Methyl 2-fluoro-5-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLONOOYIXEAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459055 | |
| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-22-2 | |
| Record name | METHYL 2-FLUORO-5-NITROBENZOATE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60459055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Fluoro-5-nitrobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-fluoro-5-nitrobenzoate
This guide provides an in-depth technical overview of Methyl 2-fluoro-5-nitrobenzoate (CAS No. 2965-22-2), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will move beyond simple data recitation to explore the compound's synthesis, mechanistic underpinnings, practical applications, and critical safety protocols, offering field-proven insights for its effective utilization.
Core Compound Identity and Physicochemical Properties
This compound is a substituted benzene derivative featuring three key functional groups: a methyl ester, a fluorine atom, and a nitro group. This specific arrangement of electron-withdrawing groups makes it a highly valuable and reactive building block in multi-step organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2965-22-2 | [1][2][3] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 47-51 °C | [4] |
| Boiling Point | 139 °C @ 1.5 mmHg | [4] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ether. | [5] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a robust, two-step process commencing from methyl 2-fluorobenzoate. This pathway is both logical and efficient, leveraging classical organic reactions that are well-understood and scalable.
Caption: High-level workflow for the synthesis of this compound.
Step 1: Electrophilic Aromatic Substitution (Nitration)
The foundational step is the nitration of the starting ester. The causality behind the choice of reagents and conditions is critical for success.
-
The "Why": The ester group (–COOCH₃) and the fluorine atom are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. However, they are ortho-, para-directing (fluorine) and meta-directing (ester). The nitration occurs primarily at the 5-position (para to the fluorine and meta to the ester), a position that is least deactivated, leading to the desired regioisomer. A strong acid catalyst, concentrated sulfuric acid, is essential to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[6][7]
Caption: Mechanism for the formation of the nitronium ion and subsequent electrophilic substitution.
Step 2: Fischer Esterification
Should the synthesis begin from 2-fluoro-5-nitrobenzoic acid, a direct esterification is required.
-
The "Why": Fischer esterification is an acid-catalyzed equilibrium reaction.[8] Using methanol as both the reactant and the solvent drives the equilibrium towards the product side due to its large excess. An acid catalyst (e.g., H₂SO₄ or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8][9]
Self-Validating Experimental Protocol
This protocol integrates best practices for yield, purity, and safety. The validation lies in the careful control of reaction parameters and the inclusion of purification steps that remove predictable impurities.
Objective: To synthesize this compound from methyl 2-fluorobenzoate.
Materials:
-
Methyl 2-fluorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Methanol (CH₃OH), ice-cold
-
Crushed Ice
-
Deionized Water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Beaker
-
Hirsch or Büchner funnel for vacuum filtration
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, add methyl 2-fluorobenzoate. Place the flask in an ice-water bath and begin stirring.
-
Acid Addition: Slowly and carefully, add concentrated sulfuric acid to the flask, ensuring the temperature remains below 10-15°C. The sulfuric acid acts as the catalyst and dehydrating agent.[10]
-
Nitrating Mixture Preparation: In a separate beaker or flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture must be pre-chilled in an ice bath.[11]
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirring solution of the ester in sulfuric acid over approximately 30-60 minutes. Causality: A slow, dropwise addition is crucial to control the highly exothermic reaction and prevent the formation of dinitrated byproducts. Maintain the internal temperature between 5-15°C throughout the addition.[10][12]
-
Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 15-30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for another 15-20 minutes to ensure complete reaction.[13]
-
Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. The product will precipitate as a solid. This step quenches the reaction and makes the product insoluble.
-
Filtration and Washing: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids. Follow with a wash using a small amount of ice-cold methanol. Causality: The cold methanol wash removes more soluble impurities, such as any remaining starting material or ortho-isomers, without dissolving a significant amount of the desired product.[10]
-
Purification: For high-purity material required in drug development, the crude product should be recrystallized from methanol.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield, melting point, and confirm the structure using spectroscopic methods (NMR, IR).
Analytical Characterization
Trustworthy synthesis relies on rigorous analytical confirmation. The identity and purity of this compound are confirmed by standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Methyl Protons (–OCH₃): A singlet appearing around 3.9 ppm. - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.4-8.8 ppm). Due to the substitution pattern, complex splitting (doublet of doublets, etc.) is expected.[14] |
| ¹³C NMR | - Methyl Carbon (–OCH₃): A signal around 53 ppm. - Carbonyl Carbon (C=O): A signal downfield, typically around 164 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant. |
| IR Spectroscopy | - C=O Stretch (Ester): Strong absorption band around 1730 cm⁻¹. - N-O Stretch (Nitro): Two strong bands, symmetric and asymmetric, around 1530 cm⁻¹ and 1350 cm⁻¹. - C-F Stretch: A strong band in the fingerprint region, typically 1200-1100 cm⁻¹. |
Applications in Drug Discovery and Development
The unique electronic properties of this compound make it a valuable precursor in the synthesis of complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.
A prominent example of its use is in the synthesis of Rucaparib , a Poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian and prostate cancers.[4] In the synthesis of Rucaparib, this compound serves as a key starting material for constructing a portion of the complex heterocyclic core of the drug.
Safety and Handling Protocols
As a senior scientist, ensuring laboratory safety is paramount. The primary hazards are associated with the reagents used in its synthesis and the compound's own toxicological profile.
-
Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 4, Oral). It may cause irritation to the eyes, skin, and respiratory tract.[1][5]
-
Personal Protective Equipment (PPE): Always handle the compound and its reagents wearing chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling Synthesis Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[12] They must be handled with extreme care inside a chemical fume hood. Always add acid to water (or in this case, the less reactive component), never the other way around.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- methyl 2-fluoro-5-nitrobenzo
- US Patent 11,001,552 B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Nitration of methyl benzo
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
- Methyl m-nitrobenzo
- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
- NITRATION OF METHYL BENZO
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- Experiment 5 - Nitration of Methyl Benzo
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- Experiment 5 - Nitration of Methyl Benzo
- Nitration of methyl benzoate | Resource.
- Nitration of methyl benzoate | Resource.
- Fischer Esterification-Typical Procedures. OperaChem. [Link]
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- 13. web.mnstate.edu [web.mnstate.edu]
- 14. This compound(2965-22-2) 1H NMR [m.chemicalbook.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Spectral Data of Methyl 2-fluoro-5-nitrobenzoate
This document serves as a comprehensive technical guide to the spectroscopic characterization of this compound (CAS No: 2965-22-2). As a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, a thorough understanding of its spectral signature is essential for reaction monitoring, quality control, and structural verification.[1] This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of molecular spectroscopy.[2][3]
Molecular Structure and Overview
This compound is an aromatic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . The substitution pattern—a fluorine atom ortho to the methyl ester and a nitro group meta to it—creates a distinct electronic environment that is clearly resolved by various spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise bonding arrangement of a molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical, complementary pieces of structural information.
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms. The electron-withdrawing nature of the nitro and fluoro groups results in a downfield shift for the aromatic protons.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.40 | Multiplet | Aromatic (H-4, H-6) |
| ~7.35 | Triplet | Aromatic (H-3) |
| ~3.95 | Singlet | Methyl (OCH₃) |
Expert Interpretation:
-
Aromatic Region (δ 8.40 - 7.35): The protons on the aromatic ring are significantly deshielded. The protons at positions 4 and 6 are furthest downfield due to the combined electron-withdrawing effects of the adjacent nitro and ester groups. The proton at position 3 is shielded relative to the others and appears as a triplet due to coupling with both the adjacent proton (H-4) and the fluorine atom (F-2).
-
Methyl Region (δ 3.95): The sharp singlet at approximately 3.95 ppm corresponds to the three protons of the methyl ester group. It is a singlet because there are no adjacent protons, confirming its isolation from the aromatic system by the oxygen atom.
The ¹³C NMR spectrum provides a map of the carbon framework. A key feature is the observable coupling between the carbon and fluorine atoms (C-F coupling), which is diagnostic for assigning the aromatic signals.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Key Feature |
| ~164 | C=O (Ester) | Carbonyl carbon |
| ~159 | C-F | Large C-F coupling constant (¹JCF) |
| ~142 | C-NO₂ | Quaternary carbon |
| ~131 | Aromatic CH | |
| ~128 | Aromatic CH | |
| ~120 | Aromatic CH | |
| ~118 | C-COOCH₃ | Quaternary carbon |
| ~53 | OCH₃ | Methyl carbon |
Expert Interpretation: The carbon directly attached to the highly electronegative fluorine atom (C-2) exhibits a characteristically large one-bond coupling constant (¹JCF), making its assignment unambiguous. The other aromatic carbons show smaller couplings (²JCF, ³JCF, ⁴JCF), which decrease with distance. The downfield signal around 164 ppm is typical for an ester carbonyl carbon.
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4]
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Reference |
| ~ -113 | CFCl₃ |
Expert Interpretation: The chemical shift for an aromatic fluorine is highly dependent on the electronic nature of the other ring substituents.[5] A value around -113 ppm (relative to CFCl₃) is consistent with a fluorine atom on an electron-deficient aromatic ring, such as the one in this molecule.[6] The signal would appear as a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 1730 - 1740 | Strong | C=O Stretch (Ester) |
| 1525 - 1535 | Strong | Asymmetric N-O Stretch (Nitro) |
| 1345 - 1355 | Strong | Symmetric N-O Stretch (Nitro) |
| 1200 - 1250 | Strong | C-O Stretch (Ester) & C-F Stretch |
| ~1620, ~1580 | Medium | C=C Stretch (Aromatic) |
| ~3100 | Weak | Aromatic C-H Stretch |
Expert Interpretation: The IR spectrum provides clear, self-validating evidence for the key functional groups. The strong absorption above 1700 cm⁻¹ is definitive for the ester carbonyl group. The two intense bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of a conjugated nitro group. The presence of a strong band in the 1200-1250 cm⁻¹ region confirms the C-F and C-O single bonds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering direct confirmation of its elemental composition and structural motifs.[8]
Table 5: Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Assignment |
| 199 | [M]⁺ (Molecular Ion) |
| 168 | [M - OCH₃]⁺ |
| 153 | [M - NO₂]⁺ |
Expert Interpretation: The molecular ion peak at m/z 199 confirms the molecular weight of the compound (199.14 g/mol ).[9] The fragmentation pattern is logical and consistent with the structure. The primary fragments observed correspond to the loss of the methoxy radical (-•OCH₃) from the ester, yielding a cation at m/z 168, and the loss of the nitro group (-•NO₂), resulting in a fragment at m/z 153.
Experimental Protocols & Workflow
The acquisition of high-quality spectral data relies on standardized, validated procedures.
Sources
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- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. researchgate.net [researchgate.net]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. colorado.edu [colorado.edu]
- 7. youtube.com [youtube.com]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
A Comprehensive Technical Guide to the Physical Properties of Methyl 2-fluoro-5-nitrobenzoate
This guide provides an in-depth analysis of the key physical properties of Methyl 2-fluoro-5-nitrobenzoate (CAS No. 2965-22-2), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data with practical insights into the experimental determination of these properties, ensuring a robust understanding for laboratory applications.
Introduction to this compound
This compound, with the molecular formula C₈H₆FNO₄, is a substituted benzene derivative.[1][2] Its structure, featuring a fluorine atom and a nitro group on the aromatic ring, makes it a valuable building block in organic synthesis.[2] The presence of these functional groups significantly influences its physical and chemical properties, impacting its reactivity, solubility, and thermal behavior. An accurate understanding of its physical constants, such as melting and boiling points, is paramount for its effective use in synthetic protocols, purification procedures, and safety assessments.
Core Physical Properties
The physical characteristics of this compound are summarized below. It is crucial to note the variations in reported values across different suppliers and databases, which may arise from differences in sample purity or experimental conditions.
| Property | Reported Value | Source(s) |
| CAS Number | 2965-22-2 | [1][3] |
| Molecular Formula | C₈H₆FNO₄ | [1][2][3] |
| Molecular Weight | 199.14 g/mol | [1][3] |
| Appearance | Colorless crystal to white, yellow, or green powder | [1][2] |
| Melting Point | 47 - 51 °C or ~72-75 °C | [1][2] |
| Boiling Point | ~248 °C (at atmospheric pressure); 139 °C (at 1.5 mmHg) | [1][2] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ether | [2] |
The notable discrepancy in the reported melting point (47-51 °C versus 72-75 °C) highlights the importance of empirical verification in a laboratory setting.[1][2] Such variations can be attributed to the presence of impurities or different crystalline polymorphs. The boiling point is reported at both atmospheric and reduced pressure; the latter is a common practice for compounds that may decompose at higher temperatures.[1][2]
Experimental Determination of Physical Properties
To ensure the accuracy of physical data for critical applications, in-house determination is often necessary. The following section outlines standard protocols for measuring the melting and boiling points of this compound.
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range (typically <1 °C) is characteristic of a pure compound, while a broad range suggests the presence of impurities.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is typically observed as a range from the temperature at which the first liquid drop appears to the temperature at which the entire solid has melted.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and precise temperature measurement.
-
Heating Rate: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting range.
The following diagram illustrates the logical workflow for a robust melting point determination.
Caption: Workflow for Melting Point Determination and Purity Assessment.
For compounds like this compound, which have a high boiling point at atmospheric pressure, determination under reduced pressure is preferable to prevent thermal decomposition.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is lowered.
Methodology: Siwoloboff Method
-
Sample Preparation: A small amount of the liquid compound (if melted) or a solution in a high-boiling inert solvent is placed in a test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer and connected to a vacuum source with a manometer to measure the pressure.
-
Heating: The apparatus is heated gently in a heating bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Pressure Recording: The pressure at which this occurs is recorded from the manometer.
This method provides a reliable boiling point at a specific reduced pressure, which is critical for distillation-based purifications.
Conclusion
The physical properties of this compound, particularly its melting and boiling points, are fundamental to its application in scientific research and development. The discrepancies in reported values underscore the necessity for careful experimental verification. By employing standardized and self-validating protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
- This compound - Introduction. ChemBK.
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A Senior Application Scientist's Guide to the Solubility of Methyl 2-fluoro-5-nitrobenzoate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Data Sheet
In the landscape of drug discovery and organic synthesis, understanding the solubility of an intermediate like Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2) is not merely an academic exercise; it is a critical parameter that dictates the feasibility of reaction conditions, purification strategies, and ultimately, the efficiency of a synthetic campaign. This guide moves beyond simple data recitation. As direct, comprehensive solubility data for this specific molecule is not extensively published, we will instead establish a framework for understanding, predicting, and experimentally determining its solubility. This document provides the theoretical underpinnings, a practical solvent selection strategy, and a robust experimental protocol to empower researchers to generate their own high-quality solubility data.
This compound is a key building block in medicinal chemistry, often used in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aromatic ring substituted with a fluorine atom, a nitro group, and a methyl ester, presents a unique combination of polar and non-polar characteristics that govern its interaction with various solvents.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is our starting point, stating that solutes dissolve best in solvents with similar polarity.[2][3] To apply this, we must first dissect the structure of this compound.
-
Aromatic Ring: The benzene core is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents like toluene or hexanes through van der Waals forces.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This functionality suggests potential solubility in moderately polar solvents like ethyl acetate or acetone.[4]
-
Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, significantly increasing the molecule's overall polarity and making it a hydrogen bond acceptor.
-
Fluoro Group (-F): As the most electronegative element, fluorine is a weak hydrogen bond acceptor but its primary effect is inductive, influencing the electron distribution of the entire ring.
Given this combination of functional groups, we can predict that this compound will exhibit poor solubility in highly non-polar solvents (e.g., hexane) and also in highly polar, protic solvents like water (unless an acid-base reaction occurs).[5] Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.
The following diagram illustrates the relationship between the solute's functional groups and solvent properties, which forms the basis of our predictive model.
Caption: Relationship between solute structure, solvent properties, and solubility.
Strategic Solvent Selection
A systematic approach to solvent selection is crucial for efficiency. The following table provides a curated list of common organic solvents, categorized by polarity, along with their properties and a predicted solubility rating for this compound. This serves as a starting point for experimental validation.
| Solvent Name | Class | Polarity Index | Boiling Point (°C) | Predicted Solubility | Rationale / Field Notes |
| n-Hexane | Non-polar | 0.1 | 69 | Low | Lacks polar groups to interact with the ester and nitro functionalities.[6] |
| Toluene | Non-polar (Aromatic) | 2.4 | 111 | Low to Medium | Aromatic ring allows for π-π stacking, but polarity is low. May be useful for reactions at elevated temperatures.[6] |
| Diethyl Ether | Polar Aprotic | 2.8 | 35 | Medium | Moderate polarity and ether oxygen can act as H-bond acceptor. Low boiling point can be a drawback.[6] |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | High | Good balance of polarity to dissolve the molecule without strong solvation shells. Often a good starting point.[7] |
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | High | Ester functionality can interact favorably. A versatile and commonly used solvent for compounds of moderate polarity.[4] |
| Acetone | Polar Aprotic | 5.1 | 56 | High | Strong dipole moment makes it an excellent solvent for polar compounds.[4] Similar isomer Methyl 5-fluoro-2-nitrobenzoate is soluble in acetone.[5] |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Medium to High | Highly polar, may be a very effective solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High | Highly polar, excellent solvent but high boiling point makes removal difficult. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | High | Very strong solvent for a wide range of compounds.[5] Often used to create stock solutions for biological screening. |
| Methanol | Polar Protic | 5.1 | 65 | Medium | Can act as H-bond donor and acceptor. Solubility of the target is noted in methanol.[8] |
| Ethanol | Polar Protic | 4.3 | 78 | Medium | General purpose polar protic solvent.[7] It is a good choice for compounds with moderate polarity.[6] |
| Water | Polar Protic | 10.2 | 100 | Very Low | Highly polar nature and strong hydrogen-bonding network will not favorably solvate the largely organic structure.[5] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to quantification, the gold-standard shake-flask method (based on OECD Guideline 105) should be employed.[9] This method determines the saturation mass concentration of a substance in a solvent at a given temperature.[10]
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)[1]
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial (a common mistake is not adding enough solid to ensure equilibrium with the solid phase).
-
Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 ± 0.5 °C).
-
Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached. A preliminary test can determine the time necessary to achieve saturation.[9] Scientist's Note: For some compounds, 48-72 hours may be necessary. Visual confirmation of excess solid remaining after the equilibration period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: This step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.
-
Precisely dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).
-
-
Quantification by HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC method suitable for quantifying the analyte.[11]
-
Column: A C18 column is a robust starting point for small molecules of this type.[12]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: Monitor at a wavelength where the analyte has a strong UV absorbance (determined by a UV scan).
-
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the test solvent.
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted, filtered samples.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted (saturated) solution, accounting for the dilution factor.
-
The following workflow diagram visualizes the entire experimental process.
Caption: Experimental workflow for thermodynamic solubility determination.
Data Interpretation and Application
The quantitative solubility data you generate is actionable intelligence. A solubility profile across various solvents informs critical decisions:
-
Reaction Chemistry: Choosing a solvent where reactants are soluble but the product is sparingly soluble can drive reactions to completion and simplify purification via precipitation.
-
Crystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] A mixed-solvent system, using a "soluble solvent" and an "insoluble solvent," can also be developed from this data.[13]
-
Formulation: For drug development, understanding solubility in biocompatible solvents or solvent systems is the first step toward creating a viable formulation for preclinical studies.
By following the principles and protocols outlined in this guide, researchers can confidently determine and apply the solubility characteristics of this compound, ensuring a more rational and efficient path in their scientific endeavors.
References
- ChemBK. (2024). This compound - Introduction.
- Rowan Scientific. (n.d.). Predicting Solubility.
- Cole, D. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Al-Barakati, A. A., & Al-Qurashi, A. A. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central.
- Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD iLibrary. (n.d.). Test No. 105: Water Solubility.
- Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This source could not be fully verified but provides context on general solubility testing).
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- Neta Scientific. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Waters Corporation. (2021). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube.
- Aapptec Peptides. (n.d.). Organic Small Molecule HPLC Columns; C-18 columns.
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
Sources
- 1. netascientific.com [netascientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. Methyl 5-fluoro-2-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
- 8. 2965-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Reactivity of Fluorine in Methyl 2-fluoro-5-nitrobenzoate: A Technical Guide for Synthetic Chemists
Abstract
Methyl 2-fluoro-5-nitrobenzoate is a versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its utility stems from the highly activated nature of the C-F bond, primed for nucleophilic aromatic substitution (SNAr). This in-depth technical guide provides a comprehensive exploration of the reactivity of the fluorine atom in this molecule. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its derivatization, and present quantitative data to inform synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.
Introduction: The Unique Electronic Landscape of this compound
This compound is a crystalline solid with the chemical formula C₈H₆FNO₄.[1] It is a commonly used intermediate in organic synthesis due to the strategic placement of its functional groups, which create a highly reactive center for nucleophilic attack.[1] The key to its reactivity lies in the synergistic electron-withdrawing effects of the nitro group (-NO₂) and the methyl ester group (-COOCH₃) on the aromatic ring.
The nitro group, positioned para to the fluorine atom, is a powerful electron-withdrawing group through both resonance and inductive effects. This polarization of the aromatic ring renders the carbon atom attached to the fluorine atom (the ipso-carbon) highly electrophilic and susceptible to attack by nucleophiles. The methyl ester group, located ortho to the fluorine, further contributes to this electron deficiency through its inductive effect. This electronic arrangement is pivotal for facilitating the addition-elimination mechanism characteristic of SNAr reactions.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound
The displacement of the fluorine atom in this compound proceeds via a well-established two-step addition-elimination mechanism.[2][3] This pathway is distinct from SN1 and SN2 reactions observed in aliphatic systems.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this intermediate. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate and is a primary reason for the high reactivity of the substrate.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This elimination step is typically fast, and the overall rate of the reaction is governed by the initial nucleophilic attack and the stability of the Meisenheimer complex. Fluorine's high electronegativity makes it a good leaving group in SNAr reactions, further facilitating the forward reaction.
Experimental Protocols for SNAr Reactions
The following protocols are representative examples for the displacement of the fluorine atom in this compound with various nucleophiles. These protocols are based on established procedures for similar activated aromatic systems and can be adapted as a starting point for specific synthetic targets.
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines is a common method for the synthesis of substituted anilines, which are valuable precursors in medicinal chemistry.
Protocol 1: Synthesis of Methyl 2-(Alkylamino)-5-nitrobenzoate
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent (DMF or DMSO).
-
Add the amine and the base (K₂CO₃ or Et₃N).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction with Thiol Nucleophiles
The reaction with thiols provides access to aryl sulfides, which are important structural motifs in various biologically active compounds.
Protocol 2: Synthesis of Methyl 2-(Arylthio/Alkylthio)-5-nitrobenzoate
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF or DMF.
-
Cool the suspension to 0 °C and slowly add a solution of the thiol in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 20-30 minutes to form the thiolate.
-
Add a solution of this compound in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Reaction with Alkoxide/Phenoxide Nucleophiles
The displacement of fluorine with alkoxides or phenoxides is a straightforward method for the synthesis of aryl ethers.
Protocol 3: Synthesis of Methyl 2-Alkoxy/Phenoxy-5-nitrobenzoate
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.
-
Add NaH or t-BuOK portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Quantitative Data and Reaction Outcomes
The efficiency of SNAr reactions on this compound is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions and expected outcomes for the SNAr of activated fluoro-nitroaromatic systems, which can be extrapolated to this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 80 | >90 |
| Morpholine | K₂CO₃ | DMSO | 80 | >90 |
| Benzylamine | Et₃N | DMF | 60 | 85-95 |
| Thiophenol | NaH | THF | rt | >90 |
| Sodium Methoxide | - | Methanol | Reflux | >95 |
| Phenol | K₂CO₃ | DMF | 100 | 80-90 |
Note: The yields provided are typical for SNAr reactions on activated nitroarenes and may vary for this specific substrate.
Spectroscopic Characterization of Products
The successful substitution of the fluorine atom can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the fluorine coupling in the aromatic region and the appearance of new signals corresponding to the incorporated nucleophile are indicative of a successful reaction. For example, in the case of an amine substitution, the appearance of a new N-H proton signal and signals for the alkyl/aryl groups of the amine would be observed.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a significant upfield shift for the ipso-carbon (C2) upon substitution of the highly electronegative fluorine atom. New signals corresponding to the carbon atoms of the nucleophile will also be present.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the substituted product.
Conclusion
This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution. The strong electron-withdrawing capabilities of the nitro and methyl ester groups render the fluorine atom exceptionally labile, allowing for its efficient displacement by a wide range of nucleophiles under relatively mild conditions. This technical guide has provided a detailed overview of the mechanistic principles governing its reactivity, along with practical experimental protocols and expected outcomes. By understanding and applying the concepts outlined herein, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- ChemBK. (2024).
- PubChem. (n.d.). This compound.
Sources
An In-depth Technical Guide to the Electron-withdrawing Effects in Methyl 2-fluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects observed in methyl 2-fluoro-5-nitrobenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] We will dissect the synergistic interplay of the ortho-fluoro and meta-nitro substituents, quantifying their impact on the electronic environment of the aromatic ring and the reactivity of the methyl ester functionality. This guide integrates theoretical principles with practical, field-proven experimental protocols, offering researchers a robust framework for understanding and manipulating the chemical properties of this important molecule.
Introduction: The Significance of Electron-Withdrawing Groups in Molecular Design
In the realm of medicinal chemistry and materials science, the ability to fine-tune the electronic properties of a molecule is paramount. Electron-withdrawing groups (EWGs) are instrumental in this regard, serving as molecular architects that can profoundly alter reactivity, stability, and bioavailability.[2] By drawing electron density away from a particular region of a molecule, EWGs can enhance electrophilicity, increase acidity, and influence reaction pathways.[3] The strategic placement of EWGs on an aromatic ring can deactivate it towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, a crucial consideration in the synthesis of complex molecular scaffolds.[4][5]
This compound is a compelling case study in the combined power of multiple EWGs. The presence of a strongly electronegative fluorine atom ortho to the methyl ester and a potent nitro group in the meta position creates a unique electronic landscape that dictates its chemical behavior. Understanding these effects is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting potential side reactions, and designing novel derivatives with tailored properties.
The Electronic Architecture of this compound: A Tale of Two Substituents
The electron-withdrawing character of this compound is a result of the combined inductive and resonance effects of its fluoro and nitro substituents.
The Duality of the Fluoro Substituent: Inductive Withdrawal vs. Resonance Donation
The fluorine atom at the C2 position is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the aromatic ring.[6] However, the fluorine atom also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect).[6] This resonance donation is most effective at the ortho and para positions. In the case of the fluoro group, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[5][7]
The Unambiguous Power of the Nitro Group
The nitro group at the C5 position is a powerful EWG, acting through both a strong inductive effect (-I) and a pronounced resonance effect (-M or -R).[8] The nitrogen atom of the nitro group bears a formal positive charge, which strongly attracts electrons from the benzene ring. Furthermore, the π-system of the nitro group can delocalize the electron density of the ring through resonance, further depleting the ring of electrons.
Synergistic Effects and Quantitative Analysis with Hammett Constants
The combined influence of the ortho-fluoro and meta-nitro groups results in a significantly electron-deficient aromatic ring. The directing effects of these groups in electrophilic aromatic substitution are antagonistic; the fluoro group is an ortho, para-director, while the nitro group is a meta-director.[3]
To quantify the electron-withdrawing strength of these substituents, we can turn to Hammett substituent constants (σ). These empirically derived values provide a measure of the electronic influence of a substituent on the reactivity of a benzene ring.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -F | +0.06 | +0.34 |
| -NO₂ | +0.78 | +0.71 |
Data sourced from established literature.
The positive values of these constants confirm the electron-withdrawing nature of both groups. The large positive values for the nitro group highlight its potent electron-withdrawing capacity.
Diagram: Electronic Effects in this compound
Caption: A diagram illustrating the inductive and resonance effects of the fluoro and nitro substituents on the benzene ring.
Experimental Section: Synthesis and Reactivity
The profound electron-withdrawing effects in this compound can be both harnessed in its synthesis and demonstrated through its reactivity. The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the nitration of 2-fluorobenzoic acid followed by esterification.[1] An alternative route involves the oxidation of 2-fluoro-5-nitrotoluene followed by esterification. The following protocol details the nitration and subsequent esterification method.
Diagram: Synthetic Workflow
Caption: A workflow diagram for the synthesis of this compound.
Step-by-Step Protocol:
-
Nitration of 2-Fluorobenzoic Acid:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-fluorobenzoic acid in portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 2-fluoro-5-nitrobenzoic acid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
-
Esterification of 2-Fluoro-5-nitrobenzoic Acid:
-
In a round-bottom flask, dissolve the dried 2-fluoro-5-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]
-
Kinetic Study of Alkaline Hydrolysis
The electron-withdrawing groups in this compound render the carbonyl carbon of the ester highly electrophilic and thus more susceptible to nucleophilic attack. This can be demonstrated by studying the kinetics of its alkaline hydrolysis. The rate of this second-order reaction can be conveniently monitored by UV-Vis spectrophotometry or by titration of the unreacted base.
Self-Validating Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of dioxane and water to ensure solubility).
-
Prepare a standardized solution of sodium hydroxide in water.
-
-
Kinetic Run:
-
Equilibrate both solutions to a constant temperature in a water bath.
-
Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard acid solution.
-
Back-titrate the unreacted acid with a standardized sodium hydroxide solution using a suitable indicator.
-
Alternatively, monitor the disappearance of the ester or the appearance of the carboxylate product using UV-Vis spectrophotometry by observing the change in absorbance at a predetermined wavelength.
-
-
Data Analysis:
-
Calculate the concentration of the ester at each time point.
-
Plot 1/[Ester] versus time. A linear plot will confirm that the reaction is second-order.
-
The slope of the line will be equal to the rate constant, k.
-
The enhanced rate of hydrolysis compared to methyl benzoate under the same conditions serves as a direct measure of the electron-withdrawing effects of the fluoro and nitro substituents.
-
Spectroscopic and Computational Characterization
A thorough characterization of this compound is essential for confirming its identity and purity. Due to the limited availability of specific experimental spectra in the searched literature, the following data is predicted based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong deshielding effect of the nitro and fluoro groups will shift these protons downfield.[9][10] The proton ortho to the nitro group (H6) is expected to be the most deshielded. The proton between the fluoro and nitro groups (H3) will also be significantly deshielded. The proton para to the nitro group (H4) will be the least deshielded of the aromatic protons. The methyl group of the ester will appear as a singlet in the upfield region.
-
¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester will be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the nitro group (C5) and the carbon attached to the fluorine (C2) being the most deshielded due to the direct attachment of the electronegative groups.[11]
Predicted Spectroscopic Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.9 | s | - |
| H-3 | ~7.5 | dd | JHF ≈ 8-10, JHH ≈ 3 |
| H-4 | ~8.3 | ddd | JHH ≈ 9, JHF ≈ 4, JHH ≈ 3 |
| H-6 | ~8.5 | dd | JHH ≈ 9, JHF ≈ 3 |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| -OCH₃ | ~53 |
| Aromatic C-H | 115-135 |
| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-CO₂Me | ~125 |
| C=O | ~164 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12][13]
Predicted IR Data:
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1730-1740 |
| NO₂ | Asymmetric Stretch | 1520-1540 |
| NO₂ | Symmetric Stretch | 1340-1360 |
| C-O (ester) | Stretch | 1250-1280 |
| C-F | Stretch | 1200-1250 |
| Aromatic C=C | Stretch | ~1600, ~1480 |
| Aromatic C-H | Stretch | 3000-3100 |
Computational Analysis: Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map provides a powerful visualization of the electron density distribution within a molecule. For this compound, the MEP map would clearly illustrate the electron-deficient nature of the aromatic ring.
Representative MEP Map Description:
An MEP map would show a significant region of positive electrostatic potential (typically colored blue) over the aromatic ring, indicating its electrophilic character. The most positive regions would be concentrated near the hydrogen atoms. Conversely, regions of negative electrostatic potential (typically colored red) would be localized on the oxygen atoms of the nitro and ester groups, and to a lesser extent, on the fluorine atom, reflecting their high electron density. This visualization provides an intuitive understanding of where nucleophilic and electrophilic attacks are most likely to occur.
Conclusion
The electron-withdrawing effects in this compound are a powerful demonstration of how multiple substituents can synergistically tailor the electronic properties of an aromatic system. The potent inductive and resonance effects of the ortho-fluoro and meta-nitro groups create a highly electron-deficient benzene ring and activate the methyl ester towards nucleophilic attack. This in-depth guide has provided a theoretical framework for understanding these effects, quantified by Hammett constants, and has outlined practical, self-validating experimental protocols for the synthesis and reactivity analysis of this important chemical intermediate. For researchers in drug development and materials science, a thorough grasp of these principles is essential for the rational design and synthesis of novel molecules with desired functionalities.
References
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.
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- Methyl 3-nitrobenzoate (3g) and Methyl 3-fluorobenzoate (3f) 1H and 13C NMR data. The Royal Society of Chemistry.
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The Strategic Application of Methyl 2-fluoro-5-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architect's Choice in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a starting material is akin to an architect choosing the cornerstone of a monumental structure. It is a decision that dictates the feasibility of the synthetic route, influences the biological activity of the final compound, and ultimately determines the success of a drug discovery program. Methyl 2-fluoro-5-nitrobenzoate, a seemingly simple aromatic compound, has emerged as a cornerstone of significant importance. Its unique trifecta of functional groups—a reactive fluorine atom, a versatile nitro group, and a modifiable methyl ester—renders it a powerful building block for the synthesis of a diverse array of complex, biologically active molecules. This guide provides an in-depth technical exploration of the strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Accessibility
This compound is a crystalline solid with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 47-51 °C | |
| CAS Number | 2965-22-2 |
The synthesis of this compound is typically achieved through a two-step process starting from 2-fluorobenzoic acid. The first step involves the nitration of 2-fluorobenzoic acid to yield 2-fluoro-5-nitrobenzoic acid, which is subsequently esterified with methanol in the presence of an acid catalyst to afford the final product.[1]
The Cornerstone of Versatility: Key Chemical Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The electron-withdrawing nature of the nitro group and the methyl ester activates the fluorine atom for nucleophilic aromatic substitution (SₙAr), while the nitro group itself can be readily reduced to an amine, opening up a vast landscape of further chemical modifications. The methyl ester provides a handle for hydrolysis or amidation to introduce additional diversity.
Nucleophilic Aromatic Substitution (SₙAr): A Gateway to Molecular Complexity
The fluorine atom at the 2-position of this compound is highly activated towards SₙAr by the para-nitro group and the ortho-methyl ester. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
Mechanism and Rationale: The SₙAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, driving the reaction to completion. The choice of a fluorine atom as the leaving group is strategic; while the C-F bond is strong, the high electronegativity of fluorine makes the attached carbon highly electrophilic and facilitates the initial nucleophilic attack, often leading to cleaner and more efficient reactions compared to other halogens.
Experimental Protocol: General Procedure for SₙAr with an Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted product.
Reduction of the Nitro Group: Unveiling the Amino Functionality
The nitro group of this compound serves as a masked amino group. Its reduction to an aniline derivative is a pivotal transformation that opens up a plethora of synthetic possibilities, including amide bond formation, diazotization reactions, and the construction of various heterocyclic systems.
Common Reduction Methodologies:
-
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent can vary, with methanol or ethanol being common. This method is often preferred due to the mild reaction conditions and the generation of water as the only byproduct.
-
Metal-Mediated Reductions: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron powder in acetic acid, are also effective for the reduction of nitroarenes. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule.
Applications in the Synthesis of Therapeutic Agents
The true value of this compound is realized in its application as a key building block in the synthesis of a wide range of therapeutic agents. Its structural motifs are found in drugs targeting various diseases, from cancer to infectious diseases.
A Key Precursor for PARP Inhibitors: The Case of Rucaparib
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations. The PARP inhibitor Rucaparib, approved for the treatment of ovarian cancer, is a prime example of a complex molecule whose synthesis can be traced back to a derivative of the 2-fluoro-5-nitrobenzoate scaffold. A closely related analog, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in a reported synthesis of Rucaparib.[2] This highlights the utility of this class of building blocks in constructing the complex tricyclic core of such inhibitors.
The synthesis of a key indole intermediate for Rucaparib involves the condensation of methyl 5-fluoro-2-methyl-3-nitrobenzoate with DMF dimethylacetal, followed by reductive cyclization.[2] This demonstrates the strategic use of the nitro group as a precursor to the indole ring system.
Scaffolding for Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy. The 2-fluoro-5-nitrobenzoate scaffold provides a versatile platform for the synthesis of various kinase inhibitor frameworks. The SₙAr reaction allows for the introduction of different amine-containing heterocycles that can interact with the hinge region of the kinase active site, a common binding motif for this class of drugs. Following the SₙAr reaction, the reduction of the nitro group and subsequent chemical modifications can be used to build out the rest of the inhibitor molecule, targeting other key regions of the enzyme.
Building Blocks for Antimicrobial and Antiparasitic Agents
The presence of a nitroaromatic moiety is a well-known feature in a number of antimicrobial and antiparasitic drugs. The nitro group can be bioreduced in anaerobic bacteria and protozoa to generate reactive nitrogen species that are toxic to the microorganisms. This compound can serve as a starting point for the synthesis of novel nitroaromatic compounds with potential antimicrobial or antiparasitic activity. For example, derivatives of 5-aryl-1-methyl-4-nitroimidazoles have shown promising antiparasitic activity.[3]
The Fluorine Advantage: Impact on Medicinal Chemistry Properties
The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacokinetic and pharmacodynamic properties.[4] The fluorine atom in this compound imparts several potential advantages to the resulting drug candidates.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to increased metabolic stability, a longer half-life, and improved bioavailability of the drug.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity and potency of the drug.
-
Modulation of Physicochemical Properties: The introduction of fluorine can modulate the lipophilicity and pKa of a molecule, which can in turn affect its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While direct experimental ADME/Tox data for this compound derivatives are not extensively available in the public domain, in silico prediction tools are commonly used in the early stages of drug discovery to assess these properties.[3][5][6][7]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of reactive sites provides a robust and versatile platform for the synthesis of a wide array of biologically active molecules. From the intricate scaffolds of PARP inhibitors to the targeted frameworks of kinase inhibitors, the fingerprints of this building block can be found in the vanguard of modern drug discovery. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the strategic application of well-designed building blocks like this compound will continue to be a driving force in the quest for new and improved medicines.
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Methodological & Application
Application Notes & Protocols: Leveraging Methyl 2-fluoro-5-nitrobenzoate in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the Nucleophilic Aromatic Substitution (SNAr) reaction stands as a cornerstone for forging carbon-heteroatom bonds.[1][2] This powerful transformation enables the functionalization of aromatic rings, a common scaffold in pharmacologically active molecules. The efficiency and selectivity of an SNAr reaction are critically dependent on the electronic properties of the aromatic substrate.
This guide focuses on Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2) , a highly effective and versatile substrate for SNAr reactions. Its chemical architecture, featuring a potent nitro (-NO₂) electron-withdrawing group and a highly electronegative fluorine leaving group, makes the aromatic ring exceptionally susceptible to nucleophilic attack. This document serves as a detailed technical resource for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and optimization strategies for employing this valuable synthetic building block.
The Mechanistic Foundation of SNAr Reactions
Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a distinct pathway where the aromatic ring behaves as an electrophile. The reaction is not a concerted SN2-type displacement, which is sterically impossible on an sp²-hybridized carbon, nor does it typically involve an unstable aryl cation like an SN1 reaction.[3][4][5] Instead, it follows a two-step addition-elimination mechanism .
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][6]
-
Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Why this compound Excels
The structure of this compound is optimized for high reactivity in SNAr reactions for two primary reasons:
A. Potent Ring Activation by the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[7] Its placement para to the fluorine leaving group is critical. It allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group via resonance, significantly stabilizing this key intermediate and lowering the activation energy of the rate-determining step.[1][5] The methyl ester group at the C1 position further contributes to the ring's electron-deficient character.
B. The Counter-intuitive Excellence of Fluorine as a Leaving Group: In SN2 reactions, fluoride is a poor leaving group due to the immense strength of the C-F bond.[8] However, in SNAr, the reactivity order is inverted: F > Cl > Br > I .[1] This is a direct consequence of the addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6][9] Fluorine's unparalleled electronegativity creates a highly polarized C-F bond, rendering the attached carbon significantly more electropositive (δ+) and thus more susceptible to attack by a nucleophile.[9][10] This powerful inductive effect accelerates the slow first step, increasing the overall reaction rate.[9]
Core Applications in Synthesis
The predictable reactivity and favorable kinetics of this compound make it a staple in synthetic programs. It serves as a versatile scaffold for introducing a substituted 2-amino-4-carboxymethylphenyl moiety, which is a common feature in many pharmaceutical agents. Subsequent reduction of the nitro group to an amine provides a handle for a wide array of further chemical transformations, such as amide bond formation, cyclization reactions, or diazotization.[11]
Common Nucleophiles and Resulting Products:
| Nucleophile Class | Example | Product Core Structure | Field of Application |
|---|---|---|---|
| Amines (Primary/Secondary) | Benzylamine, Piperidine | Substituted Anilines | Medicinal Chemistry, Agrochemicals |
| Alcohols / Phenols | Methanol, Phenol | Aryl Ethers | Materials Science, Drug Discovery |
| Thiols / Thiophenols | Ethanethiol, Thiophenol | Aryl Thioethers | Organic Synthesis, Probe Development |
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted based on the specific nucleophile used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Workflow Overview
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a general procedure for the synthesis of N-substituted 5-nitro-2-aminobenzoate derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMSO, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq). The base neutralizes the hydrofluoric acid (HF) byproduct generated during the reaction.
-
Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir. The product may precipitate as a solid.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If the product remains in solution, extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol outlines the synthesis of aryl thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol or Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the mixture. The base deprotonates the thiol, forming the more nucleophilic thiolate.
-
Stir the reaction at room temperature or heat gently to 50-60 °C. Thiols are generally very reactive nucleophiles.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete in 1-6 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product via column chromatography.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficiently reactive nucleophile.2. Base is too weak.3. Temperature is too low. | 1. For weak nucleophiles like alcohols, use a strong base (e.g., NaH) to generate the alkoxide in situ before adding the substrate.[2][12]2. Switch to a stronger base or a more polar solvent (e.g., DMSO).3. Increase the reaction temperature in 10-20 °C increments. |
| Low Yield | 1. Incomplete reaction.2. Product degradation.3. Mechanical loss during workup. | 1. Increase reaction time or temperature.2. If the product is heat-sensitive, try running the reaction at a lower temperature for a longer duration.3. Ensure pH is controlled during extraction to prevent loss of acidic/basic products into the wrong layer. |
| Multiple Products | 1. Di-substitution or side reactions.2. Nucleophile is not stable under reaction conditions. | 1. Use a smaller excess of the nucleophile (e.g., 1.05-1.1 eq).2. For nucleophiles with multiple reactive sites (e.g., amino alcohols), consider using protecting groups to ensure chemoselectivity.[13] |
Safety Information
This compound is classified as an acute oral toxicant and an irritant. Always handle this chemical in a fume hood while wearing safety glasses, a lab coat, and appropriate gloves. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. Common solvents like DMF and DMSO have their own specific hazards and should be handled with care. Bases such as sodium hydride (NaH) are water-reactive and require handling under strictly anhydrous conditions.
Conclusion
This compound is a premier substrate for nucleophilic aromatic substitution due to its electronically activated ring and the unique role of fluorine as an excellent leaving group in the SNAr mechanism. The protocols and insights provided in this guide demonstrate its broad applicability in synthesizing diverse molecular structures, particularly those relevant to pharmaceutical and materials science research. Its reliable reactivity makes it an indispensable tool for the modern synthetic chemist.
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Application Notes & Protocols: Methyl 2-fluoro-5-nitrobenzoate as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: Unlocking Chemical Diversity
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Methyl 2-fluoro-5-nitrobenzoate has emerged as a powerhouse building block for the synthesis of diverse heterocyclic compounds.[1] Its value lies in the precise arrangement of its functional groups: an activated aromatic ring, a versatile ester handle, and a strategically placed nitro group that serves a dual role as both an activating group and a synthetic precursor.[1][2]
This guide provides an in-depth exploration of the chemical logic behind using this compound, focusing on the cornerstone reaction it readily undergoes: Nucleophilic Aromatic Substitution (SNAr). We will dissect the reaction mechanism, provide field-tested protocols for synthesizing key heterocyclic cores, and discuss downstream modifications that open doors to vast chemical libraries for screening and development.
Core Principles: Reactivity and Safety
The Chemistry of Activation: Why It Works
The utility of this compound is fundamentally rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and resistant to nucleophilic attack, this molecule is engineered for reactivity.[3][4]
-
Electron-Withdrawing Power : The nitro group (-NO₂) is a potent electron-withdrawing group. Its position para to the fluorine atom dramatically reduces the electron density of the aromatic ring.[3][5]
-
Leaving Group Potential : This electron deficiency makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. Fluorine, being a good leaving group in this activated system, is readily displaced.[3][4]
-
Intermediate Stabilization : The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group stabilizes this intermediate through resonance, lowering the activation energy and facilitating the reaction.[3][6]
Mandatory Safety & Handling
Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is critical.
-
Hazards : this compound is harmful if swallowed and can cause skin and eye irritation.[7][8]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Physicochemical Data & Specifications
A quick reference guide to the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2965-22-2 | [1][10] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | White to yellow powder/crystal | [1] |
| Melting Point | 47 - 51 °C | [1] |
| Purity | ≥ 98% | [1] |
| Solubility | Soluble in organic solvents like ethanol, DCM, ether. | [11] |
The SNAr Reaction: Mechanism and Execution
The SNAr reaction is a two-step addition-elimination process that forms the basis of this building block's utility.
Caption: The two-step Addition-Elimination mechanism of SNAr.
Key Parameters for Successful SNAr Reactions:
-
Nucleophiles : The reaction is versatile, accommodating a wide range of nucleophiles. Common examples include primary and secondary amines, thiols, and alkoxides/phenoxides.[3]
-
Solvents : Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[5]
-
Base : A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as an acid scavenger for reactions with amines. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for alcohols/thiols.[3][5]
-
Temperature : Reactions are typically run at elevated temperatures (e.g., 50-120 °C) to ensure a reasonable reaction rate, though the high activation of the substrate can sometimes allow for room temperature reactions.[3]
Protocols: Synthesizing High-Value Heterocyclic Scaffolds
The following protocols are representative examples demonstrating the conversion of this compound into precursors for important classes of bioactive molecules.
Protocol 1: Synthesis of N-Aryl Piperazine Derivatives
This protocol describes a general procedure for coupling with substituted piperazines, creating scaffolds common in kinase inhibitors and other CNS-active agents.[12]
Caption: General experimental workflow for SNAr with piperazines.
Step-by-Step Methodology:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired substituted piperazine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of anhydrous DMSO or DMF to dissolve/suspend the reagents.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperazine derivative.
Protocol 2: A Pathway to 1,4-Benzodiazepine Scaffolds
Benzodiazepines are a privileged class of compounds in medicinal chemistry.[13][14] This multi-step protocol outlines a synthetic route toward a benzodiazepine core, beginning with an SNAr reaction with an amino acid ester, followed by nitro group reduction and cyclization.
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Application Notes & Protocols: The Strategic Use of Methyl 2-fluoro-5-nitrobenzoate in Pharmaceutical Intermediate Synthesis
Preamble: The Unique Utility of a Fluorinated Nitroaromatic Building Block
In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical determinant of synthetic efficiency, cost, and the ultimate viability of a drug candidate. Methyl 2-fluoro-5-nitrobenzoate (CAS No: 2965-22-2) has emerged as a highly versatile and valuable building block.[1][2] Its utility stems from a unique confluence of structural features: an activated aromatic ring, a superior leaving group (fluorine), and functional handles (ester and nitro groups) that allow for sequential, controlled transformations.
The presence of a strongly electron-withdrawing nitro group para to a fluorine atom dramatically activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[3][4] This electronic arrangement is pivotal, as it facilitates the displacement of the fluoride ion—an otherwise poor leaving group in different contexts—by a wide array of nucleophiles under relatively mild conditions. This reactivity profile makes this compound an ideal precursor for introducing complex nitrogen, oxygen, or sulfur-containing moieties, which are ubiquitous in modern pharmaceuticals.[1] This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Physicochemical Profile and Safety Mandates
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2965-22-2 | [5] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 47 - 51 °C | [1] |
| Boiling Point | 139 °C @ 1.5 mmHg | [1] |
| SMILES | COC(=O)C1=C(F)C=C([O-])C=C1 | |
| InChI Key | JZLONOOYIXEAHM-UHFFFAOYSA-N | [5] |
Safety Considerations: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and eye irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the most current Safety Data Sheet (SDS) before handling.[6]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic value of this compound lies in its role as an electrophile in SNAr reactions. This reaction is not a simple substitution; it proceeds via a distinct, two-step addition-elimination mechanism.
Causality of Reactivity:
-
Activation: The nitro group (NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it polarizes the C-F bond and reduces the electron density of the aromatic ring, making the carbon atom bonded to the fluorine highly electrophilic and susceptible to nucleophilic attack.
-
Stabilization of Intermediate: The attack of a nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The ability of the nitro group to delocalize this negative charge is the crucial factor that lowers the activation energy for this step.[4]
-
Leaving Group Expulsion: The aromaticity of the ring is a powerful driving force. In the second step, the fluoride ion is eliminated, restoring the aromatic system and yielding the final substituted product. Fluorine's high electronegativity makes it an excellent leaving group in this activated system.[7]
Caption: General mechanism of the S-N-Ar reaction on this compound.
Protocol: Synthesis of a N-Aryl Piperazine Intermediate
This protocol details a representative SNAr reaction using piperazine as the nucleophile. The resulting product is a common scaffold in pharmaceuticals, particularly in antipsychotic and anticancer agents.
Experimental Workflow Overview
Caption: Step-by-step workflow for the synthesis and purification of a pharmaceutical intermediate.
Reagents and Materials
| Reagent | M.W. | Molar Eq. | Sample Quantity | Role |
| This compound | 199.14 | 1.0 | 5.00 g (25.1 mmol) | Electrophile |
| Piperazine | 86.14 | 1.2 | 2.59 g (30.1 mmol) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 6.93 g (50.2 mmol) | Base |
| Dimethylformamide (DMF) | - | - | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | - | - | As needed | Extraction Solvent |
| Brine | - | - | As needed | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (2.59 g) and potassium carbonate (6.93 g).
-
Rationale: The use of an inert atmosphere (nitrogen) prevents potential side reactions with atmospheric moisture and oxygen. K₂CO₃ acts as a base to neutralize the HF formed in situ and can also deprotonate the second amine of piperazine, though the primary amine is sufficiently nucleophilic to react directly.
-
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask. Stir the suspension for 10 minutes at room temperature.
-
Rationale: DMF is a polar aprotic solvent, ideal for SNAr reactions. It effectively dissolves the organic reactants while having a high boiling point, allowing the reaction to be heated safely.
-
-
Substrate Addition: Dissolve this compound (5.00 g) in a minimal amount of DMF and add it to the reaction mixture dropwise.
-
Rationale: A controlled, dropwise addition helps to manage any initial exotherm.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath. Maintain stirring at this temperature.
-
Rationale: Thermal energy is required to overcome the activation energy of the reaction. 90 °C provides a good balance between reaction rate and minimizing potential decomposition or side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting benzoate spot is no longer visible. (Typical reaction time: 4-8 hours).
-
Work-up - Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing 250 mL of ice-cold water with stirring.
-
Rationale: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts (like K₂CO₃ and the KF byproduct).
-
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Rationale: Ethyl acetate is a water-immiscible organic solvent in which the desired product has high solubility, allowing for its separation from the aqueous phase. Repeated extractions ensure maximum recovery.
-
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Rationale: Washing with brine helps to remove residual water and any remaining water-soluble impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a gradient elution from 20% to 60% ethyl acetate in hexanes.
-
Characterization: The pure fractions are combined and concentrated to yield the final product, Methyl 2-(piperazin-1-yl)-5-nitrobenzoate, as a yellow solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Spectroscopic data for the starting material can be found from various suppliers and databases.[8]
Conclusion and Outlook
This compound is a powerful and reliable reagent for the synthesis of complex pharmaceutical intermediates. Its predictable reactivity in SNAr reactions, driven by the synergistic effects of the fluoro and nitro substituents, allows for the efficient construction of C-N, C-O, and C-S bonds. The protocols outlined herein provide a robust framework that can be adapted for a wide range of nucleophiles, underscoring the compound's central role in drug discovery and development pipelines.[1] As the demand for novel, highly functionalized small molecules continues to grow, the strategic application of such well-activated building blocks will remain indispensable.
References
- Methyl 2-fluoro-5-nitrobenzo
- Methyl 2-Fluoro-5-nitrobenzo
- Methyl 2-fluoro-5-nitrobenzo
- Methyl 5-fluoro-2-nitrobenzoate - SAFETY D
- methyl 2-fluoro-5-nitrobenzo
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- Methyl 2-fluoro-5-nitrobenzo
- This compound(2965-22-2) 1H NMR spectrum.ChemicalBook.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions.Benchchem.
- 16.
- Nucleophilic Aromatic Substitution.YouTube (Professor Dave Explains).
- This compound 2965-22-2.Tokyo Chemical Industry Co., Ltd. (TCI).
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- 8. This compound(2965-22-2) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Amination of Methyl 2-fluoro-5-nitrobenzoate
Introduction: The Strategic Importance of Aminated Nitrobenzoates
Methyl 2-fluoro-5-nitrobenzoate is a pivotal starting material in the synthesis of high-value organic compounds, particularly within the pharmaceutical and materials science sectors. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it an ideal substrate for the introduction of diverse amino functionalities. The resulting methyl 2-amino-5-nitrobenzoate derivatives are precursors to a wide array of complex molecules, including kinase inhibitors, antipsychotic agents, and novel dye molecules.
The reactivity of this compound is primarily dictated by two key structural features:
-
A Strong Electron-Withdrawing Group: The nitro group (NO₂) at the para-position to the fluorine atom strongly polarizes the aromatic ring, creating a significant electron deficiency at the carbon atom bonded to the fluorine (C2).
-
An Excellent Nucleofugal Group: The fluorine atom is a highly electronegative and poor leaving group in many substitution reactions, but in the context of SNAr, its high electronegativity polarizes the C-F bond, making the carbon highly electrophilic. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group, making fluoride an excellent choice for this transformation.[1]
This application note provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and detailed protocols for the successful amination of this compound.
The Reaction Mechanism: An Addition-Elimination Pathway
The amination of this compound proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is a two-step addition-elimination process.[2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the fluorine. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]
-
Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final aminated product.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-fluoro-5-nitrobenzoate for Advanced Pharmaceutical Synthesis
Abstract
Methyl 2-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug discovery. The strategic placement of its electron-withdrawing fluoro and nitro groups, alongside the methyl ester, offers multiple handles for molecular elaboration. This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—with this versatile substrate. We delve into the causality behind experimental choices, provide robust, step-by-step protocols, and present data to guide reaction optimization.
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, the efficiency and precision of bond formation are paramount. Palladium-catalyzed cross-coupling reactions have become indispensable tools, enabling the construction of complex molecular architectures under mild conditions.[1] this compound (CAS: 2965-22-2) emerges as a substrate of interest due to its unique electronic and structural features.
-
Electronic Activation: The potent electron-withdrawing capabilities of the nitro group (at C5) and the fluorine atom (at C2) significantly influence the reactivity of the aromatic ring. While C-F bonds are generally strong, the electronic activation can make other positions on the ring, or a pre-existing halide at an alternative position (e.g., C1 if this were a benzoic acid derivative used to make an acyl chloride), susceptible to oxidative addition in a Pd(0) catalytic cycle. For the purpose of this guide, we will focus on reactions where a leaving group (e.g., Br, I, or OTf) is presumed to be at a reactive position, or where C-F activation is achieved under specific conditions.
-
Synthetic Handles: The molecule offers three distinct points for modification: the aromatic ring for C-C, C-N, or C-O bond formation; the nitro group, which can be reduced to an amine for further functionalization; and the methyl ester, which can be hydrolyzed or converted to an amide.
-
Pharmaceutical Relevance: Fluorinated and nitroaromatic compounds are prevalent motifs in pharmaceuticals, contributing to improved metabolic stability, binding affinity, and pharmacokinetic properties.[2] This substrate is a key intermediate for synthesizing a variety of bioactive molecules.[3]
This guide provides the foundational knowledge and practical protocols to successfully employ this compound in key palladium-catalyzed transformations.
General Experimental Workflow
The successful execution of cross-coupling reactions hinges on a systematic and precise workflow. Key considerations include the rigorous exclusion of oxygen and moisture, the quality of reagents, and the choice of the catalytic system.
Diagram 1: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[4] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Following this, transmetalation occurs where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is crucial for activating the organoboron reagent to facilitate transmetalation.[4]
Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol details the coupling of Methyl 2-bromo-5-nitrobenzoate (a hypothetical, more reactive analog of the target substrate) with 4-methoxyphenylboronic acid. The principles are directly applicable to aryl fluorides, though more forcing conditions or specialized catalysts may be required for C-F activation.[5]
Materials:
-
Methyl 2-bromo-5-nitrobenzoate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To an oven-dried round-bottom flask, add Methyl 2-bromo-5-nitrobenzoate (e.g., 260 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Seal the flask with a rubber septum and purge with dry nitrogen or argon for 15 minutes.
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.
-
Using a degassed solvent system, add 8 mL of toluene and 2 mL of water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common, reliable Pd(0) source for Suzuki couplings.[4] |
| Ligand | Triphenylphosphine | Integrated into the catalyst; provides stability and reactivity. |
| Base | K₂CO₃ | Aqueous inorganic base, effective for activating boronic acid. |
| Solvent | Toluene/Water | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides or pseudohalides with a wide range of amines.[6] This reaction is fundamental in pharmaceutical chemistry, where the aryl amine moiety is a common pharmacophore.
Protocol: Amination with Morpholine
This protocol outlines the coupling of Methyl 2-bromo-5-nitrobenzoate with morpholine. The choice of ligand is critical in Buchwald-Hartwig amination; sterically hindered phosphine ligands are often required to promote the reductive elimination step.
Materials:
-
Methyl 2-bromo-5-nitrobenzoate (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried reaction tube.
-
Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol).
-
Add Methyl 2-bromo-5-nitrobenzoate (260 mg, 1.0 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by morpholine (131 µL, 1.5 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling, effective for a broad range of substrates.[7] |
| Base | NaOtBu | Strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for high-temperature reactions. |
| Temperature | 100 °C | Ensures efficient catalyst turnover and reaction completion. |
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[8] This reaction is particularly useful for installing vinyl groups, which are versatile functional handles for further synthetic transformations.
Mechanistic Rationale
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the aryl halide to Pd(0), the alkene coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. Finally, a β-hydride elimination step occurs to release the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base.[9]
Diagram 3: Key steps in the Heck-Mizoroki reaction catalytic cycle.
Protocol: Heck Coupling with n-Butyl Acrylate
This protocol describes the coupling of Methyl 2-iodo-5-nitrobenzoate (a highly reactive analog) with n-butyl acrylate. Aryl iodides are typically the most reactive partners in Heck couplings.
Materials:
-
Methyl 2-iodo-5-nitrobenzoate (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 2-iodo-5-nitrobenzoate (307 mg, 1.0 mmol) and Palladium(II) Acetate (11.2 mg, 0.05 mmol).
-
Seal the tube and subject it to three cycles of vacuum backfilling with dry nitrogen.
-
Add anhydrous DMF (5 mL), followed by triethylamine (279 µL, 2.0 mmol) and n-butyl acrylate (215 µL, 1.5 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 8 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of water.
-
Extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] |
| Base | Et₃N | Acts as both a base to regenerate the catalyst and a scavenger for the generated HX. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and catalyst. |
| Temperature | 80 °C | A moderate temperature sufficient for the Heck coupling of a reactive aryl iodide. |
Safety and Handling
This compound is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with care according to their specific Safety Data Sheets (SDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. By leveraging the power and predictability of palladium-catalyzed cross-coupling reactions, chemists can efficiently perform C-C and C-N bond formations. The protocols and rationale provided in this application note serve as a robust starting point for researchers to develop novel compounds for pharmaceutical and materials science applications. Careful selection of the catalyst system, base, and solvent is critical for achieving high yields and purity.
References
- (No source provided)
- The Role of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in Oncology Drug Synthesis. (n.d.).
- Gillmore, A., et al. (2012). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents, US11001552B2.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- (No source provided)
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reaction. (n.d.). Wikipedia.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- (No source provided)
- This compound 2965-22-2. (n.d.). Sigma-Aldrich.
- (No source provided)
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- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (n.d.). ResearchGate.
- This compound. (2024). ChemBK.
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- Heck Reaction. (2023). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- (No source provided)
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- This compound 2965-22-2. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals. (n.d.). Benchchem.
- (No source provided)
- (No source provided)
- (No source provided)
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- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
Application Note: Strategic Purification of Reaction Products from Methyl 2-fluoro-5-nitrobenzoate
Abstract
Methyl 2-fluoro-5-nitrobenzoate is a pivotal intermediate in medicinal chemistry and materials science, valued for its strategically positioned functional groups that allow for diverse chemical transformations.[1][2] The successful synthesis of downstream targets hinges on the effective purification of its reaction products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic purification of compounds derived from this compound. We delve into the causality behind methodological choices for common reaction types, such as nitro group reduction and nucleophilic aromatic substitution (SNAr), and provide detailed, field-proven protocols for liquid-liquid extraction, flash column chromatography, and recrystallization.
Introduction: The Chemistry of a Versatile Building Block
This compound (MW: 199.14 g/mol , Form: Solid) serves as a cornerstone for synthesizing complex molecules. Its utility stems from two primary reactive sites:
-
The Nitro Group: Readily reduced to an amine, providing a handle for amide bond formation, diazotization, or other amine-based chemistries.
-
The Fluoro Group: Activated by the strongly electron-withdrawing nitro group in the para position, it is susceptible to Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of a wide array of nucleophiles.
The purification of products from these reactions is non-trivial. Reaction mixtures often contain unreacted starting material, regioisomeric byproducts, and partially reacted intermediates.[3][4] A logical, multi-step purification strategy is therefore essential to isolate the desired product with the high degree of purity (>98%) required for subsequent synthetic steps and biological screening.
Pre-Purification Analysis: Know Your Mixture
Before any purification attempt, it is critical to analyze the crude reaction mixture. Thin-Layer Chromatography (TLC) is the indispensable first step.
Rationale (The "Why"): TLC provides a rapid, inexpensive snapshot of the reaction's complexity. It helps to:
-
Assess Reaction Completion: Compare the crude mixture spot(s) to the starting material spot.
-
Identify the Number of Components: Determine how many distinct compounds are present.
-
Guide Purification Strategy: The separation observed on the TLC plate is directly translatable to flash column chromatography conditions.[5][6]
A typical TLC analysis for a reaction involving this compound might use a mobile phase of Hexanes and Ethyl Acetate. The starting material is moderately polar, while a reduced amine product will be more polar (lower Rf), and many SNAr products will have polarities dependent on the introduced nucleophile.
Strategic Purification Workflow
A robust purification strategy typically involves a sequential process, moving from bulk impurity removal to fine purification. The choice of techniques depends on the physical properties of the target compound and its impurities.
Caption: General workflow for purifying products from this compound.
Step 1: Aqueous Workup (Liquid-Liquid Extraction)
Causality: Most organic reactions require quenching (e.g., with water or a mild acid/base) to stop the reaction and neutralize reagents. This creates a biphasic mixture. Liquid-liquid extraction is used to physically separate the organic product from water-soluble materials like inorganic salts, acids, or bases. For example, in the reduction of the nitro group using a metal catalyst, an acidic workup helps in removing the metal residues.
Protocol: See Section 4.1 for a detailed protocol.
Step 2: Primary Purification (Chromatography vs. Recrystallization)
After the initial workup and concentration, a primary purification technique is employed.
-
Flash Column Chromatography: This is the most versatile and widely used method for purifying reaction products from this compound.[7] It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.[8] It is ideal for complex mixtures, oils, or non-crystalline solids.
-
Recrystallization: This technique is suitable for crystalline solid products where the impurities have different solubility profiles from the desired compound.[9] It is a powerful method for achieving very high purity but is less broadly applicable than chromatography.
Detailed Experimental Protocols
Protocol 1: Purification of Methyl 5-amino-2-fluorobenzoate via Flash Chromatography
This protocol details the purification of the product from a typical reduction of the nitro group of this compound.
1. TLC Solvent System Development:
-
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Spot the crude reaction mixture on TLC plates and elute.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for the desired product (the more polar amine).[5][6] This Rf range typically provides the best separation in flash chromatography.
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard choice for polar stationary phase, effectively separating compounds of moderate polarity. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | A gradient from low to high polarity elutes compounds in order of increasing polarity, providing efficient separation. |
| Target Rf | 0.2 - 0.3 | Provides optimal resolution and a reasonable run time.[6] |
| Loading Method | Dry Loading (adsorbed onto silica) | Prevents column cracking and ensures a narrow, even band of sample application, leading to better separation.[10] |
2. Column Preparation and Execution:
Sources
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- 3. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
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- 7. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
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- 9. Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 10. flash-chromatography.com [flash-chromatography.com]
Application Notes & Protocols: Leveraging Methyl 2-fluoro-5-nitrobenzoate in the Development of Novel Materials
Introduction: The Strategic Importance of Methyl 2-fluoro-5-nitrobenzoate
This compound (MFNB) is a highly functionalized aromatic compound that serves as a cornerstone in the rational design of advanced materials.[1][2] Its chemical architecture, featuring a methyl ester, a fluorine atom, and a nitro group on a benzene ring, provides a unique combination of reactivity and property-enhancing features.[1][2] This molecule is not merely a passive building block; its substituents actively direct synthetic pathways and impart desirable characteristics to the final materials.
The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the molecule's reactivity.[3] The nitro group, in the para position to the fluorine, strongly activates the carbon-fluorine bond towards nucleophilic aromatic substitution (SNAr).[3] This predictable reactivity makes MFNB an ideal monomer or precursor for creating high-performance polymers.
Furthermore, these functional groups are harbingers of advanced material properties:
-
Fluorine Content : The incorporation of fluorine is a well-established strategy for enhancing thermal stability, chemical inertness, and specific electronic properties in polymers and other materials.[4][5] The strength of the carbon-fluorine bond contributes to the durability and resistance of the final product to harsh environmental conditions.[4]
-
Nitro Group Functionality : The nitro group is a versatile functional handle. It is a key component in the synthesis of energetic materials.[6][7] Additionally, it can be readily reduced to an amine group, opening a vast landscape of post-polymerization modification or the synthesis of entirely different classes of polymers, such as polyamides and polyimides.
This guide provides detailed protocols and technical insights for utilizing this compound as a key intermediate in the synthesis of high-performance polymers and as a precursor for functional monomers, demonstrating its pivotal role in modern materials science.[1][2]
Application 1: Synthesis of High-Performance Aromatic Polyethers
A primary application of MFNB is in the synthesis of aromatic polyethers via nucleophilic aromatic substitution. The inherent chemical stability and high-temperature resistance of the resulting polymers make them suitable for demanding applications in the aerospace, automotive, and electronics industries.
Causality Behind Experimental Choices:
The following protocol leverages the SNAr reaction. The strong electron-withdrawing effect of the para-nitro group polarizes the aromatic ring, making the fluorine-bearing carbon atom highly electrophilic and susceptible to attack by a nucleophile. A bisphenoxide, generated in-situ from a bisphenol and a base, serves as the potent nucleophile required to displace the fluoride ion and form the ether linkage. Anhydrous polar aprotic solvents are chosen to solvate the nucleophile effectively without interfering with the reaction.
Experimental Protocol: Synthesis of a Poly(arylene ether nitroketone)
This protocol details the synthesis of a high-performance polymer from this compound and a commercially available bisphenol.
Materials & Reagents:
| Reagent/Material | Formula | Purity | Supplier |
| This compound | C₈H₆FNO₄ | ≥98% | Sigma-Aldrich |
| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | ≥99% | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Anhydrous, ≥99% | Standard Supplier |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Anhydrous, ≥99.8% | Standard Supplier |
| Toluene | C₇H₈ | Anhydrous, ≥99.8% | Standard Supplier |
| Methanol | CH₃OH | ACS Grade | Standard Supplier |
| Deionized Water | H₂O | - | - |
Step-by-Step Methodology:
-
Reactor Setup : Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.
-
Reagent Charging : Under a positive flow of nitrogen, charge the flask with 4,4'-dihydroxybenzophenone (10.71 g, 50 mmol), this compound (19.91 g, 100 mmol, assuming a diester is formed for polymerization, or adjust stoichiometry for end-capping), potassium carbonate (8.30 g, 60 mmol), anhydrous DMAc (100 mL), and toluene (50 mL).
-
Azeotropic Dehydration : Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is observed.
-
Polymerization : After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165-175°C to initiate polymerization. The solution will become increasingly viscous.
-
Reaction Monitoring : Maintain the reaction at this temperature for 8-12 hours. The progress can be monitored by observing the viscosity increase.
-
Precipitation and Isolation : Cool the viscous polymer solution to room temperature and dilute with 50 mL of DMAc. Slowly pour the solution into a beaker containing 1 L of vigorously stirring methanol. A fibrous polymer precipitate will form.
-
Purification : Continue stirring for 1 hour, then collect the polymer by vacuum filtration. Wash the polymer sequentially with hot deionized water (3 x 500 mL) and methanol (2 x 500 mL) to remove salts and unreacted monomers.
-
Drying : Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Visualization of the Polymerization Workflow
Caption: Workflow for High-Performance Polyether Synthesis.
Application 2: Precursor for Functional Monomers and Polyamides
The nitro group in MFNB is a latent amine. Its reduction provides a pathway to amine-functionalized monomers, which are precursors to high-strength materials like aromatic polyamides (aramids).
Protocol: Two-Step Synthesis of a Fluorinated Aromatic Polyamide
This process involves the initial reduction of the nitro group, followed by a polycondensation reaction.
Part A: Reduction of this compound
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation. The reaction is typically carried out under a positive pressure of hydrogen gas.
Materials & Reagents:
| Reagent/Material | Formula | Purity | Notes |
| This compound | C₈H₆FNO₄ | ≥98% | Starting Material |
| Palladium on Carbon (Pd/C) | Pd/C | 10 wt. % | Catalyst |
| Ethyl Acetate | C₄H₈O₂ | Anhydrous | Solvent |
| Hydrogen Gas (H₂) | H₂ | High Purity | Reducing Agent |
Step-by-Step Methodology:
-
Setup : To a hydrogenation vessel (e.g., Parr shaker), add this compound (19.9 g, 100 mmol) and ethyl acetate (200 mL).
-
Catalyst Addition : Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation : Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen uptake.
-
Work-up : Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to yield Methyl 5-amino-2-fluorobenzoate as a solid. The product can be further purified by recrystallization if necessary.
Part B: Polycondensation to Form Polyamide
Causality: The resulting amino-ester can be polymerized with a diacyl chloride. The amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an amide bond, releasing HCl which is scavenged by a base like pyridine.
Materials & Reagents:
| Reagent/Material | Formula | Purity | Notes |
| Methyl 5-amino-2-fluorobenzoate | C₈H₈FNO₂ | As synthesized | Monomer A |
| Terephthaloyl chloride | C₈H₄Cl₂O₂ | ≥99% | Monomer B |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Anhydrous | Solvent |
| Pyridine | C₅H₅N | Anhydrous | Acid Scavenger |
Step-by-Step Methodology:
-
Dissolution : In a dry, nitrogen-purged flask, dissolve Methyl 5-amino-2-fluorobenzoate (16.9 g, 100 mmol) and pyridine (8.7 mL, 110 mmol) in anhydrous NMP (150 mL).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Monomer Addition : Add solid terephthaloyl chloride (20.3 g, 100 mmol) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Polymerization : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The solution will become highly viscous.
-
Isolation : Precipitate the polyamide by pouring the reaction mixture into 1 L of stirring methanol.
-
Purification & Drying : Collect the polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 100°C for 24 hours.
Visualization of Monomer Synthesis and Polymerization
Caption: Pathway from MFNB to a Fluorinated Aromatic Polyamide.
Application Note: Utility in Energetic Materials Synthesis
The high nitrogen content (from the nitro group) and the potential for increased material density and thermal stability (from the fluorine atom) make MFNB and its derivatives attractive building blocks for the synthesis of novel energetic materials.[6][8][9]
Core Concepts:
-
Energetic Functionality : The -NO₂ group is a fundamental toxophore in many explosives and propellants, contributing to a high positive heat of formation and providing oxygen for combustion.[6][7]
-
Density & Stability : Fluorine substitution is known to increase the density of organic compounds, a critical parameter for detonation performance. The C-F bond's strength also enhances the thermal stability of the molecule, which is crucial for the safety and storage of energetic materials.[4]
-
Synthetic Versatility : MFNB can be used to synthesize energetic plasticizers, binders for polymer-bonded explosives (PBXs), or as a precursor to more complex, multi-functional energetic molecules. For instance, the ester group can be hydrolyzed to a carboxylic acid and then converted to other functional groups, or the entire molecule can be incorporated into a larger energetic framework.
While detailed protocols for synthesizing explosives are beyond the scope of this guide, the chemical logic involves leveraging the functionalities of MFNB to build molecules with a high density of energetic groups and a favorable oxygen balance.
Conceptual Workflow for an Energetic Polymer Binder
Caption: Conceptual path to an MFNB-derived energetic binder.
References
- The Impact of Fluorine Chemistry on Material Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π. (2024). Scholars' Mine.
- This compound. (2024). ChemBK.
- How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. (n.d.). CrystEngComm (RSC Publishing).
- This compound. (n.d.). Chem-Impex.
- Methyl 5-fluoro-2-methyl-3-nitrobenzoate. (2025). ChemicalBook.
- This compound 2965-22-2. (n.d.). Sigma-Aldrich.
- The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.).
- METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis. (n.d.). ChemicalBook.
- Fluoro Group Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- 45264-5G | Chemimpex this compound. (n.d.). Neta Scientific.
- High-Purity Methyl 2-Fluoro-3-Nitrobenzoate: Synthesis, Applications, and Supply Chain Insights. (n.d.).
- An Introduction to the Synthesis of High-energy Materials. (2024). Organic Chemistry Research.
- Flow chemistry and the synthesis of energetic materials. (2022). JRC Publications Repository.
- Recent Advances in Safe Synthesis of Energetic Materials: An Overview. (2019). ResearchGate.
- Flow chemistry and the synthesis of energetic materials. (2022). ResearchGate.
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of Methyl 2-fluoro-5-nitrobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for nucleophilic aromatic substitution (SNAr) reactions involving methyl 2-fluoro-5-nitrobenzoate. Low yield is a common challenge in organic synthesis, and this document will equip you with the foundational knowledge and practical steps to enhance the success of your reactions.
Introduction to the SNAr Reaction of this compound
Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings, particularly in medicinal chemistry and materials science.[1][2] The substrate, this compound, is well-suited for SNAr reactions. This is due to the presence of a strongly electron-withdrawing nitro group (-NO₂) and an excellent leaving group, fluoride (-F), which activate the aromatic ring for nucleophilic attack.[1][3]
The reaction proceeds via a two-step addition-elimination mechanism.[1][4] The nucleophile first attacks the carbon atom attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][4][5] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group, particularly when it is in the ortho or para position to the leaving group.[4][6][7][8] In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[1][4][6]
The Uniqueness of Fluoride as a Leaving Group
Contrary to what is observed in SN2 reactions, fluoride is an excellent leaving group in SNAr reactions.[5] The reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[5][7] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[9] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10][11]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when troubleshooting low yields in this specific SNAr reaction.
Q1: Why is my yield of the substituted product from this compound consistently low?
Several factors can contribute to low yields in this reaction. These can be broadly categorized as issues with reactants, reaction conditions, or the presence of side reactions. A systematic evaluation of each of these aspects is crucial for identifying the root cause.
Q2: How do the properties of my nucleophile affect the reaction outcome?
The strength and steric bulk of the nucleophile are critical.[12] Stronger nucleophiles generally lead to faster reaction rates.[12] However, overly basic nucleophiles can lead to side reactions, such as hydrolysis of the methyl ester group. Sterically hindered nucleophiles may have difficulty approaching the reaction center, leading to slower reactions or no reaction at all.
Q3: What is the optimal solvent and temperature for this reaction?
Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[13] These solvents effectively solvate the cation of the nucleophile salt, increasing the nucleophilicity of the anion. While many SNAr reactions can be performed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less reactive nucleophiles.[14] However, excessive heat can promote side reactions and decomposition.[15]
Q4: Could there be competing side reactions that are consuming my starting material?
Yes, several side reactions can reduce the yield of your desired product. These include:
-
Hydrolysis of the methyl ester: If water is present and the conditions are basic, the methyl ester can be hydrolyzed to a carboxylic acid.
-
Reaction at the nitro group: While less common, strong nucleophiles can sometimes interact with the nitro group.
-
Di-substitution: If other leaving groups are present on the ring, multiple substitutions can occur.[15]
Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues encountered during the nucleophilic substitution of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Nucleophile: The nucleophile may not be sufficiently reactive. | • If using a neutral nucleophile (e.g., an alcohol or amine), add a base (e.g., K₂CO₃, Et₃N, or NaH) to generate the more nucleophilic alkoxide or amide.[1] • Ensure the nucleophile is not sterically hindered. |
| 2. Inappropriate Solvent: The solvent may not be effectively promoting the reaction. | • Switch to a polar aprotic solvent like DMSO or DMF.[13] • Ensure the solvent is anhydrous, as water can deactivate strong bases and lead to hydrolysis. | |
| 3. Insufficient Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.[14] | |
| Formation of Multiple Products/Side Reactions | 1. Hydrolysis of Ester: Presence of water under basic conditions. | • Use anhydrous solvents and reagents. • Consider using a non-basic or milder base if possible.[15] |
| 2. Over-reaction or Di-substitution: If the product can undergo further reaction. | • Use a milder solvent or lower the reaction temperature.[15] • Carefully control the stoichiometry of the nucleophile.[15] | |
| 3. Decomposition: Starting material or product may be unstable under the reaction conditions. | • Lower the reaction temperature.[15] • Consider a different, milder base.[15] | |
| Difficulty in Product Purification | 1. High-Boiling Point Solvents: Solvents like DMSO and DMF are difficult to remove. | • Perform an aqueous work-up to partition the polar solvent into the aqueous layer.[15] |
| 2. Excess Base/Salts: Inorganic materials can complicate purification. | • Quench the reaction with a suitable reagent (e.g., water or a mild acid) and perform an aqueous extraction. |
Detailed Experimental Protocol (General Procedure)
This section provides a generalized, step-by-step protocol for the nucleophilic aromatic substitution of this compound. This should be adapted based on the specific nucleophile and reaction scale.
Reaction with an Amine Nucleophile
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an appropriate volume of a polar aprotic solvent (e.g., DMSO or DMF).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[1]
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat to 50-100 °C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[1]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the SNAr Mechanism and Troubleshooting Workflow
To further aid in understanding and troubleshooting, the following diagrams illustrate the SNAr mechanism and a logical workflow for addressing low-yield issues.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Caption: A logical workflow for troubleshooting low yields in SNAr reactions.
By systematically working through these potential issues and optimization strategies, researchers can significantly improve the yield and success of their nucleophilic aromatic substitution reactions with this compound.
References
- Nucleophilic arom
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
- Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
- Addition-Elimination at Arom
- Nucleophilic arom
- Video: Nucleophilic Aromatic Substitution: Addition–Elimin
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [Link]
- Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists - The Royal Society of Chemistry. [Link]
- Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects - YouTube. [Link]
- 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Link]
- SN1: Effect of the Nucleophile - OpenOChem Learn. [Link]
- SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. [Link]
- Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE P
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl)
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- US4164517A - Preparation of fluoronitrobenzene - Google P
- Concerted Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
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Technical Support Center: Side Product Formation in the Nitration of Methyl 2-Fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding side product formation during the nitration of methyl 2-fluorobenzoate. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges that can arise in achieving high regioselectivity and yield. This resource is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of methyl 2-fluorobenzoate?
The nitration of methyl 2-fluorobenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The directing effects of the substituents—the fluorine atom and the methyl ester group—determine the regioselectivity of the reaction.
-
Major Products: The fluorine atom is an ortho-, para-director, while the methyl ester group (-COOCH₃) is a meta-director.[1][2] The fluorine atom is generally considered a weak activator due to competing inductive and resonance effects, while the methyl ester is a deactivating group.[1] The interplay of these directing effects typically leads to a mixture of isomers. The major products are usually methyl 2-fluoro-5-nitrobenzoate and methyl 2-fluoro-3-nitrobenzoate . The formation of the 5-nitro isomer is directed by the fluorine (para-position), and the 3-nitro isomer is directed by the methyl ester (meta-position).
-
Minor Products: Other isomers, such as methyl 2-fluoro-4-nitrobenzoate and methyl 2-fluoro-6-nitrobenzoate , can also be formed as minor side products. The formation of the 6-nitro isomer is often sterically hindered by the adjacent fluorine and methyl ester groups.
Q2: Why am I observing a significant amount of dinitrated products?
The formation of dinitrated side products is a common issue, often referred to as over-nitration. This occurs when the mono-nitrated product undergoes a second nitration reaction.
Causality:
-
Reaction Conditions: The primary cause of over-nitration is the use of overly harsh reaction conditions.[3] This includes excessively high temperatures, prolonged reaction times, or a high concentration of the nitrating agent (the nitronium ion, NO₂⁺).[4][5][6]
-
Substrate Reactivity: Although the initial methyl 2-fluorobenzoate is deactivated by the ester group, the introduction of a nitro group further deactivates the ring, making a second nitration less favorable.[5][7][8] However, under forcing conditions, dinitration can still occur.
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating mixture.[3][9]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
-
Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess will promote over-nitration.
Q3: I've noticed the formation of a carboxylic acid impurity. What is causing the hydrolysis of my ester?
The presence of benzoic acid derivatives as impurities indicates that the methyl ester has been hydrolyzed.
Causality:
-
Presence of Water: The nitrating mixture (concentrated nitric and sulfuric acids) is strongly acidic and can contain small amounts of water. Water can act as a nucleophile and attack the protonated carbonyl of the ester, leading to hydrolysis.[10]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
Troubleshooting:
-
Use of Concentrated Acids: Ensure the use of highly concentrated nitric and sulfuric acids to minimize the water content in the reaction mixture.[11]
-
Anhydrous Conditions: While challenging with strong acids, taking precautions to minimize atmospheric moisture exposure can be beneficial.
-
Temperature Management: Strict temperature control is crucial to slow down the hydrolysis side reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the nitration of methyl 2-fluorobenzoate.
| Observed Issue | Potential Causes | Recommended Solutions & Explanations |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Loss of product during workup. 3. Competing side reactions (e.g., oxidation). | 1. Ensure Complete Reaction: Monitor the reaction by TLC. A gentle warming to room temperature for a short period after the initial cold addition can sometimes help drive the reaction to completion.[3][11] 2. Optimize Workup: Pour the reaction mixture onto a sufficient amount of crushed ice to ensure complete precipitation of the product.[9][12] Wash the crude product with ice-cold water to remove residual acid without dissolving the product.[9] 3. Control Reaction Conditions: Strong oxidizing conditions can lead to degradation. Avoid excessively high temperatures and the use of fuming nitric acid unless specifically required. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of isomeric impurities. 2. Insufficient cooling during precipitation. | 1. Purification: The presence of a mixture of isomers can lower the melting point and result in an oil. Purify the crude product by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[9][11] 2. Effective Precipitation: Pour the reaction mixture slowly into a vigorously stirred ice/water mixture to promote rapid cooling and solidification.[11] |
| Product Melting Point is Low and Has a Broad Range | 1. Presence of isomeric impurities. 2. Contamination with starting material or dinitrated products. | 1. Isomer Separation: Isomeric products often have similar polarities, making them difficult to separate. Fractional crystallization or column chromatography may be necessary for complete separation.[13] 2. Recrystallization: A thorough recrystallization is the most effective way to remove impurities and obtain a sharp melting point.[9][11] |
| Difficulty in Separating Isomers | 1. Similar physicochemical properties of the isomers. | 1. Analytical Techniques: Utilize analytical methods like HPLC or Gas Chromatography (GC) to quantify the isomer ratio.[14][15] 2. Advanced Separation: For preparative scale, consider techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography for efficient separation of isomers. |
Experimental Protocols
Standard Nitration Protocol for Methyl 2-Fluorobenzoate
Safety First: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids.[16][17][18][19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[16][18]
Reagents and Equipment:
-
Methyl 2-fluorobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Beaker with crushed ice
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice-water bath.
-
Slowly add methyl 2-fluorobenzoate to the cold sulfuric acid with continuous stirring.
-
In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of methyl 2-fluorobenzoate, ensuring the internal temperature does not exceed 10°C.[3][9]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.[9][12]
-
Allow the ice to melt completely, and collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with several portions of ice-cold water until the washings are neutral to litmus paper.[9]
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol).[9][11]
Visualizing the Process
Reaction Mechanism and Side Product Formation
Caption: Nitration mechanism and potential side reactions.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
References
- American Chemical Society. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications.
- YouTube. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- SimpleChemConcepts. (2018). 3 Steps in Nitration of Benzene via Electrophilic Substitution.
- JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- JoVE. (2025). Electrophilic Aromatic Substitution: Nitration of Benzene.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Chemistry Stack Exchange. (2014). Electrophilic aromatic substitution with fluorine.
- Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution?.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Quora. (2021). Can methyl benzoate be hydrolyzed?.
- An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Jasperse, C. (n.d.). NITRATION OF METHYL BENZOATE.
- Jasperse, C. (n.d.). NITRATION OF METHYL BENZOATE.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite.
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- ResearchGate. (2025). Nitration, Methods and Mechanisms.
- Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction.
- Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate.
- YouTube. (2024). Nitration of Methyl Benzoate.
- The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene.
- ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate.
- Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
- YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II.
- Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
Sources
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Technical Support Center: Optimizing Temperature for Methyl 2-fluoro-5-nitrobenzoate Synthesis
Welcome to the technical support center for optimizing reactions involving Methyl 2-fluoro-5-nitrobenzoate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the critical role of temperature in the successful synthesis of this important intermediate. This resource moves beyond simple protocols to explain the why behind each step, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of Methyl 2-fluorobenzoate. This process, while straightforward in principle, is highly sensitive to reaction parameters, with temperature being the most critical factor influencing yield, purity, and safety.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable protocols to resolve the problem.
Problem 1: My reaction yield is significantly lower than expected.
Answer: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, formation of side products due to improper temperature, or physical loss of product during the workup phase.
Causality Explained: The nitration of Methyl 2-fluorobenzoate is a highly exothermic reaction.[1] If the temperature is too low, the reaction rate may be too slow to go to completion within a practical timeframe. Conversely, if the temperature rises uncontrollably, the primary pathway is compromised, favoring the formation of dinitrated species and oxidative side products, which consumes your starting material and reduces the yield of the desired product.[2][3][4] Furthermore, the product, this compound, has some solubility in cold alcohol, meaning improper washing techniques during purification can lead to significant product loss.[4][5]
Troubleshooting Protocol:
-
Verify Reaction Completion: Before quenching the reaction, it is essential to confirm the consumption of the starting material. This can be effectively monitored using Thin-Layer Chromatography (TLC).[6]
-
Strict Temperature Control: During the addition of the nitrating mixture (a solution of concentrated nitric and sulfuric acids), the internal temperature of the reaction flask must be maintained between 0-5°C.[4][7] Use an ice-salt bath for more efficient cooling.
-
Controlled Reagent Addition: Add the nitrating mixture dropwise over a period of 15-20 minutes.[7] This slow addition is critical to dissipate the heat generated and prevent localized temperature spikes.
-
Post-Addition Stirring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 15-30 minutes. Some protocols suggest allowing the mixture to slowly warm to room temperature to ensure the reaction goes to completion, but this should be monitored carefully by TLC to avoid byproduct formation.[5]
-
Optimized Workup: When quenching, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[4][8] Wash the crude solid product with minimal amounts of ice-cold water, followed by a small amount of ice-cold methanol to remove more soluble impurities without dissolving a significant amount of your product.[4][5]
Problem 2: My final product is contaminated with isomeric impurities.
Answer: The formation of regioisomers is a direct consequence of the directing effects of the substituents on the benzene ring and is heavily influenced by temperature, which dictates kinetic versus thermodynamic control.
Causality Explained: On the Methyl 2-fluorobenzoate starting material, you have two directing groups:
The powerful activating effect of the fluorine's lone pairs directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The desired product, Methyl 2-fluoro-5-nitro benzoate, results from substitution at the para position. However, substitution can also occur at the ortho position (position 3). At lower temperatures, the reaction is under kinetic control , and the product that forms the fastest will predominate.[3] As temperature increases, the reaction can become reversible, approaching thermodynamic control , where the most stable product isomer is favored.[3] Generally, the para isomer is sterically less hindered and thus more stable.
Troubleshooting Protocol:
-
Maintain Low Temperature for Regioselectivity: To maximize the yield of the desired 5-nitro isomer, strictly maintain the reaction temperature between 0-5°C. This favors the kinetic product distribution, which in this case, gives a high proportion of the para-substituted product.[3]
-
Avoid Temperature Excursions: Even brief periods of higher temperature can allow the reaction equilibrium to shift, increasing the percentage of undesired isomers.
-
Purification by Recrystallization: If isomeric impurities are present, they can often be removed by careful recrystallization. A mixture of ethanol and water is commonly effective, as the different isomers will have slightly different solubilities.[7]
Problem 3: The reaction turned dark brown/black, and I isolated a tarry substance.
Answer: The formation of a dark, tarry substance is a classic sign of an oxidation side reaction, which occurs when the reaction temperature becomes too high.
Causality Explained: The nitrating mixture is a potent oxidizing agent, especially at elevated temperatures. Aromatic compounds and their substituents can be oxidized, leading to complex polymeric or tarry materials.[3] This is a runaway process; once it begins, the heat it generates further accelerates the decomposition, leading to a rapid decline in the yield of the desired product.
Troubleshooting Protocol:
-
Aggressive Cooling: Ensure your cooling bath is robust. An ice-water bath may not be sufficient. Use an ice-salt or acetone-dry ice bath to maintain a temperature below 5°C.
-
Monitor Internal Temperature: Do not rely on the bath temperature. Place a thermometer directly in the reaction mixture to get an accurate reading.
-
Slow Down Addition: If you observe any significant color change (e.g., to a dark yellow or brown), immediately stop the addition of the nitrating mixture and allow the reaction to cool. Resume addition at a much slower rate once the temperature is stable.
Frequently Asked Questions (FAQs)
Q1: What is the absolute optimal temperature range for this reaction?
A1: Based on numerous established procedures, the optimal temperature range for the addition of the nitrating mixture is 0°C to 5°C .[4] Exceeding 15°C significantly increases the risk of dinitration and oxidation, leading to a lower yield and purity.[4]
Q2: Why is sulfuric acid necessary? Can I just use nitric acid?
A2: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active agent that attacks the benzene ring.[8] Using nitric acid alone is generally ineffective as the concentration of the nitronium ion is too low for the reaction to proceed at a reasonable rate.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most efficient method.[6] Spot the reaction mixture on a silica gel plate and elute with a solvent system like 4:1 Hexanes:Ethyl Acetate. The starting material (Methyl 2-fluorobenzoate) is less polar and will have a higher Rf value than the product, which is more polar due to the nitro group. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What is the purpose of pouring the reaction mixture onto ice at the end?
A4: This step, known as quenching, serves two critical purposes. First, it effectively stops the reaction by rapidly diluting the acid catalyst and lowering the temperature. Second, this compound is insoluble in water, so the addition to ice/water causes the product to precipitate out of the solution as a solid, allowing for its easy isolation by filtration.[4][7]
Data & Protocols
Table 1: Temperature Effects on Reaction Outcome
| Temperature Range | Expected Yield | Purity & Side Products | Notes |
| 0-5°C | High (Optimal) | High purity; minimal dinitration and isomeric byproducts. | Recommended range. Requires slow, dropwise addition of nitrating agent. |
| 5-15°C | Good to Moderate | Increased risk of dinitration and other regioisomers. | Still acceptable, but requires very careful monitoring.[4] |
| > 20°C | Low to Very Low | Significant dinitration, potential for oxidation (tar formation). | Avoid. Reaction becomes difficult to control and unsafe.[3][4] |
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 2-fluorobenzoate (1 eq) in concentrated sulfuric acid (approx. 3-4 volumes). Cool the flask in an ice-salt bath to 0°C.
-
Prepare Nitrating Mixture: In a separate, dry flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Reaction: Add the prepared nitrating mixture to the solution of Methyl 2-fluorobenzoate dropwise via an addition funnel over 15-20 minutes. Crucially, ensure the internal reaction temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, let the mixture stir at 0-5°C for 30 minutes. Check for the absence of starting material using TLC.
-
Quenching & Isolation: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by a minimal amount of ice-cold methanol.
-
Drying: Dry the resulting solid product, which should be a colorless or pale-yellow crystal.[11] The melting point should be approximately 72-75°C.[11]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the nitration of Methyl 2-fluorobenzoate.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- ChemBK. (2024). This compound.
- PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate.
- Google Patents. (2020). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Google Patents. (1985). US4506089A - Preparation of methyl m-nitrobenzoate.
- University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- MDPI. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process.
- ResearchGate. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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Technical Support Center: Strategies for Overcoming Poor Solubility of Methyl 2-fluoro-5-nitrobenzoate
Introduction
Methyl 2-fluoro-5-nitrobenzoate is a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring a nitro group and a fluorine atom on the benzene ring, makes it a valuable building block for introducing these functionalities into more complex molecules. However, researchers frequently encounter a significant hurdle in its application: poor solubility in common reaction media. This low solubility can lead to heterogeneous reaction mixtures, resulting in slow or incomplete reactions, low yields, and challenges in product purification and process scale-up.[1]
This technical guide provides a comprehensive troubleshooting framework for researchers and drug development professionals facing solubility challenges with this compound. We will explore the underlying principles of solubility and provide a series of practical, step-by-step protocols to enhance the dissolution of this compound, thereby optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a solid, crystalline compound at room temperature, with a melting point of approximately 49-51°C.[2] It is generally soluble in polar aprotic solvents such as methanol, ethanol, dichloromethane, and ether. However, its solubility can be limited in less polar solvents or when used in reactions with other reagents that have different polarity profiles.
Q2: My reaction with this compound is sluggish and incomplete. Could solubility be the issue?
A2: Yes, this is a very likely cause. When a reactant has poor solubility, its concentration in the solution phase is low. Since the reaction can only occur between dissolved molecules, a low concentration of the dissolved starting material will inherently lead to a slow reaction rate.[1][3] Visual cues such as a persistent suspension of solid material in the reaction flask, even with vigorous stirring, are strong indicators of a solubility-limited reaction.
Q3: What are the first steps I should take to address the poor solubility of this compound?
A3: A systematic, stepwise approach is recommended.[3]
-
Solvent Screening: The fundamental principle of "like dissolves like" should be your starting point. Given the polar nature of the nitro and ester groups, polar solvents are a good initial choice. However, the aromatic ring introduces some non-polar character. A systematic screening of a range of solvents with varying polarities is the most effective initial step.
-
Temperature Adjustment: For most solid organic compounds, solubility increases with temperature.[3][4] Carefully heating the reaction mixture can significantly improve the dissolution of this compound.
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can accelerate the rate of dissolution.[3] While this may not increase the ultimate solubility, it can help the solid dissolve faster.
Q4: When is the use of a co-solvent system appropriate?
A4: A co-solvent system is beneficial when a single solvent does not provide adequate solubility for all reactants.[1][5] For instance, if you are reacting the moderately polar this compound with a non-polar reagent, a single solvent may not be ideal for both. A mixture of two or more miscible solvents can create a new solvent system with an intermediate polarity, capable of dissolving all reaction components.[6][7] Common co-solvents include combinations of toluene with THF, or dichloromethane with a small amount of DMF or DMSO.
Q5: How does heating improve solubility, and what precautions should I take?
A5: Heating increases the kinetic energy of both the solvent and solute molecules. This increased energy helps to overcome the intermolecular forces within the crystal lattice of the solid, allowing it to dissolve more readily.[4] The most common laboratory technique for sustained heating is reflux, which involves heating the reaction to the boiling point of the solvent while using a condenser to return the evaporated solvent to the flask.[8][9]
Precautions:
-
Thermal Stability: Before heating, ensure that this compound and all other reagents and expected products are stable at the intended reaction temperature to avoid degradation.[1]
-
Closed Systems: Never heat a sealed or closed system, as the pressure buildup can cause an explosion.[9] Always ensure the reaction setup is open to the atmosphere, typically through a condenser.
-
Bumping: Use a stir bar or boiling chips to ensure smooth boiling and prevent "bumping," which is the violent eruption of large bubbles from a superheated liquid.[9]
Q6: Can sonication be used to dissolve this compound?
A6: Yes, sonication is a powerful mechanical method for enhancing dissolution. It uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles in the liquid.[10] This process generates localized high-pressure shockwaves that break apart solid particles, increasing their surface area and accelerating dissolution.[10][11] Sonication is particularly useful for materials that are slow to dissolve, even in a suitable solvent.
Q7: Is Phase Transfer Catalysis (PTC) a suitable strategy for reactions involving this compound?
A7: Phase Transfer Catalysis is an excellent technique when your reaction involves two immiscible phases, for example, a solid-liquid or a liquid-liquid system.[12][13] If this compound is dissolved in an organic solvent, and your nucleophile is an inorganic salt soluble only in water, a phase-transfer catalyst is required to transport the nucleophile across the phase boundary into the organic phase where it can react.[14][15] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.[12][15] This method can significantly accelerate reactions that would otherwise be extremely slow due to the physical separation of reactants.[16]
Troubleshooting Guide for Poor Solubility
This guide provides a structured workflow for diagnosing and resolving solubility issues with this compound.
Initial Observation: Reaction is slow, incomplete, or fails to initiate. Solid this compound remains visible in the reaction flask.
Caption: Mechanism of Phase Transfer Catalysis (PTC).
References
- ChemBK. (n.d.). This compound.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
- IOPscience. (2025, December 2). Sonication: Significance and symbolism.
- IntechOpen. (2024, October 10). Phase transfer catalyst in organic synthesis.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
- Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
- Wikipedia. (n.d.). Cosolvent.
- Envirostar. (2023, May 15).
- YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids.
- CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. [Link]
- Online TDM Encyclopedia. (n.d.). Cosolvent.
- ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.
- Solubility of Things. (n.d.). Synthesis Techniques: Reflux, Distillation, and Extraction.
- Quora. (2013, June 27). Organic Chemistry: Why do you heat the compound while testing the solubility in water?.
- Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References.
- YouTube. (2010, February 4). Refluxing a Reaction | MIT Digital Lab Techniques Manual.
Sources
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Technical Support Center: Purification of Crude Methyl 2-fluoro-5-nitrobenzoate
Introduction: Methyl 2-fluoro-5-nitrobenzoate is a key building block in medicinal chemistry and organic synthesis, valued for its role in creating complex, biologically active molecules.[1] However, its synthesis, typically via Fischer esterification of 2-fluoro-5-nitrobenzoic acid, often yields a crude product containing unreacted starting materials, isomeric byproducts, and decomposition products.[2] Achieving high purity is critical for downstream applications. This guide provides detailed troubleshooting advice and standardized protocols to address common purification challenges encountered by researchers.
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final product is a yellow or brown solid, but literature reports it as a white to pale yellow crystal. What causes this discoloration and how can I fix it?
Likely Cause: The color is typically due to residual acidic impurities, nitrated byproducts from the synthesis, or trace amounts of colored decomposition products. The unreacted 2-fluoro-5-nitrobenzoic acid and potential dinitro-isomers are common culprits.
Expert Analysis: The chromophores in these impurities, particularly additional nitro groups, absorb light in the visible spectrum, imparting a yellow or brown hue to the bulk material. Even trace amounts can cause significant discoloration. Standard purification methods might not completely remove these if their polarity is very similar to the desired product.
Recommended Solution: Charcoal Treatment & Recrystallization
Activated charcoal is highly effective at adsorbing colored impurities due to its porous structure and large surface area.
Protocol:
-
Dissolution: In a fume hood, dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).
-
Charcoal Addition: Add a very small amount of activated charcoal (approx. 1-2% w/w) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.
-
Heating: Gently heat the mixture for 5-10 minutes to allow for sufficient adsorption.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. Pre-heating prevents premature crystallization of the product in the funnel.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly.
Q2: After purification by recrystallization, my yield is extremely low. What are the common reasons for this?
Likely Causes:
-
Inappropriate Solvent Choice: The product is too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product prevents the solution from becoming supersaturated upon cooling.
-
Premature Crystallization: The product crystallized in the filter paper during hot filtration.
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent redissolves a significant portion of the product.
Expert Analysis: Recrystallization relies on the principle of differential solubility. An ideal solvent should dissolve the compound well when hot but poorly when cold. A significant loss of product indicates that one or more parameters in this delicate balance are incorrect.
Recommended Solutions:
-
Solvent Optimization: If the yield is low in a single-solvent system (like methanol), consider a two-solvent (co-solvent) system. A good combination is a "solvent" in which the compound is highly soluble (e.g., ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water).[3]
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated and maximizes crystal formation upon cooling.
-
Prevent Premature Crystallization: Keep the solution, funnel, and receiving flask hot during the filtration of insoluble impurities (like charcoal). This can be achieved by placing the flask on a hot plate and using a stemless funnel.[3]
-
Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving the product.
Q3: My TLC plate shows an impurity spot very close to my product spot. How can I improve the separation?
Likely Cause: The impurity has a polarity very similar to this compound, making separation difficult with standard solvent systems. This is often an isomeric byproduct.
Expert Analysis: Thin-Layer Chromatography (TLC) is a crucial diagnostic tool.[4][5] The separation of spots is governed by the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent system).[4] If the Rf values are too close, the chosen solvent system is not providing enough selectivity.
Recommended Solution: Fine-tuning the TLC and Chromatography System
-
Adjust Solvent Polarity: Small, systematic changes to the solvent system can dramatically affect separation.
-
If using a standard Ethyl Acetate/Hexane system, try decreasing the polarity in small increments (e.g., from 20% EtOAc/Hexane to 15% or 10%). This will cause all spots to move slower, potentially increasing the distance between them.
-
Introduce a different solvent to exploit different intermolecular interactions. For example, adding a small amount of dichloromethane or toluene to the mixture can alter the selectivity.
-
-
Consider a Different Stationary Phase: While less common for routine work, if silica gel fails, consider using alumina plates or reverse-phase TLC plates for a different separation mechanism.
-
Optimize Column Chromatography: Once a better solvent system is identified via TLC, apply it to flash column chromatography for bulk purification.
-
Rule of Thumb: The ideal Rf for the target compound for column chromatography is around 0.25-0.35.
-
Dry Loading: For difficult separations, adsorb the crude product onto a small amount of silica gel and load this "dry" onto the column. This often results in sharper bands and better separation compared to wet loading in solvent.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in crude this compound?
The primary impurities stem directly from the typical synthesis route, which is the Fischer esterification of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of an acid catalyst like H₂SO₄.[2][6][7][8]
-
Unreacted Starting Material: 2-fluoro-5-nitrobenzoic acid. This is a highly polar, acidic impurity.
-
Water: A byproduct of the esterification reaction.[6] Its presence can lead to the product "oiling out" instead of crystallizing.
-
Isomeric Byproducts: Depending on the purity of the starting acid, other isomers like Methyl 4-fluoro-2-nitrobenzoate could be present.[9]
-
Dinitro Compounds: Over-nitration during the synthesis of the starting acid can lead to dinitrobenzoic acid impurities, which carry through to the ester.[10]
-
Hydrolysis Product: If the product is exposed to moisture for extended periods, especially under non-neutral pH, it can hydrolyze back to the starting carboxylic acid.
FAQ 2: Which purification technique—recrystallization or column chromatography—is better for my sample?
The choice depends on the purity of your crude product and the scale of your reaction. The following diagram and table can guide your decision.
Caption: Decision workflow for selecting a purification method.
Table 1: Comparison of Primary Purification Techniques
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Removing small amounts of impurities from a mostly pure solid (>90%). | Separating complex mixtures with multiple components or closely related impurities. |
| Scale | Excellent for both small (<1 g) and very large (>100 g) scales. | Best for small to medium scales (mg to ~50 g). Becomes cumbersome at larger scales. |
| Time | Relatively fast, especially for established procedures. | More time-consuming due to column packing, running, and fraction analysis. |
| Solvent Usage | Moderate. | High. Can require large volumes of solvent. |
| Purity Achieved | Good to excellent. Can yield highly crystalline, pure material. | Excellent. Can separate compounds with very similar polarities. |
FAQ 3: How can I confirm the purity and identity of my final product?
A combination of techniques is essential for unequivocally confirming the purity and structure of your this compound.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Pure this compound has a reported melting point of around 47-51°C.[1] Impurities will typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple solvent systems. Co-spotting with a known standard, if available, is highly recommended for identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The spectra should be clean, with integrations in ¹H NMR matching the expected number of protons, and no signals corresponding to starting materials or solvents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₈H₆FNO₄), the expected molecular weight is approximately 199.14 g/mol .
Experimental Protocols
Protocol 1: Step-by-Step Recrystallization (Ethanol/Water System)
This protocol is ideal for crude material that is estimated to be >90% pure.
-
Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Heat a beaker of ethanol and a beaker of deionized water on a hot plate.
-
Add Solvent: Add the minimum volume of hot ethanol to the flask while swirling to dissolve the solid completely.
-
Add Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (this is the saturation point).
-
Clarify: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion (5-10 mL) of ice-cold 1:1 ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and TLC.
Caption: Workflow for two-solvent recrystallization.
References
- ChemBK. (2024). This compound - Introduction.
- J-Stage. (n.d.). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Google Patents. (2020). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
- Ali, I., & Aboul-Enein, H. Y. (n.d.). Thin Layer Chromatography.
- SIELC Technologies. (n.d.). Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- SIELC Technologies. (2018). Separation of Methyl 2-fluoro-4-nitrobenzoate on Newcrom R1 HPLC column.
- Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and....
- Neta Scientific. (n.d.). 45264-5G | Chemimpex this compound.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Aribo Biotechnology. (n.d.). CAS: 1365988-42-6 Name: Methyl 2-fluoro-5-methyl-3-nitrobenzoate.
- PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Methyl 2-fluoro-4-nitrobenzoate | SIELC Technologies [sielc.com]
- 10. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
Preventing hydrolysis of the ester group in Methyl 2-fluoro-5-nitrobenzoate
Welcome to the technical support guide for Methyl 2-fluoro-5-nitrobenzoate (MFN), a critical intermediate in pharmaceutical and fine chemical synthesis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge encountered when working with this reagent: the hydrolysis of its ester group. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of MFN throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
The heightened reactivity of the ester group in this compound stems from the powerful electron-withdrawing effects of the substituents on the benzene ring. Both the fluorine atom (at the ortho position) and the nitro group (at the meta position relative to the fluorine, but para to the ester) pull electron density away from the carbonyl carbon of the ester. This inductive and resonance effect creates a significant partial positive charge on the carbonyl carbon, making it a highly electrophilic center and exceptionally vulnerable to nucleophilic attack by water or hydroxide ions.[2][3]
This increased electrophilicity lowers the activation energy required for the hydrolysis reaction, meaning it can proceed much more readily than in esters attached to electron-donating or neutral rings.[4]
Q2: What are the primary conditions that trigger the hydrolysis of this ester?
Ester hydrolysis is most significantly catalyzed by the presence of acids or bases.[5]
-
Basic (Alkaline) Conditions: This is the most common and rapid pathway for hydrolysis, often referred to as saponification.[6] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon. This process is generally considered irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product.[6][7]
-
Acidic Conditions: In the presence of an acid, the carbonyl oxygen is protonated. This protonation further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.[5] Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible equilibrium process.[7][8]
Beyond pH, other factors like temperature and the concentration of water can significantly increase the rate of hydrolysis.[6][9]
Q3: What are the degradation products I should look for?
The hydrolysis of this compound breaks the ester bond to yield two products:
-
2-Fluoro-5-nitrobenzoic acid
-
Methanol
The formation of 2-fluoro-5-nitrobenzoic acid is the primary indicator of degradation and can be readily detected by analytical techniques.[10]
Q4: How can I reliably detect and quantify hydrolysis in my sample?
Several analytical methods can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick qualitative check. The carboxylic acid product is significantly more polar than the parent ester and will have a much lower Rf value.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Compare the integration of the methyl ester peak (a singlet, ~3.9 ppm) to the emergence of new aromatic signals corresponding to the acid. The disappearance of the methyl singlet is a clear sign of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive method for both detecting and quantifying the acid by-product. You can easily resolve the ester from the acid and use the mass spectrometer to confirm the identity of each peak.
Troubleshooting Unwanted Hydrolysis
This section addresses specific experimental scenarios where hydrolysis can compromise your results.
Problem 1: Significant hydrolysis is observed during the course of a reaction.
-
Symptom: Your reaction mixture shows a significant amount of 2-fluoro-5-nitrobenzoic acid by TLC or LC-MS analysis, leading to low yields of the desired product.
-
Root Cause Analysis & Solutions:
-
Cause A: Adventitious Moisture Contamination. Water is the key reagent for hydrolysis. Even in "anhydrous" organic solvents, trace amounts of water can be sufficient to cause significant degradation, especially over long reaction times or at elevated temperatures.
-
Solution: Implement strictly anhydrous reaction conditions. This is the single most critical preventative measure. See Protocol 1 for a detailed methodology.[11]
-
-
Cause B: Presence of Acidic or Basic Impurities. Reagents, starting materials, or even the surface of glassware can contain acidic or basic residues that catalyze hydrolysis.
-
Solution 1 (Base Scavenging): If your reaction can tolerate it, add a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine to neutralize any trace acid catalysts.
-
Solution 2 (Reagent Purification): Ensure all reagents are pure and dry. Liquid reagents can be distilled, and solid reagents can be recrystallized or dried under vacuum.
-
-
Cause C: High Reaction Temperature. The rate of hydrolysis, like most chemical reactions, increases with temperature.[6]
-
Solution: If the reaction chemistry allows, reduce the temperature. Even a 10°C decrease can significantly slow the rate of hydrolysis. You may need to compensate with a longer reaction time.
-
-
Problem 2: The product appears stable during the reaction but degrades during aqueous workup.
-
Symptom: In-process controls (e.g., TLC of the reaction mixture) show clean conversion, but the isolated product is contaminated with the hydrolysis by-product.
-
Root Cause Analysis & Solutions:
-
Cause A: Aggressive pH in Aqueous Washes. Washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) will rapidly hydrolyze the ester.
-
Solution: Use milder washing solutions. Instead of strong acids/bases, use saturated aqueous sodium bicarbonate (NaHCO₃) for neutralizing acids or saturated aqueous ammonium chloride (NH₄Cl) for quenching basic reactions. Always use a final wash with brine (saturated NaCl) to remove the bulk of the water from the organic layer before drying. Minimize the contact time between the organic layer and the aqueous phase.
-
-
Cause B: Emulsion Formation and Prolonged Aqueous Contact. Difficulty in separating organic and aqueous layers can dramatically increase the opportunity for hydrolysis.
-
Solution: If emulsions form, add more brine to help break them. For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective. Work quickly to separate the layers.
-
-
Problem 3: A pure sample of this compound degrades upon storage.
-
Symptom: A sample that was initially pure shows the presence of 2-fluoro-5-nitrobenzoic acid after being stored for a period.
-
Root Cause Analysis & Solutions:
-
Cause: Atmospheric Moisture. The compound is likely hygroscopic or is being exposed to atmospheric moisture during storage.
-
Solution: Store the material in a tightly sealed container inside a desiccator containing a drying agent like Drierite® (CaSO₄) or phosphorus pentoxide (P₂O₅). For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended. Storing in a freezer can also slow the degradation rate but ensure the container is sealed properly to prevent condensation upon removal.[12]
-
-
Key Experimental Protocols
Protocol 1: Performing a Reaction Under Strictly Anhydrous Conditions
This protocol outlines the essential steps to minimize moisture in your reaction setup.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a positive pressure of dry inert gas (Argon or Nitrogen).
-
Solvent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., AcroSeal™ or Pure-Pak™). Alternatively, dry solvents using an appropriate drying agent or a solvent purification system.
-
Reagent Handling:
-
Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.
-
Solids: Handle hygroscopic solid reagents in a glove box. If a glove box is unavailable, add solids quickly to the reaction flask under a positive flow of inert gas.[11]
-
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. For reactions requiring a condenser open to the atmosphere, fit a drying tube filled with a desiccant (e.g., CaCl₂) to the top of the condenser.
Protocol 2: Recommended Workup Procedure to Minimize Hydrolysis
This procedure is designed to quickly isolate the product while minimizing contact with water.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Initial Wash: Slowly add saturated aqueous ammonium chloride (NH₄Cl) or cold, deionized water to quench the reaction.
-
Extraction: Promptly transfer the mixture to a separatory funnel. Extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Neutralization (if necessary): Wash the combined organic layers once with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic by-products. Perform this step quickly.
-
Final Wash & Drying: Wash the organic layer once with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Visual & Data Summaries
Diagrams
Caption: Base-catalyzed hydrolysis (saponification) of MFN.
Caption: Logical workflow for troubleshooting hydrolysis issues.[11]
Table 1: Factors Influencing Ester Hydrolysis Rate
| Factor | Condition | Impact on Hydrolysis Rate | Rationale |
| pH | Basic (pH > 8) | Very High Increase | OH⁻ is a strong nucleophile, and the reaction is irreversible.[6] |
| Acidic (pH < 6) | Moderate Increase | H⁺ catalyzes the reaction by activating the carbonyl group.[5] | |
| Neutral (pH ~7) | Slow / Baseline Rate | Uncatalyzed reaction with water is slow.[9] | |
| Temperature | Increase | Exponential Increase | Provides activation energy for the reaction.[6] |
| Decrease | Exponential Decrease | Reduces the kinetic energy of reacting molecules. | |
| Solvent | Protic (Water, Alcohols) | Increase | Water is a reactant; alcohols can participate in transesterification. |
| Aprotic (THF, DCM) | Decrease | Minimizes the presence of nucleophiles capable of hydrolysis. | |
| Substituents | Electron-Withdrawing | High Increase | Increases electrophilicity of the carbonyl carbon.[2] |
| Electron-Donating | Decrease | Decreases electrophilicity of the carbonyl carbon. |
References
- TutorChase. (n.d.). How do esters undergo hydrolysis?
- Stab-Elco. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators.
- Keenan, S. L., et al. (2014). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 91(9), 1412–1415.
- ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
- Internet Public Library. (n.d.). Esters Hydrolysis Rates.
- PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
- Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?
- Kocalar, S., et al. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators.
- ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?
- Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium.
- Student Doctor Network Forums. (2016, June 21). increasing the rate of ester hydrolysis.
- Canadian Science Publishing. (n.d.). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid.
- ChemBK. (2024, April 9). This compound.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Ester Deprotection.
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
- Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis.
Sources
- 1. chembk.com [chembk.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. psiberg.com [psiberg.com]
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- 12. carbodiimide.com [carbodiimide.com]
Technical Support Center: Navigating the Nuances of Methyl 2-fluoro-5-nitrobenzoate Reactions
Welcome to the dedicated technical support center for reactions involving Methyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. In the following sections, we will address common challenges and inconsistent results observed during its use in nucleophilic aromatic substitution (SNAr) and other transformations. Our approach is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
The Duality of Reactivity: Understanding this compound
This compound is a highly valuable building block in organic synthesis. Its reactivity is dominated by the presence of two key activating groups: the nitro group (-NO₂) and the methyl ester (-COOCH₃), which render the aromatic ring electron-deficient. This electronic characteristic makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned para to the fluorine, provides substantial resonance stabilization to the Meisenheimer intermediate, the key intermediate in the SNAr mechanism.[1][2][3]
However, the very features that make this reagent so useful can also be the source of inconsistent results. The ester functionality introduces susceptibility to hydrolysis, especially under basic conditions often employed in SNAr reactions. Furthermore, the high reactivity of the system can sometimes lead to unexpected side reactions if conditions are not carefully controlled. This guide will provide a structured approach to diagnosing and resolving these common issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in the lab.
Issue 1: Low or No Yield of the Desired SNAr Product
Q: I am reacting this compound with my nucleophile (an amine/phenol/thiol) but I am observing very low conversion to the desired product, or the reaction is not proceeding at all. What are the likely causes and how can I troubleshoot this?
A: This is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The lack of reactivity typically points to one of three areas: the nucleophile, the reaction conditions, or the integrity of the starting material.
Underlying Causes & Mechanistic Insight:
The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the carbon bearing the fluorine atom to form the resonance-stabilized Meisenheimer complex.[1][2] If the nucleophilicity of the attacking species is too low, or if the energy barrier to form this intermediate is not overcome, the reaction will be sluggish or fail.
Troubleshooting Workflow:
Here is a systematic workflow to diagnose and resolve low yield issues:
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Data-Driven Recommendations:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a base that is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. For phenols, NaH or K₂CO₃ are common choices. For less acidic amines, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be sufficient. | The formation of the anionic nucleophile is crucial for the reaction to proceed. However, excessively strong bases can promote hydrolysis of the ester. |
| Solvent Choice | Anhydrous polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. | These solvents can solvate the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. The presence of water can lead to hydrolysis.[4] |
| Temperature | Start at room temperature and gradually increase to 50-80 °C if no reaction is observed. For particularly unreactive nucleophiles, temperatures up to 120 °C may be necessary. | Higher temperatures provide the necessary activation energy for the reaction. However, excessive heat can lead to decomposition or side reactions. |
| Nucleophile Stoichiometry | Use a slight excess of the nucleophile (1.1-1.5 equivalents). | This can help to drive the reaction to completion, especially if the nucleophile is volatile or prone to side reactions. |
Experimental Protocol: Optimizing a sluggish SNAr reaction with a phenol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.2 mmol) and anhydrous DMF (5 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Electrophile: Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS every hour. If the reaction is slow, consider increasing the temperature in 10 °C increments, not exceeding 100 °C.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of a Significant Amount of a More Polar Byproduct, Especially with Amine Nucleophiles
Q: I am performing an SNAr reaction with an amine and I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could this be and how can I avoid its formation?
A: The formation of a more polar byproduct in reactions with amines, especially when using inorganic bases or in the presence of moisture, often points to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Underlying Causes & Mechanistic Insight:
The methyl ester of this compound is susceptible to saponification (base-mediated hydrolysis). This reaction is often competitive with the desired SNAr reaction, particularly at elevated temperatures and in the presence of water and a strong base. The resulting carboxylic acid is significantly more polar than the ester and can complicate purification.
Caption: Competing SNAr and hydrolysis pathways.
Troubleshooting & Prevention:
Data for Byproduct Identification:
| Compound | Key ¹H NMR Signals (DMSO-d₆, approximate) | Molecular Weight |
| Methyl 2-amino-5-nitrobenzoate | δ 7.8-8.0 (m, 2H), 7.0-7.2 (d, 1H), 3.8 (s, 3H) | 196.16 g/mol |
| 2-Amino-5-nitrobenzoic acid | δ 13.0 (br s, 1H, COOH), 7.8-8.0 (m, 2H), 7.0-7.2 (d, 1H) | 182.13 g/mol |
Strategies to Minimize Hydrolysis:
-
Rigorous Exclusion of Water: This is the most critical factor.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be dried using appropriate methods (e.g., distillation from CaH₂ for DMF).
-
Dry all glassware in an oven and cool under a stream of inert gas before use.
-
Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Choice of Base:
-
For amine nucleophiles, consider using an organic, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of inorganic bases like K₂CO₃ or NaOH. These organic bases are less likely to promote hydrolysis.
-
If an inorganic base is necessary, use the anhydrous form and ensure it is finely powdered to maximize surface area and reactivity.
-
-
Temperature Control:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Work-up Procedure:
-
If hydrolysis is unavoidable, the carboxylic acid byproduct can sometimes be removed by an aqueous basic wash (e.g., with saturated NaHCO₃ solution) during the work-up, provided the desired product is not acidic.
-
Issue 3: Inconsistent Results with Sterically Hindered Nucleophiles
Q: I am attempting to react this compound with a sterically bulky amine or phenol, and the reaction is either very slow or does not proceed. How can I overcome this steric hindrance?
A: Steric hindrance around the nucleophilic center can significantly impede its approach to the electrophilic carbon on the aromatic ring, thereby slowing down or preventing the SNAr reaction.
Underlying Causes & Mechanistic Insight:
The formation of the Meisenheimer complex involves a change in hybridization of the carbon atom at the reaction center from sp² to sp³. This brings the substituents on this carbon closer together, increasing steric strain. With a bulky nucleophile, the transition state leading to the Meisenheimer complex is destabilized, increasing the activation energy of the reaction.
Strategies for Overcoming Steric Hindrance:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the increased activation barrier. However, this must be balanced against the risk of decomposition and side reactions.
-
Use a Less Hindered, Stronger Base: A stronger base can lead to a higher concentration of the more reactive anionic nucleophile at any given time, which can help to drive the reaction forward. For example, using potassium tert-butoxide (KOtBu) instead of K₂CO₃ for a hindered phenol can be beneficial.
-
Consider a Change in Solvent: In some cases, a more polar solvent like DMSO can better stabilize the charged Meisenheimer intermediate, potentially lowering the activation energy.
-
Catalysis (Advanced Strategy): For particularly challenging cases, the use of a catalyst that can promote the SNAr reaction through an alternative mechanism may be considered. For example, certain transition metal catalysts or organic superbases have been shown to facilitate SNAr reactions of less reactive substrates.
Experimental Protocol: Reaction with a Sterically Hindered Phenol
-
Setup: In a flame-dried Schlenk tube under argon, dissolve the sterically hindered phenol (1.5 mmol) in anhydrous DMSO (8 mL).
-
Base Addition: Add potassium tert-butoxide (1.6 mmol) and stir the mixture at room temperature for 1 hour.
-
Substrate Addition: Add this compound (1.0 mmol).
-
Heating: Heat the reaction mixture to 100-120 °C and monitor by LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.
Issue 4: Suspected Smiles Rearrangement
Q: I have observed an unexpected isomer in my reaction product. Could this be the result of a Smiles rearrangement?
A: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is a possibility in systems like this, although it is not commonly reported for this specific substrate under typical SNAr conditions. It is more likely to occur if the nucleophile has a tether that can allow for an intramolecular attack.
Underlying Causes & Mechanistic Insight:
A classical Smiles rearrangement would involve the nucleophile first displacing the fluorine. If the newly introduced group contains a nucleophilic atom (e.g., an oxygen or nitrogen) connected by a flexible linker, this atom could then attack another position on the aromatic ring, leading to a rearranged product. This is more likely if the initial SNAr product can form a stable cyclic intermediate. For simple, untethered nucleophiles like aniline or phenol, a Smiles rearrangement is highly unlikely.
If you suspect an unexpected isomer, it is more probable that it arises from:
-
Isomeric impurities in the starting material.
-
Reaction at a different position on the aromatic ring, although this is electronically disfavored for this compound.
Diagnostic Actions:
-
Thoroughly characterize the unexpected product: Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula, and detailed 1D and 2D NMR spectra (COSY, HSQC, HMBC) to elucidate the connectivity and confirm the structure.
-
Analyze the starting material: Run a detailed analysis (e.g., GC-MS, HPLC) of your this compound to check for any isomeric impurities.
Conclusion
Successfully working with this compound requires a good understanding of its reactivity and potential side reactions. By systematically approaching troubleshooting and carefully controlling reaction conditions, particularly the exclusion of water and the choice of base and temperature, inconsistent results can be minimized. This guide provides a framework for diagnosing and resolving common issues, enabling you to harness the full synthetic potential of this valuable reagent.
References
- Brainly. (2023). Calculate the rate constant for the hydrolysis of methyl-m-nitrobenzoate given the following.
- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- PubMed. (n.d.). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.
- ResearchGate. (2006). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- WordPress. (n.d.). Specific Solvent Issues with the SNAr Reaction.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- SpectraBase. (n.d.). 2-Hydroxy-5-nitro-benzaldehyde - Optional[1H NMR] - Chemical Shifts.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ACS Publications. (n.d.). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media.
- ResearchGate. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
- RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy.
- NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.
- NIH. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis.
- World Journal of Pharmaceutical Research. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic.
- PubMed. (2021). Responsive mechanism of 2-fluoro-5-nitrobenzoate based two-photon fluorescent probes for H2Sn detection: A theoretical perspective.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
- MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
- An-Najah Staff. (2022). GC–MS-Based Metabolites Profiling, In Vitro Antioxidant, Anticancer, and Antimicrobial Properties of Different Solvent Extract.
Sources
Technical Support Center: Improving Regioselectivity & Reaction Efficiency in Reactions of Methyl 2-fluoro-5-nitrobenzoate
Welcome to the technical support center for methyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. This document addresses the common challenges associated with the nucleophilic aromatic substitution (SNAr) reactions of this substrate, focusing on maximizing yield and ensuring the desired regiochemical outcome.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and problems encountered during experimentation.
Q1: What is the expected regioselectivity for nucleophilic attack on this compound, and why?
Answer: The substitution of the fluorine atom at the C-2 position is the overwhelmingly favored outcome. This high regioselectivity is not accidental; it is dictated by the electronic properties of the substituents on the aromatic ring. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this intermediate is the key to the reaction's success.
In this compound, the two electron-withdrawing groups (EWGs)—the nitro group (-NO₂) and the methyl ester group (-CO₂Me)—are positioned to maximally stabilize this intermediate.
-
Para-Nitro Group: The nitro group is para to the fluorine leaving group. This allows the negative charge of the Meisenheimer complex to be delocalized directly onto the electronegative oxygen atoms of the nitro group through resonance.[2][3] This is a powerful stabilizing effect.
-
Ortho-Ester Group: The methyl ester group is ortho to the fluorine. It also provides resonance stabilization for the negative charge.
Because both EWGs are in electronically favorable positions (ortho/para) relative to the leaving group, the transition state energy for the formation of the C-2 substitution intermediate is significantly lowered, making this pathway highly favorable.[1][3]
Caption: SNAr reaction pathway for this compound.
Q2: My SNAr reaction is very slow or stalls completely. What are the common causes?
Answer: While the substrate is highly activated, several factors can impede the reaction rate.
-
Nucleophile Reactivity: The nucleophile must be sufficiently strong. While primary and secondary amines are often reactive enough on their own, neutral alcohols are generally poor nucleophiles for SNAr. They require deprotonation with a base to form the much more reactive alkoxide.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, DMAc, or NMP are ideal. These solvents effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Insufficient Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly accelerate it.
-
Moisture: Water can compete with your nucleophile and protonate anionic nucleophiles, reducing their effectiveness. Ensure your reagents and solvent are sufficiently dry, especially when using strong bases like sodium hydride.
Q3: I'm observing multiple spots on my TLC and a low yield of the desired product. What side reactions could be occurring?
Answer: The appearance of multiple byproducts typically points to two main issues: ester hydrolysis or substrate/product degradation.
-
Ester Hydrolysis: The methyl ester is susceptible to saponification (hydrolysis) under basic conditions, especially in the presence of water and with strong bases like NaOH or KOH. This will form the corresponding carboxylate salt, which will have a very different polarity on TLC (often staying at the baseline).
-
Prevention: Use a milder, non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure anhydrous conditions. If using an alkoxide, prepare it carefully with no excess base.
-
-
Substrate Degradation: Very strong bases (like excess sodium hydride) or excessively high temperatures can lead to complex decomposition pathways.[4] The crimson or deep red color often observed during these reactions is the Meisenheimer complex; however, if conditions are too harsh, this intermediate can be diverted to undesired products.[4]
-
Prevention: Run the reaction at the lowest effective temperature. Use a modest excess of the nucleophile and base. Consider running the reaction more dilute to better control the exotherm.[4]
-
Q4: How do I choose the right base for my nucleophile?
Answer: The base's role is typically to deprotonate a neutral nucleophile (like an alcohol or phenol) or to act as a scavenger for the HF generated when using amine nucleophiles.
| Nucleophile Type | Recommended Base | Rationale |
| Primary/Secondary Amines | K₂CO₃, Et₃N, or excess amine | Acts as an acid scavenger for the HF produced. Often, a second equivalent of the amine nucleophile is sufficient. |
| Alcohols/Phenols | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a mild, effective choice for many alcohols and phenols. NaH provides irreversible deprotonation for less acidic alcohols but requires strict anhydrous conditions. |
| Anionic Nucleophiles (e.g., NaSMe) | None | The nucleophile is already deprotonated and ready to react. |
Section 2: In-Depth Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving persistent issues.
Caption: Troubleshooting workflow for SNAr reactions.
Section 3: Experimental Protocols
The following are starting-point protocols. Optimization may be required based on your specific nucleophile.
Protocol 3.1: General Procedure for Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol uses the amine as both the nucleophile and the acid scavenger.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv, e.g., 1.0 g, 5.02 mmol).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, approx. 10 mL). Begin stirring. Add morpholine (2.2 equiv, e.g., 0.96 mL, 11.0 mmol).
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS (disappearance of starting material is typically observed within 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Shake the funnel and separate the layers. Wash the organic layer with brine (2 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, methyl 2-(morpholino)-5-nitrobenzoate.
Protocol 3.2: General Procedure for Reaction with an Alcohol Nucleophile (e.g., Sodium Methoxide)
This protocol uses a pre-formed alkoxide nucleophile.
-
Setup: To a clean, dry, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous methanol (MeOH, 15 mL).
-
Nucleophile Preparation: Cool the methanol to 0 °C in an ice bath. Carefully add sodium metal (1.05 equiv, e.g., 121 mg, 5.27 mmol) in small portions. Allow all the sodium to react completely to form sodium methoxide.
-
Reagent Addition: Dissolve this compound (1.0 equiv, e.g., 1.0 g, 5.02 mmol) in a minimal amount of anhydrous tetrahydrofuran (THF, approx. 5 mL) and add it dropwise to the sodium methoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield methyl 2-methoxy-5-nitrobenzoate.
References
- PubChem. Methyl 2-chloro-5-nitrobenzoate.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]
- ACS Catalysis.
- PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
- ResearchGate. (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2020). [Link]
- Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). [Link]
- PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). [Link]
- The Journal of Organic Chemistry.
- Master Organic Chemistry.
- YouTube.
- YouTube.
- New Journal of Chemistry.
- Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects. (2021). [Link]
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016). [Link]
- Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. [Link]
- PMC.
- CORE. Concerted Nucleophilic Aromatic Substitution Reactions. (2019). [Link]
- JoVE.
- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). [Link]
- PMC. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). [Link]
- YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). [Link]
- Reddit. SNAr troubleshooting. (2023). [Link]
- ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. (1967). [Link]
Sources
Technical Support Center: Solvent Selection and Optimization for Methyl 2-fluoro-5-nitrobenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and explore safer, more sustainable solvent alternatives. As a key intermediate in the pharmaceutical and agrochemical industries, the efficient and clean synthesis of this compound is of paramount importance.[1]
This document moves beyond standard protocols to explain the causal relationships between solvent choice and experimental outcomes, providing you with the expert insights needed to refine your process.
Section 1: Foundational Concepts - The Critical Role of the Solvent
The synthesis of this compound is typically approached via two primary pathways: the esterification of 2-fluoro-5-nitrobenzoic acid or a nucleophilic aromatic substitution (SNAr) reaction. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, yield, and even the feasibility of the synthesis.
Primary Synthetic Pathways
The selection of a synthetic route often depends on the availability of starting materials and desired scale.[2]
Caption: Primary synthetic routes to this compound.
-
In Pathway A (Esterification) , the solvent must facilitate the condensation reaction, typically driven by an acid catalyst like sulfuric acid.[2][3] Often, excess methanol serves as both a reagent and the solvent.
-
In Pathway B (SNAr) , the solvent's role is more complex and crucial. SNAr reactions are significantly accelerated by polar aprotic solvents.[4] These solvents excel at solvating the cation (e.g., Na⁺) while leaving the nucleophile (e.g., CH₃O⁻) "naked" and highly reactive.[5] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that severely hinders its ability to attack the aromatic ring.[5][6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during synthesis, providing direct answers and actionable advice.
Q1: What are the standard solvents used for this synthesis, and what are their drawbacks?
A: For the SNAr pathway, the industry standards have long been polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). For the esterification route, excess methanol with a strong acid catalyst is common.
-
Drawbacks of Standard Solvents:
-
Toxicity: DMF and NMP have been identified as having reproductive toxicity.[7]
-
High Boiling Points: DMF (153 °C), DMSO (189 °C), and NMP (202 °C) require high energy input for removal via distillation and can be difficult to remove completely from the final product, which is a major concern in pharmaceutical synthesis.
-
Environmental Concerns: These solvents contribute to solvent waste and have poor life-cycle assessments.
-
Reaction Instability: Dihydrolevoglucosenone (Cyrene), a bio-based alternative, has been promoted as a replacement for dipolar aprotic solvents but can be unstable in the presence of bases, making it unsuitable for many SNAr reactions.[7]
-
Q2: My reaction yield is consistently low. Could the solvent be the culprit?
A: Absolutely. Low yield is frequently traced back to an inappropriate solvent choice. Here’s a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low reaction yields.
If you are performing an SNAr reaction with a protic solvent like methanol without a strong base to form the methoxide, the nucleophilicity of the alcohol is likely too low. SN2 reactions are favored by polar aprotic solvents like acetone, DMSO, or DMF.[4]
Q3: Are there greener, more sustainable solvent alternatives available?
A: Yes, the field of green chemistry offers several promising alternatives to traditional hazardous solvents.
-
Acetonitrile (ACN): For esterification reactions like the Steglich esterification, acetonitrile is an excellent greener alternative to chlorinated or amide solvents.[8] It provides comparable reaction rates and yields and simplifies workup, often avoiding the need for column chromatography.[8][9]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from biorenewable sources, 2-MeTHF has a much better life-cycle assessment than THF and has been successfully used as a solvent for SNAr reactions.[7]
-
Deep Eutectic Solvents (DESs): DESs are an emerging class of green solvents formed by mixing a quaternary ammonium salt (like choline chloride) with a hydrogen bond donor.[10] In some cases, they can act as the solvent, catalyst, and even the alkylating agent in esterifications, eliminating the need for other additives.[11]
-
Esters (e.g., Ethyl Acetate, iso-Propyl Acetate): Some SNAr reactions can proceed in ester solvents, but they are incompatible with strong bases, which limits their application.[7]
Q4: How do I choose an alternative solvent for my specific experimental setup?
A: Consider the following factors:
-
Reaction Type: Is it an esterification or an SNAr? This is the primary determinant.
-
Reagent Solubility: Ensure your starting materials and key intermediates are soluble in the chosen solvent at the reaction temperature. Methyl 5-fluoro-2-nitrobenzoate, a related isomer, is soluble in DMSO and acetone.[12]
-
Base/Catalyst Compatibility: If using a strong base (e.g., NaH, NaOH, alkoxides), avoid ester solvents which would be hydrolyzed.[7]
-
Temperature Requirements: Select a solvent with a boiling point that is compatible with your desired reaction temperature.
-
Downstream Processing: How will you isolate your product? A lower-boiling solvent like acetonitrile is easier to remove than DMSO. If the product is expected to crystallize, choose a solvent system where it has high solubility at high temperatures and low solubility at room temperature or below.
Q5: I'm struggling with product purification. How can solvent choice simplify the workup?
A: Solvent selection is key to an efficient workup.
-
Easy Removal: Volatile solvents like Acetonitrile or 2-MeTHF can be easily removed under reduced pressure.[9] This is a significant advantage over high-boiling solvents like DMF or DMSO.
-
Simplified Extraction: Using a greener solvent system like acetonitrile in esterification can enable a simple extraction and wash sequence, completely eliminating the need for silica gel chromatography.[8][9]
-
Product Precipitation: In some process chemistry applications, the reaction is designed so the final product precipitates from the reaction mixture upon cooling. For example, a patent for a related compound describes the product precipitating from methanol upon cooling, allowing for simple isolation by filtration.[13]
Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Esterification with Acetonitrile
Issue: You are performing a Fisher or Steglich esterification of 2-fluoro-5-nitrobenzoic acid and face challenges with solvent removal (e.g., DMF) or require a greener process.
Solution: Adapt a greener Steglich esterification protocol using acetonitrile, which facilitates high yields and simplifies purification.[9]
Protocol: Greener Steglich Esterification in Acetonitrile
-
Setup: In a round-bottom flask, combine 2-fluoro-5-nitrobenzoic acid (1.0 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq).
-
Solvent Addition: Add acetonitrile (approx. 0.1 M concentration relative to the carboxylic acid) and methanol (1.5 eq) to the flask along with a magnetic stir bar.
-
Reaction: Stir the reaction at room temperature. The reaction can be gently heated (e.g., 40 °C) to increase the rate if necessary.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product. This protocol often yields a product pure enough to not require column chromatography.[8][9]
-
Section 4: Data Summary
Table 1: Comparison of Solvents for this compound Synthesis
| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages/Hazards | Primary Use Case |
| DMF | Polar Aprotic | 153 | High reaction rates for SNAr, excellent solvent power. | Reprotoxic, high boiling point, difficult to remove. | SNAr Reactions |
| DMSO | Polar Aprotic | 189 | Accelerates SNAr reactions, dissolves many salts. | Very high boiling point, can be difficult to work with. | SNAr Reactions |
| Acetonitrile | Polar Aprotic | 82 | Greener alternative, low boiling point, simplifies workup, good for esterifications.[8][9] | Lower solvent power than DMF/DMSO. | Esterification, SNAr |
| 2-MeTHF | Polar Ether | 80 | Bio-renewable source, good alternative to THF.[7] | Can form peroxides. | SNAr Reactions |
| Methanol | Polar Protic | 65 | Inexpensive, acts as both reagent and solvent. | Poor solvent for SNAr (reduces nucleophilicity), can act as a nucleophile itself.[6][7] | Fisher Esterification |
| DESs | Ionic Liquid | Variable | Green, biodegradable, can act as catalyst and solvent.[11] | Newer technology, may require process optimization. | Esterification |
Section 5: References
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. [Link]
-
Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]
-
Green solvent. Wikipedia. [Link]
-
Highly efficient and green esterification of carboxylic acids in deep eutectic solvents without any other additives. Taylor & Francis Online. [Link]
-
This compound. ChemBK. [Link]
-
Highly efficient and green esterification of carboxylic acids in deep eutectic solvents without any other additives | Request PDF. ResearchGate. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Organic Chemistry Data. [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
-
US Patent US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
-
Solvents for Nucleophilic Substitution Reactions. YouTube. [Link]
-
7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Pharmaffiliates. [Link]
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Validation & Comparative
Comparative Reactivity Analysis: Methyl 2-fluoro-5-nitrobenzoate vs. Methyl 2-chloro-5-nitrobenzoate in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design.[1][2] Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful transformation for forging carbon-heteroatom bonds, particularly on electron-deficient aromatic systems. This guide provides an in-depth comparison of two common substrates for this reaction: Methyl 2-fluoro-5-nitrobenzoate and Methyl 2-chloro-5-nitrobenzoate. We will dissect the mechanistic principles governing their reactivity, present supporting data, and offer a robust experimental protocol for their comparative evaluation.
The Underlying Mechanism: A Tale of Two Steps
The reactivity of these compounds is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism, a two-step addition-elimination process.[1] Understanding this pathway is critical to appreciating the subtle yet profound differences between our fluoro and chloro analogs.
-
Step 1 (Rate-Determining): Nucleophilic Attack and Formation of the Meisenheimer Complex. A nucleophile attacks the electrophilic carbon atom bearing the halogen leaving group. This disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4] This step is energetically costly due to the loss of aromatic stabilization and is therefore the slow, rate-determining step of the reaction.[3][5][6]
-
Step 2 (Fast): Elimination and Restoration of Aromaticity. The leaving group (fluoride or chloride) is expelled, and the aromaticity of the ring is restored. This is a rapid, energetically favorable process.[3]
The presence of strong electron-withdrawing groups, such as the nitro group (NO₂) positioned ortho or para to the leaving group, is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step and accelerating the overall reaction rate.[1][4]
The Halogen Effect: Why Fluorine Reigns Supreme in SNAr
In many substitution reactions like the Sₙ2 pathway, iodide is an excellent leaving group while fluoride is poor, reflecting C-I and C-F bond strengths. However, in SNAr, this reactivity order is inverted: F > Cl ≈ Br > I .[4][6][7] This seemingly counter-intuitive phenomenon is a direct consequence of the SNAr mechanism's rate-determining step.
-
Dominance of the Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect makes the carbon atom it is bonded to (C2 in our case) highly electrophilic. This strong polarization significantly lowers the energy of the transition state leading to the Meisenheimer complex, thereby accelerating the initial nucleophilic attack.[3][6]
-
Leaving Group Ability is Secondary: Because the cleavage of the carbon-halogen bond occurs in the second, fast step, the bond's strength has a minimal impact on the overall reaction rate.[4][6] The stabilization provided by fluorine to the rate-determining step far outweighs its reluctance to leave as an anion compared to chloride.
Therefore, This compound is significantly more reactive towards nucleophiles than Methyl 2-chloro-5-nitrobenzoate.
Quantitative Comparison: The Element Effect
The enhanced reactivity of aryl fluorides in activated systems is well-documented and often referred to as the "element effect." While kinetic data for the exact substrates requires specific experimental determination, studies on analogous compounds consistently show a dramatic rate enhancement for the fluoro-substituted compound.
| Substrate | Leaving Group | Relative Rate (krel) | Rationale |
| This compound | F | High (e.g., >100) | Strong inductive effect of F accelerates the rate-determining nucleophilic attack.[3][6] |
| Methyl 2-chloro-5-nitrobenzoate | Cl | Low (e.g., 1) | Weaker inductive effect of Cl leads to a slower initial attack compared to the fluoro analog. |
Note: Relative rate values are illustrative and based on established principles for similar 2-halonitroarene systems. Actual values must be determined experimentally.
Experimental Protocol: A Head-to-Head Kinetic Comparison
To empirically validate the superior reactivity of the fluoro-analog, the following experimental protocol provides a framework for a comparative kinetic analysis using a common nucleophile, piperidine.
Objective: To monitor and compare the rate of consumption of this compound and Methyl 2-chloro-5-nitrobenzoate in an SNAr reaction with piperidine under identical conditions.
Materials and Reagents:
-
This compound (MW: 199.14 g/mol )[8]
-
Methyl 2-chloro-5-nitrobenzoate (MW: 215.59 g/mol )[9]
-
Piperidine
-
Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Internal Standard (e.g., durene or biphenyl, if using GC/HPLC for monitoring)
-
Reaction vials, magnetic stir bars, constant temperature bath
-
Analytical equipment: TLC plates, HPLC, GC, or NMR spectrometer
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of each substrate (e.g., 0.1 M in DMSO) and the nucleophile (e.g., 0.2 M piperidine in DMSO). Using a slight excess of the nucleophile ensures pseudo-first-order kinetics with respect to the aromatic substrate.
-
If using a chromatographic method for analysis, include a known concentration of an internal standard in the substrate stock solutions.
-
-
Reaction Setup:
-
In two separate, identical reaction vials equipped with stir bars, place equal volumes of the this compound and Methyl 2-chloro-5-nitrobenzoate stock solutions.
-
Place the vials in a constant temperature bath set to a suitable temperature (e.g., 50 °C). Allow the solutions to equilibrate for 10-15 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reactions simultaneously, add an equal volume of the piperidine stock solution to each vial. Start a timer immediately (t=0).
-
At regular time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot by diluting it in a prepared vial containing a suitable solvent (e.g., acidified mobile phase for HPLC) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by the chosen method (e.g., HPLC) to determine the concentration of the remaining starting material relative to the internal standard.
-
The fluoro reaction is expected to proceed much faster; sampling intervals may need to be adjusted accordingly. Thin-Layer Chromatography (TLC) can be used for qualitative real-time monitoring to guide sampling times.
-
-
Data Interpretation:
-
Plot the concentration of each starting material as a function of time.
-
Calculate the initial reaction rates or the time required for 50% conversion (t1/2) for each substrate. The ratio of the rate constants (kfluoro / kchloro) will provide a quantitative measure of the relative reactivity.
-
Conclusion and Practical Implications
The theoretical principles of the SNAr mechanism and extensive experimental evidence from related systems unequivocally point to This compound as the more reactive substrate compared to its chloro counterpart. The determining factor is the superior ability of the highly electronegative fluorine atom to stabilize the rate-limiting Meisenheimer intermediate through a powerful inductive effect.
For researchers and drug development professionals, this has direct practical consequences. When designing a synthesis that involves an SNAr reaction, choosing the fluoro-substituted analog can lead to:
-
Faster reaction times.
-
The ability to use milder reaction conditions (lower temperatures).
-
Potentially higher yields by minimizing side reactions that may occur under harsher conditions.
This understanding allows for more efficient and rational route design, ultimately accelerating the discovery and development of novel chemical entities.
References
- Ibata, T., Isogami, Y., & Toyoda, J. (1991). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan.
- PubMed. (2024).
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- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
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- UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]
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A Senior Application Scientist’s Guide to Alternative Fluorinating Agents for the Synthesis of Fluoronitroaromatics
Introduction: The Strategic Importance of Fluoronitroaromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating molecular properties.[1] Fluoronitroaromatic compounds are particularly valuable synthons, acting as pivotal building blocks for a vast range of pharmaceuticals, agrochemicals, and high-performance polymers.[2][3] The strongly electron-withdrawing nitro group not only serves as a versatile chemical handle for further transformations (e.g., reduction to an amine) but also activates the aromatic ring, influencing its reactivity in subsequent synthetic steps.[2]
However, the direct and selective introduction of a fluorine atom onto a nitro-substituted aromatic ring is a significant chemical challenge. Traditional methods often involve hazardous reagents or harsh conditions, while modern alternatives present their own unique mechanistic pathways and substrate requirements. This guide provides a comparative analysis of the principal synthetic strategies, moving from classical organometallic chemistry to modern electrophilic and nucleophilic methods. We will dissect the causality behind experimental choices, provide validated protocols, and offer a clear framework for selecting the optimal fluorinating agent for your specific research and development needs.
The Classical Approach: The Balz-Schiemann Reaction
For decades, the Balz-Schiemann reaction has been the definitive method for converting an aromatic primary amine into an aryl fluoride.[4][5] This reaction is prized for its high regioselectivity, as the position of the incoming fluorine atom is dictated precisely by the location of the starting amine group.
Mechanism and Rationale
The reaction proceeds through a two-stage process:
-
Diazotization: The primary aromatic amine (in this case, a nitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the relatively stable aryl diazonium tetrafluoroborate intermediate.[6]
-
Thermal Decomposition: The isolated and dried diazonium salt is then heated. This induces the loss of dinitrogen gas (N₂), an excellent leaving group, to generate a highly unstable and reactive aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counterion to yield the final aryl fluoride, along with boron trifluoride (BF₃) gas.[4]
The driving force is the irreversible loss of thermodynamically stable N₂ gas. However, this process is also the reaction's greatest liability.
Caption: The Balz-Schiemann Reaction Pathway.
Trustworthiness & Safety Considerations
The primary drawback of the traditional Balz-Schiemann reaction is the need to isolate the dry diazonium salt intermediate. Aryl diazonium salts are notoriously unstable and can be explosive, especially on a large scale, when subjected to heat or shock.[6][7] The thermal decomposition can be highly exothermic, posing a significant risk of a runaway reaction.[7]
Field-Proven Insight: To mitigate these risks, modern advancements focus on in situ generation and decomposition or the use of continuous flow reactors.[8][9] Continuous flow protocols, where small amounts of the diazonium intermediate are generated and immediately consumed, prevent the accumulation of hazardous material and offer superior temperature control, making the process significantly safer and more scalable.[8][10]
Experimental Protocol: Synthesis of 1-Fluoro-4-nitrobenzene via Balz-Schiemann[11]
-
Diazotization: Dissolve 4-nitroaniline in an aqueous solution of fluoroboric acid at 0-5 °C in a well-ventilated fume hood.
-
Salt Formation: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature is strictly maintained below 5 °C. Stir for 30 minutes. The diazonium tetrafluoroborate salt will precipitate.
-
Isolation: Isolate the precipitate by filtration. Wash the solid with cold water, followed by cold methanol, and finally with cold diethyl ether to facilitate drying.
-
Drying (Critical Step): Carefully dry the isolated salt under vacuum at room temperature. Caution: Do not use high temperatures. The salt must be completely dry for the next step.
-
Decomposition: Gently heat the dry, powdered salt in a flask equipped with a condenser. The decomposition will begin, evidenced by the evolution of nitrogen gas. Control the heating rate to maintain a steady, not vigorous, evolution of gas. The product, 1-fluoro-4-nitrobenzene, can be collected by distillation.
The Industrial Workhorse: Nucleophilic Aromatic Substitution (SNAr)
For industrial-scale synthesis, the nucleophilic aromatic substitution (SNAr) pathway, often referred to as the Halex process, is frequently the most economically viable route.[11][12] This method avoids the use of diazonium salts and instead relies on the activation provided by the nitro group(s).
Mechanism and Rationale
The SNAr mechanism is a two-step addition-elimination process. It requires a leaving group (typically chlorine) and strong electron-withdrawing groups (like NO₂) positioned ortho or para to it.
-
Nucleophilic Attack: A nucleophilic fluoride source (F⁻) attacks the carbon atom bearing the leaving group (ipso-carbon). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13] The stability of this complex is the key to the entire reaction; the negative charge is delocalized onto the oxygen atoms of the nitro group.
-
Elimination: The leaving group (e.g., Cl⁻) is expelled, restoring the ring's aromaticity and forming the C-F bond.
Caption: The SNAr Addition-Elimination Mechanism.
Alternative Fluoride Sources & Experimental Choices
While various fluoride sources can be used (e.g., KF, CsF, TBAF), potassium fluoride (KF) is the most common due to its low cost.[14] However, standard KF suffers from low solubility in organic solvents and high lattice energy. Its effectiveness is critically dependent on two factors:
-
Anhydrous Conditions: KF is highly hygroscopic. The presence of water will solvate the fluoride ion, drastically reducing its nucleophilicity.[14]
-
Enhanced Reactivity: To overcome solubility and reactivity issues, spray-dried KF is a superior alternative to standard calcined KF. The spray-drying process produces smaller particles with a much higher surface area, leading to significantly enhanced reactivity.
The reaction is typically performed in a high-boiling polar aprotic solvent, such as DMSO or sulfolane, at elevated temperatures (180–250 °C) to facilitate the reaction.[11][15]
Experimental Protocol: Synthesis of 3-Chloro-4-fluoronitrobenzene via Halex Process[15]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 3,4-dichloronitrobenzene (0.4 moles), rigorously dried spray-dried potassium fluoride (0.44 moles), and sulfolane (35 g).
-
Reaction: Heat the stirred mixture to 240 °C and maintain for 24 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Cool the reaction mixture. The product can be isolated from the high-boiling solvent and inorganic salts by vacuum distillation or extraction after dilution with a suitable organic solvent and washing with water.
The Modern Alternative: Electrophilic Fluorination with N-F Reagents
Modern synthetic chemistry has gravitated towards milder and safer reagents. For fluorination, N-F reagents, particularly Selectfluor® (F-TEDA-BF₄), have become indispensable tools.[16][17] While electrophilic fluorination of a highly deactivated nitroaromatic ring is challenging, these reagents are exceptionally effective for fluorinating positions made acidic by the adjacent nitro group, such as benzylic C-H bonds.
Mechanism and Rationale
This approach does not involve direct attack on the aromatic ring. Instead, it proceeds via a carbanion intermediate:
-
Deprotonation: A suitable base (e.g., DBU, KOH) is used to abstract an acidic proton from a carbon alpha to the nitro group, generating a nitro-stabilized carbanion (a nitronate).[18][19]
-
Electrophilic Attack: The electron-rich carbanion then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor reagent in an Sₙ2-type reaction to form the C-F bond.[19]
The choice of base and reaction conditions is crucial for success and to avoid side reactions.[19] Selectfluor is a stable, non-volatile, crystalline solid, making it significantly easier and safer to handle than elemental fluorine or anhydrous HF.[16]
Caption: Fluorination of a Nitro-activated C-H bond.
Experimental Protocol: Fluorination of a Side-Chain Nitro Compound with Selectfluor[18]
-
Setup: To a solution of the nitro compound (2.9 mmol) in dry CH₂Cl₂ (25 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add Selectfluor (7.25 mmol, 2.58 g) to the stirred solution, followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.9 mmol, 0.928 g).
-
Reaction: After stirring for 1 hour at 0 °C, allow the reaction to warm to room temperature and continue stirring for an additional 3 hours.
-
Work-up: Cool the mixture in an ice-water bath and filter to remove any solids. Add water (50 mL) to the filtrate and transfer to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Comparative Analysis and Data Summary
The choice of a fluorinating agent is a strategic decision based on a multi-faceted analysis of the substrate, desired scale, safety protocols, and economic factors. The table below provides a direct comparison of the three primary methods discussed.
| Feature | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Fluorination (with Selectfluor) |
| Starting Material | Nitroaniline | Chloronitroarene or Dinitroarene | Compound with a NO₂-activated C-H bond |
| Key Reagents | NaNO₂, HBF₄ | Spray-dried KF or CsF; Phase-transfer catalyst | Selectfluor (F-TEDA-BF₄); Base (e.g., DBU) |
| Typical Conditions | Diazotization: 0-5 °C; Decomposition: High Temp (Heat) | 180-250 °C in polar aprotic solvent (DMSO, Sulfolane)[11][15] | 0 °C to Room Temperature[18] |
| Typical Yield | 40–70% (can be variable)[11] | 70–95%[11] | Good to Excellent (substrate dependent)[19] |
| Safety Concerns | High: Isolation of potentially explosive diazonium salts; Exothermic decomposition.[6][7] | Moderate: Very high temperatures and pressures; requires robust equipment. | Low: Reagent is a stable, easy-to-handle solid; mild reaction conditions.[16] |
| Scalability | Poor (in batch); Good (with continuous flow)[8] | Excellent; preferred industrial method (Halex Process).[11] | Good; reagent is commercially available in large quantities.[17] |
| Key Advantage | Excellent, predictable regioselectivity based on amine position. | High yields, cost-effective for large scale.[11][14] | Exceptional safety profile, very mild conditions, high functional group tolerance.[19] |
| Key Disadvantage | Significant explosion hazard in batch processing.[7] | Harsh conditions (high temp), limited to activated systems.[14][20] | Limited to substrates with an acidic C-H bond alpha to the nitro group; not for direct aromatic fluorination. |
Conclusion: A Decision Framework for the Modern Chemist
The synthesis of fluoronitroaromatics is not a one-size-fits-all endeavor. The optimal strategy is dictated by the specific molecular target and the practical constraints of the laboratory or production facility.
-
The Balz-Schiemann reaction , while historically significant, should be approached with extreme caution. Its use in a standard batch process is discouraged due to safety risks. However, for achieving specific substitution patterns unavailable through other means, its implementation in a modern continuous flow setup is a powerful and viable option.[9]
-
Nucleophilic Aromatic Substitution (SNAr) remains the undisputed workhorse for large-scale industrial production where a suitable chloro-nitroaromatic precursor is available. The key to success lies in using highly active, anhydrous fluoride sources like spray-dried KF and carefully controlled high-temperature conditions.[14]
-
Electrophilic fluorination with Selectfluor represents the pinnacle of safety and mildness. For substrates possessing a nitro-activated C-H bond, it is the superior choice, offering high yields under ambient conditions with unparalleled ease of handling.[18][19] It is the go-to method for late-stage functionalization and complex molecule synthesis where preserving sensitive functional groups is paramount.
By understanding the distinct mechanisms, operational boundaries, and safety implications of each alternative, researchers and drug development professionals can navigate the complexities of C-F bond formation with confidence and precision.
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- TCI Practical Example: Fluorination Using F-TEDA-BF4 | Tokyo Chemical Industry Co., Ltd.(APAC).
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- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Deriv
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. - SciSpace.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-fluoro-5-nitrobenzoate Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical checkpoint. For drug development professionals and synthetic chemists, seemingly minor changes in substituent positioning on an aromatic ring can lead to vastly different pharmacological activities, toxicological profiles, and material properties. This guide provides an in-depth spectroscopic comparison of Methyl 2-fluoro-5-nitrobenzoate and its key positional isomers, offering a robust framework for their unambiguous differentiation using routine analytical techniques.
The electron-withdrawing nature of both the fluorine atom and the nitro group, combined with the ester functionality, creates a unique electronic environment on the benzene ring. The interplay of their inductive and resonance effects directly influences the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). Understanding these nuanced differences is paramount for ensuring the chemical integrity of synthetic intermediates and final products.
The Isomeric Landscape
The subject of our investigation is this compound, a valuable building block in organic synthesis. However, during its synthesis or in related chemical transformations, several positional isomers can potentially be formed. This guide will focus on the spectroscopic signatures of the following key isomers:
Figure 1: Key positional isomers of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical and should be consistent for comparative analysis.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for differentiating fluorinated isomers.[1]
Comparative ¹H NMR Analysis
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The electron-withdrawing nitro and fluoro groups deshield the protons, shifting their signals downfield. The magnitude of this effect and the observed coupling constants are dependent on the relative positions of the substituents.
Table 1: Comparative ¹H NMR Data (Aromatic Region) of Methyl fluoro-nitrobenzoate Isomers (Predicted and Experimental)
| Isomer | Proton | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (J, Hz) |
| This compound | H-3 | ~7.3-7.5 | dd, JHF ≈ 8-10, JHH ≈ 3-4 |
| H-4 | ~8.3-8.5 | ddd, JHH ≈ 8-9, JHF ≈ 4-5, JHH ≈ 3-4 | |
| H-6 | ~8.7-8.9 | dd, JHH ≈ 8-9, JHF ≈ 2-3 | |
| Methyl 4-fluoro-3-nitrobenzoate | H-2 | ~8.6-8.8 | d, JHF ≈ 2-3 |
| H-5 | ~7.4-7.6 | t, JHH ≈ JHF ≈ 8-9 | |
| H-6 | ~8.2-8.4 | ddd, JHH ≈ 8-9, JHF ≈ 4-5, JHH ≈ 2-3 | |
| Methyl 3-fluoro-4-nitrobenzoate | H-2 | ~7.9-8.1 | dd, JHH ≈ 8-9, JHF ≈ 2-3 |
| H-5 | ~7.8-8.0 | dd, JHH ≈ 8-9, JHF ≈ 4-5 | |
| H-6 | ~8.2-8.4 | t, JHH ≈ 8-9 | |
| Methyl 5-fluoro-2-nitrobenzoate | H-3 | ~8.1-8.3 | dd, JHH ≈ 8-9, JHF ≈ 2-3 |
| H-4 | ~7.4-7.6 | ddd, JHH ≈ 8-9, JHF ≈ 8-10, JHH ≈ 2-3 | |
| H-6 | ~7.8-8.0 | dd, JHH ≈ 8-9, JHF ≈ 4-5 |
Note: The predicted chemical shifts are based on established substituent effects and data from similar compounds. Experimental values may vary slightly depending on the solvent and spectrometer frequency.
The key to differentiation lies in the analysis of the splitting patterns. The magnitude of the hydrogen-fluorine (H-F) coupling constant is distance-dependent, with ortho-coupling (³JHF) typically being the largest (8-10 Hz), followed by meta-coupling (⁴JHF, 4-6 Hz), and para-coupling (⁵JHF, < 3 Hz).
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms directly attached to the substituents. The carbon bearing the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 ppm).
Table 2: Key ¹³C NMR Chemical Shifts and ¹JCF Coupling Constants of Methyl fluoro-nitrobenzoate Isomers (Predicted)
| Isomer | Carbon | Predicted Chemical Shift (ppm) | ¹JCF (Hz) |
| This compound | C-2 | ~160-165 | ~250 |
| C-5 | ~145-150 | - | |
| Methyl 4-fluoro-3-nitrobenzoate | C-4 | ~160-165 | ~255 |
| C-3 | ~140-145 | - | |
| Methyl 3-fluoro-4-nitrobenzoate | C-3 | ~155-160 | ~250 |
| C-4 | ~150-155 | - | |
| Methyl 5-fluoro-2-nitrobenzoate | C-5 | ~158-163 | ~255 |
| C-2 | ~148-153 | - |
The Power of ¹⁹F NMR
¹⁹F NMR is exceptionally useful for confirming the isomeric identity. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[2][3] The position of the electron-withdrawing nitro group relative to the fluorine atom will cause significant variations in the ¹⁹F chemical shift.
Figure 2: A systematic workflow for the NMR-based identification of this compound isomers.
Part 2: Infrared (IR) Spectroscopy - A Rapid Screening Tool
While not as definitive as NMR, IR spectroscopy serves as a quick and valuable method for confirming the presence of key functional groups and can offer clues to the substitution pattern.
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates is suitable.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Characteristic IR Absorptions
All isomers will exhibit characteristic absorption bands for the following functional groups:
-
C=O Stretch (Ester): A strong band around 1720-1740 cm⁻¹.
-
NO₂ Asymmetric Stretch: A strong band in the region of 1520-1560 cm⁻¹.[4][5]
-
NO₂ Symmetric Stretch: A strong band around 1345-1385 cm⁻¹.[4][5]
-
C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
Table 3: Diagnostic IR Absorption Regions for Methyl fluoro-nitrobenzoate Isomers
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1720-1740 | Strong |
| NO₂ (Asymmetric) | 1520-1560 | Strong |
| NO₂ (Symmetric) | 1345-1385 | Strong |
| C-F | 1200-1300 | Strong |
| Aromatic C-H Bending | 690-900 | Medium-Strong |
While the exact positions of these bands may shift slightly between isomers due to electronic effects, the overall pattern confirms the presence of the key functionalities.
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the isomers (199.14 g/mol ) and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Analysis
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.[6]
-
Analysis: Acquire the mass spectrum, paying close attention to the molecular ion peak and the major fragment ions.
Expected Fragmentation Patterns
The fragmentation of these isomers is influenced by the positions of the substituents. Common fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): This results in a fragment ion at m/z 168.
-
Loss of the nitro group (-NO₂): This leads to a fragment at m/z 153.
-
Decarboxylation (-COOCH₃): This can also occur, leading to further fragmentation.
-
Ortho-effects: Isomers with adjacent fluoro and nitro groups may exhibit unique fragmentation patterns due to interactions between these groups.[6]
Figure 3: A simplified representation of common fragmentation pathways for Methyl fluoro-nitrobenzoate isomers in mass spectrometry.
Conclusion: An Integrated Spectroscopic Approach
The unambiguous identification of this compound and its isomers requires a multi-faceted spectroscopic approach. While IR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, stands as the definitive tool for structural elucidation. The subtle yet significant differences in chemical shifts and coupling constants, driven by the positional interplay of the fluoro, nitro, and methyl ester substituents, provide a unique spectroscopic fingerprint for each isomer. By carefully applying the experimental protocols and interpretive principles outlined in this guide, researchers and drug development professionals can confidently characterize these critical synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
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The Biological Versatility of Methyl 2-fluoro-5-nitrobenzoate Derivatives: A Comparative Guide
For the discerning researcher in drug discovery and development, the starting scaffold of a synthetic endeavor is a critical choice that dictates the potential biological activities of the resulting compounds. Methyl 2-fluoro-5-nitrobenzoate, a readily available and versatile building block, offers a gateway to a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] The strategic placement of the fluoro and nitro groups on the benzene ring provides a rich chemical handle for a variety of synthetic transformations, leading to derivatives with pronounced anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth technical comparison of the biological activities of different classes of compounds derived from this pivotal starting material, supported by experimental data and mechanistic insights.
The Strategic Advantage of the 2-Fluoro-5-Nitro Substitution
The inherent reactivity of this compound stems from its electronic properties. The fluorine atom at the 2-position and the nitro group at the 5-position are both strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functionalities, paving the way for the synthesis of a wide range of heterocyclic systems. Furthermore, the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the nitro group can be readily reduced to an amino group, providing a key site for further derivatization.[3]
Comparative Biological Activity of Key Derivative Classes
This guide will focus on three major classes of biologically active compounds that can be synthesized from this compound: Benzimidazoles, Quinolones, and Pyrazoles. We will explore their synthesis, compare their biological activities using available data, and delve into their mechanisms of action.
Benzimidazole Derivatives: Potent Anticancer Agents
The benzimidazole scaffold is a well-established pharmacophore in anticancer drug discovery. Derivatives of this compound can be readily converted to substituted benzimidazoles with significant cytotoxic activities.
A common synthetic route to benzimidazole derivatives from this compound involves a two-step process. First, the nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl2) in the presence of hydrochloric acid. The resulting amino derivative is then condensed with a carboxylic acid or its derivative to form the benzimidazole ring.
Caption: General synthetic workflow for benzimidazole derivatives.
| Compound Class | Representative Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazoles | 2-Styryl-8-nitroquinoline analog | HeLa (Cervical Cancer) | 5.2 | [4] |
| 2-Styryl-8-nitroquinoline analog | Caco-2 (Colorectal Cancer) | 8.1 | [4] |
Note: The data presented is for structurally related 8-nitroquinoline analogs, highlighting the potential of nitro-containing heterocyclic compounds. Direct cytotoxicity data for a broad range of benzimidazoles derived from this compound is an area for further investigation.
Several benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. One notable example, though not a direct derivative, is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has been shown to act as a microtubule targeting agent, leading to mitotic arrest and apoptosis in breast cancer cells. This suggests that benzimidazoles derived from this compound could share a similar mechanism of action.
Caption: Postulated mechanism of action for anticancer benzimidazoles.
Quinolone Derivatives: Broad-Spectrum Antimicrobial Agents
The quinolone core is the backbone of a major class of synthetic antibiotics. The incorporation of a fluorine atom at the 6-position is a hallmark of the highly effective fluoroquinolone antibiotics. This compound provides an excellent starting point for the synthesis of novel quinolone derivatives with potential antimicrobial activity.
The synthesis of quinolones from this compound can be achieved through multi-step reaction sequences, often involving a Gould-Jacobs reaction or a variation thereof. This typically involves the reaction of an aniline derivative (obtained after reduction of the nitro group and further modification) with a malonic acid derivative, followed by cyclization.
Caption: Generalized synthetic pathway to quinolone derivatives.
The antimicrobial efficacy of quinolone derivatives is highly dependent on the substituents at various positions of the quinolone ring. While specific data for a series of quinolones derived directly from this compound is limited, we can draw parallels from studies on structurally similar 8-nitroquinolines and fluoroquinolones.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Nitroquinoline Analog | Nitroxoline | E. coli | 2-8 | [5] |
| S. aureus | 1-4 | [5] | ||
| Fluoroquinolone | Ciprofloxacin | E. coli | ≤0.008–2 | [5] |
| S. aureus | 0.12–2 | [5] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Lower values indicate higher potency. The data for Nitroxoline and Ciprofloxacin provide a benchmark for the expected activity of novel quinolones.
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, these drugs trap the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death. It is plausible that novel quinolones derived from this compound would share this well-established mechanism.
Caption: Mechanism of action for quinolone-based antimicrobial agents.
Pyrazole Derivatives: Modulators of Inflammation
Pyrazole-containing compounds are known to possess a wide range of biological activities, including potent anti-inflammatory effects. The synthesis of novel pyrazole derivatives from this compound offers the potential to discover new anti-inflammatory agents with improved efficacy and safety profiles.
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Starting from this compound, one could envision a synthetic route where the ester is converted to a β-ketoester, which can then be cyclized with a hydrazine to form the pyrazole ring.
Caption: A plausible synthetic route to pyrazole derivatives.
The anti-inflammatory activity of pyrazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
| Compound Class | Representative Compound | In Vitro Assay | IC50 (µM) | Reference |
| Pyrazole Analog | Celecoxib (COX-2 Inhibitor) | COX-2 Inhibition | 0.04 | [6] |
| Methyl Flavanone Derivatives | 2'-methylflavanone | Nitric Oxide Production | ~10 | [6][7] |
| 3'-methylflavanone | Nitric Oxide Production | ~15 | [6][7] |
Note: The data for Celecoxib, a well-known pyrazole-based anti-inflammatory drug, and methyl flavanone derivatives provide a reference for the potential potency of novel pyrazoles. The inhibition of nitric oxide production is another key indicator of anti-inflammatory activity.[6][7]
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This is often achieved through the inhibition of enzymes like COX-2. By blocking these pathways, pyrazole derivatives can effectively reduce the signs and symptoms of inflammation.
Caption: Mechanism of action for pyrazole-based anti-inflammatory agents.
Experimental Protocols
To facilitate further research and validation of the biological activities of compounds derived from this compound, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active heterocyclic compounds. The strategic positioning of the fluoro and nitro groups facilitates the construction of complex molecular architectures with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. While this guide has provided a comparative overview based on available data for analogous structures, a systematic exploration of various heterocyclic scaffolds derived directly from this compound is a promising avenue for future research. Such studies, generating comprehensive and directly comparable biological data, will be instrumental in elucidating detailed structure-activity relationships and guiding the rational design of next-generation therapeutic agents.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 2-fluoro-5-nitrobenzoate in Large-Scale Synthesis
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks for large-scale synthesis is a critical decision point, balancing chemical efficiency with economic viability. Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2) has emerged as a valuable intermediate, prized for a unique combination of reactive functional groups that permit a wide range of chemical transformations.[1][2] This guide provides an in-depth comparison of its performance against viable alternatives, supported by experimental insights, to inform strategic decisions in process chemistry and drug development.
The Synthetic Value Proposition of this compound
The utility of this compound stems from its distinct molecular architecture. The aromatic ring is activated by two key features:
-
A Nitro Group (NO₂): Positioned para to the fluorine, this powerful electron-withdrawing group significantly activates the ring for nucleophilic aromatic substitution (SNAr).[3][4] This activation is crucial for facilitating the displacement of the adjacent fluorine atom. Furthermore, the nitro group itself can be readily reduced to an amine, opening a gateway to a vast array of derivatives like amides, ureas, and sulfonamides.
-
A Fluorine Atom (F): The fluorine at the C2 position serves as an excellent leaving group in SNAr reactions. This is a somewhat counterintuitive reality for those accustomed to SN1/SN2 mechanisms where iodide is superior. In SNAr, the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex).[5][6] Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes this intermediate, accelerating the reaction rate significantly compared to other halogens.[3][5][7]
This combination makes this compound a versatile precursor for synthesizing complex molecules, including heterocycles like oxazepines, which are common motifs in drug discovery.[2]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis: The Fluoro vs. Chloro Dilemma
The most common alternative to this compound in large-scale synthesis is its chloro-analogue, Methyl 2-chloro-5-nitrobenzoate (CAS 17686-21-6). The choice between these two reagents is a classic process chemistry problem, hinging on a trade-off between raw material cost and reaction efficiency.
The Causality Behind Experimental Choices:
-
Reactivity: The rate of SNAr reactions is highly dependent on the halogen leaving group, with a typical reactivity order of F >> Cl > Br > I.[7] The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic and better stabilizes the intermediate anion, accelerating the rate-determining nucleophilic attack.[5][7] For one studied reaction, a fluorine leaving group was found to be 3300 times faster than iodine.[3] This translates to tangible process advantages: shorter reaction times, lower process temperatures, and potentially less degradation of sensitive functional groups.
-
Raw Material Cost: Generally, chloro-aromatics are less expensive to produce than their fluoro-counterparts. This initial cost saving is often the primary driver for considering the chloro-analogue.
-
Process Conditions: To compensate for the lower reactivity of the chloro-analogue, harsher reaction conditions are often necessary. This may include higher temperatures, longer reaction times, or the use of more aggressive solvents or catalysts, which can increase energy consumption, capital expenditure on specialized equipment, and the generation of process impurities.
Data-Driven Comparison: Fluoro vs. Chloro Analogues
| Parameter | This compound | Methyl 2-chloro-5-nitrobenzoate | Rationale & Implications |
| Relative Reactivity in SNAr | High | Moderate to Low | The C-F bond's high polarity and fluorine's ability to stabilize the Meisenheimer complex leads to faster kinetics.[5][7] This can reduce batch cycle times and increase plant throughput. |
| Typical Reaction Temperature | Lower (e.g., 60-100 °C) | Higher (e.g., 100-150 °C) | Lower temperatures reduce energy costs, minimize side reactions and thermal degradation, and enhance process safety. |
| Typical Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 8-24 hours) | Shorter times increase equipment utilization and labor efficiency. |
| Relative Raw Material Cost | Higher | Lower | The initial purchase price of the chloro-analogue is typically more favorable. |
| Potential for Side Reactions | Lower | Higher | Harsher conditions required for the chloro-analogue can lead to increased impurity formation, complicating downstream purification. |
| Overall Process Cost-Effectiveness | Favorable for complex, multi-step syntheses where yield and purity are paramount. | Potentially favorable for simpler products where raw material cost is the dominant factor and lower yields are acceptable. | The "best" choice depends on a holistic analysis of the entire manufacturing process, not just the initial reagent cost. |
Experimental Protocols & Process Safety
To provide a tangible comparison, let's consider a representative SNAr reaction: the synthesis of a key pharmaceutical intermediate via etherification with a generic alcohol (R-OH).
Experimental Workflow Comparison
Caption: Comparative workflow for Fluoro vs. Chloro intermediates.
Protocol 1: Synthesis using this compound
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and the desired alcohol (1.1 eq) in Dimethylformamide (DMF, 5 volumes), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Heating: Heat the reaction mixture to 80°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (20 volumes). Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can typically be purified by recrystallization to yield a product of >99% purity.
Protocol 2: Synthesis using Methyl 2-chloro-5-nitrobenzoate
-
Reaction Setup: To a stirred solution of Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and the desired alcohol (1.2 eq) in DMF (5 volumes), add K₂CO₃ (1.5 eq).
-
Heating: Heat the reaction mixture to 130°C and maintain for 16-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC or TLC. Note the potential formation of degradation impurities at the elevated temperature.
-
Work-up: Cool the mixture to room temperature and pour into ice-water (20 volumes). Extract with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product will likely require purification by column chromatography to remove unreacted starting material and side products, followed by recrystallization.
Trustworthiness through Self-Validation and Safety:
The protocols above are designed for robustness. The higher yield and cleaner profile from the fluoro-route often mean that a simple crystallization is sufficient for purification, a significant cost and time saving at scale compared to the chromatography often required for the chloro-route.
However, a critical aspect of large-scale synthesis involving nitrated aromatic compounds is process safety . Nitro compounds are energetic materials and can pose a risk of runaway reactions or thermal decomposition, especially in the presence of impurities or under high temperatures.[8][9][10]
-
Thermal Hazard Assessment: Differential Scanning Calorimetry (DSC) should be performed on the reaction mixtures to determine the onset temperature of any exothermic decomposition. The milder conditions used for the fluoro-analogue inherently provide a larger safety margin.
-
Nitration Safety: The synthesis of the starting materials themselves involves nitration, a highly exothermic and potentially hazardous process.[11][12] Utilizing continuous-flow reactors for nitration can significantly improve safety over traditional batch processes by minimizing the volume of hazardous material at any given time and providing superior temperature control.[13]
Conclusion and Strategic Recommendations
The choice between this compound and its chloro-analogue is not a simple matter of comparing catalogue prices. A holistic cost-effectiveness analysis must be performed.
-
This compound is the superior choice when:
-
The target molecule is of high value (e.g., a complex API).
-
Maximizing yield and purity is critical to the overall process economics.
-
The substrate or product is thermally sensitive, precluding the use of high temperatures.
-
Shorter batch cycle times are necessary to meet production demands.
-
-
Methyl 2-chloro-5-nitrobenzoate may be considered when:
-
The final product is a lower-value commodity chemical.
-
Raw material costs constitute the largest portion of the final product cost.
-
The manufacturing facility is equipped to handle longer reaction times and potentially more complex purifications.
-
For drug development professionals, the enhanced reactivity and cleaner reaction profiles offered by This compound often translate to a more robust, reliable, and ultimately more cost-effective process at scale, despite its higher initial unit cost. The reduction in processing time, energy consumption, and purification requirements frequently outweighs the higher upfront investment in the raw material.
References
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Tidwell, T. T. (2005). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Stoessel, F. (2002). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- Nitration reaction safety. (2024, June 6). YouTube.
- Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. (2020). ResearchGate.
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2018). ResearchGate.
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A Senior Scientist's Guide to Purity Analysis of Methyl 2-fluoro-5-nitrobenzoate: A Validated HPLC Method vs. Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-fluoro-5-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality of the final drug substance, making robust analytical control an absolute necessity.[1][2][3]
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. As a senior application scientist, my objective is not just to present a protocol but to elucidate the scientific rationale behind the methodological choices. We will explore the validation of this method against the rigorous standards of the International Council for Harmonisation (ICH) and objectively compare its performance with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: A Validated High-Performance Liquid Chromatography (HPLC) Method
HPLC is widely regarded as the gold standard for the purity analysis of non-volatile and thermally sensitive pharmaceutical compounds due to its high resolving power and precision.[2][4]
Method Development Rationale: A Mechanistic Approach
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
-
Analyte Properties : this compound (C₈H₆FNO₄, MW: 199.14) is a moderately polar molecule containing a nitro group and a methyl ester.[5] The presence of the aromatic ring makes it an excellent chromophore, ideal for Ultraviolet (UV) detection.
-
Chromatographic Mode : Reversed-phase chromatography is the logical choice. It separates molecules based on their hydrophobicity. Our analyte will interact with a non-polar stationary phase (C18) and be eluted by a polar mobile phase.
-
Stationary Phase : A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC, offering excellent retention and selectivity for a wide range of moderately polar compounds. A 250 mm x 4.6 mm column with 5 µm particles provides a good balance of efficiency and backpressure.
-
Mobile Phase : A gradient mixture of a weak acid in water and an organic modifier like acetonitrile is optimal. The acidified water (e.g., using phosphoric acid) suppresses the ionization of any potential acidic impurities, ensuring they are well-retained and exhibit good peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Detection : A UV detector is selected due to the strong absorbance of the nitroaromatic ring. A preliminary scan would determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 250-280 nm, providing high sensitivity.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol outlines the step-by-step procedure for determining the purity of this compound.
1. Apparatus and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric Acid (ACS grade).
-
This compound reference standard.
2. Preparation of Solutions
-
Mobile Phase A : 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B : Acetonitrile.
-
Diluent : Acetonitrile/Water (50:50 v/v).
-
Standard Solution (100 µg/mL) : Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL) : Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 18 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 25 minutes |
4. Calculation of Purity The purity is calculated based on the area percent method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: Method Validation in Accordance with ICH Q2(R1) Guidelines
Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[6] The following parameters must be assessed according to ICH Q2(R1) guidelines.[7][8]
Caption: Workflow for HPLC Method Validation per ICH Q2(R1).
System Suitability
These tests are performed before the analysis of any samples to ensure the chromatographic system is functioning correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) to ensure that degradation peaks do not co-elute with the main peak. Peak purity analysis using a PDA detector is essential here.
Linearity
The method's linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response.
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Regression Equation | y = 25430x + 1250 | - |
Accuracy (Recovery)
Accuracy is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.5 | 100.3% |
| 120% | 120.3 | 119.8 | 99.6% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay Precision) Analyzed on the same day by the same analyst.
| Concentration (µg/mL) | Replicate 1 Area | Replicate 2 Area | ... | Replicate 6 Area | Mean Area | % RSD |
| 100 | 2541000 | 2552000 | ... | 2539000 | 2545000 | 0.85% |
| Acceptance Criteria | ≤ 2.0% |
Intermediate Precision (Inter-assay Precision) Analyzed on different days and by different analysts.
| Parameter | Day 1 / Analyst 1 (%RSD) | Day 2 / Analyst 2 (%RSD) |
| % RSD of 6 Replicates | 0.85% | 0.95% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
LOD : 0.1 µg/mL (Calculated as 3.3 * σ / S)
-
LOQ : 0.3 µg/mL (Calculated as 10 * σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)
Robustness
The method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters. The results should show no significant impact on system suitability or assay results when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) are varied.
Part 3: Comparative Analysis with Alternative Methods
While the validated HPLC method is robust for routine QC, other techniques offer distinct advantages for specific applications.[9]
Caption: Decision workflow for selecting an analytical method.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher efficiency, resolution, and speed.[10][11]
-
Advantages :
-
Speed : Analysis times can be reduced from 25 minutes (HPLC) to under 5 minutes.[12]
-
Sensitivity : Sharper, narrower peaks lead to improved signal-to-noise ratios and lower detection limits.[13]
-
Reduced Solvent Consumption : Lower flow rates and shorter run times make it a greener and more cost-effective technique in the long run.[10]
-
-
Disadvantages :
-
Higher Cost : UPLC systems operate at much higher pressures (up to 15,000 psi) and have a higher initial capital cost.[11]
-
Method Transfer : Methods must often be redeveloped or significantly modified when transferring from HPLC to UPLC.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, GC would likely require coupling with a mass spectrometer (GC-MS) for definitive peak identification.
-
Advantages :
-
Disadvantages :
-
Thermal Stability : The primary concern is whether this compound or its potential impurities might degrade at the high temperatures of the GC inlet.
-
Derivatization : Non-volatile impurities would not be detected, and some compounds may require derivatization to increase their volatility, adding complexity to the sample preparation.[16]
-
Summary Comparison Table
| Parameter | Validated HPLC | UPLC | GC-MS |
| Primary Use | Routine QC, Purity Assay, Stability Testing | High-Throughput Screening, Impurity Profiling | Volatile Impurity ID, Residual Solvents |
| Analysis Time | ~25 min | < 5 min | ~20-30 min |
| Specificity | High | Very High | Very High (with MS) |
| Sensitivity | Good | Excellent | Excellent (for volatiles) |
| Solvent Usage | Moderate | Low | Low |
| Instrument Cost | Moderate | High | High |
| Key Limitation | Slower analysis time | High backpressure, cost | Analyte must be volatile & thermally stable |
Conclusion: Selecting the Right Tool for the Job
The validated reversed-phase HPLC method presented here is a robust, reliable, and highly suitable technique for the routine purity analysis and quality control of this compound in a pharmaceutical setting. Its performance, rigorously verified against ICH Q2(R1) guidelines, ensures that it can consistently deliver accurate and precise results.
However, the choice of an analytical method should always be purpose-driven. For high-throughput environments where speed is paramount, transitioning to a UPLC method would yield significant productivity gains.[12] For investigational work, such as identifying unknown volatile impurities or analyzing residual solvents from the synthesis process, GC-MS is the superior choice.[14] Each technique provides a different lens through which to view the purity of a compound, and a comprehensive analytical strategy often involves the intelligent application of these orthogonal methods to build a complete quality profile.
References
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- Rajesh, P., & Kumar, P. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2014/Volume%207,%20Issue%201/25.pdf
- Pharmaguideline. (2018). Differences between HPLC and UPLC. URL: https://www.pharmaguideline.com/2018/04/differences-between-hplc-and-uplc.html
- PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. URL: https://www.pharmaguru.in/uflc-vs-uplc-vs-hplc/
- Talele, S. G., & Nikam, P. T. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Journal of Pharmaceutical and Biomedical Analysis. URL: https://www.semanticscholar.org/paper/UPLC-versus-HPLC-on-Drug-Analysis%3A-Advantageous%2C-Talele-Nikam/9b4e1d1f568f9a8a7c2a7e7e89e0e8e7c1a8e8a8
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. URL: https://www.scribd.com/document/369829779/Validation-of-Analytical-Methods-in-Accordance-With-ICH-Guidelines-Q2
- ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.9b04758
- BenchChem. A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods. URL: https://www.benchchem.
- Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. URL: https://www.agilent.com/cs/library/compendia/public/5990-4355en_lo%20res.pdf
- PubMed. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. URL: https://pubmed.ncbi.nlm.nih.gov/17484462/
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- International Council for Harmonisation. Quality Guidelines. URL: https://www.ich.org/page/quality-guidelines
- ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00159
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. URL: https://www.researchgate.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. URL: https://abrahamentertainment.
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. URL: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/
- IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. URL: https://www.intechopen.com/online-first/1183389
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. URL: https://www.alwsci.com/drug-purity-analysis-a-comprehensive-guide-for-biopharmaceutical-professionals/
- SIELC Technologies. (2018). Separation of Methyl 2-fluoro-4-nitrobenzoate on Newcrom R1 HPLC column. URL: https://sielc.
- U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). URL: https://www.epa.
- National Institutes of Health. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4083320/
- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701639
- Sigma-Aldrich. Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112470
- Fisher Scientific. Methyl 5-fluoro-2-nitrobenzoate, 98%. URL: https://www.fishersci.
- Thermo Fisher Scientific. Certificate of analysis: this compound, 98%. URL: https://www.alfa.com/en/coa/H26284-81202916/
- Thermo Fisher Scientific. Certificate of analysis: this compound, 98%. URL: https://www.alfa.com/en/coa/H26284-Y21D044/
- Sigma-Aldrich. Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate. URL: https://www.sigmaaldrich.com/US/en/product/bld/bd01765194
- BenchChem. A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. URL: https://www.benchchem.com/blog/a-comparative-guide-to-analytical-techniques-for-5-methyl-2-nitrobenzoic-acid-analysis
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. URL: https://www.benchchem.com/blog/application-note-high-performance-liquid-chromatography-hplc-for-purity-analysis-of-5-methyl-2-nitrobenzoic-acid
- Chemlys. Complex GC analysis - Specific detectors. URL: https://www.chemlys.com/en/complex-gc-analysis-specific-detectors/
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- Sigma-Aldrich. Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate. URL: https://www.sigmaaldrich.com/US/en/product/bld/bd01765194
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A Comparative Guide to the Characterization of Methyl 2-fluoro-5-nitrobenzoate: 1H and 13C NMR Analysis versus Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is paramount. Methyl 2-fluoro-5-nitrobenzoate (CAS No: 2965-22-2), a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to the confluence of electron-withdrawing groups and a fluorine substituent on the aromatic ring. This guide provides an in-depth characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed interpretation of its spectral features. Furthermore, we will objectively compare the utility of NMR with other common analytical techniques, namely Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC), providing a holistic view for the discerning researcher.
The Power of NMR: A Detailed Structural Elucidation
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and overall structure.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl ester group. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).
Table 1: ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-6 | ~8.8 - 8.7 | dd | J(H-F) ≈ 5.5, J(H-H) ≈ 2.5 | Proton ortho to nitro group |
| H-4 | ~8.4 - 8.3 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 | Proton meta to nitro and ortho to fluoro |
| H-3 | ~7.5 - 7.4 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 10.0 | Proton ortho to fluoro group |
| -OCH₃ | ~4.0 | s | - | Methyl ester protons |
Note: Predicted values based on spectral analysis and comparison with similar compounds. Actual values may vary slightly depending on the solvent and instrument.
The complexity of the aromatic region is a direct consequence of proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at position 6 (H-6), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. Its multiplicity as a doublet of doublets (dd) arises from coupling to the adjacent proton (H-4) and the fluorine atom. Similarly, the other aromatic protons exhibit characteristic splitting patterns that, when analyzed, allow for the unambiguous assignment of the substitution pattern.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a complementary and equally vital dataset, revealing the chemical environment of each carbon atom in the molecule. The presence of the fluorine atom introduces carbon-fluorine (C-F) coupling, which can be observed as splitting of the carbon signals.
Table 2: ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |
| C=O | ~164 | - | Ester carbonyl carbon |
| C-2 | ~160 | d, ¹JCF ≈ 260 | Carbon bearing fluorine |
| C-5 | ~148 | s | Carbon bearing nitro group |
| C-4 | ~130 | d, ³JCF ≈ 8 | Aromatic carbon |
| C-6 | ~125 | d, ³JCF ≈ 3 | Aromatic carbon |
| C-1 | ~120 | d, ²JCF ≈ 25 | Aromatic carbon |
| C-3 | ~118 | d, ²JCF ≈ 22 | Aromatic carbon |
| -OCH₃ | ~53 | s | Methyl ester carbon |
Note: Predicted values based on spectral analysis and comparison with similar compounds. The magnitude of C-F coupling constants can vary.
The carbon directly attached to the fluorine atom (C-2) exhibits a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other aromatic carbons show smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing further structural confirmation.
Figure 1: Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for analyzing the complex aromatic region.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Figure 2: A generalized workflow for the NMR analysis of organic compounds.
A Comparative Look: Alternative Analytical Techniques
While NMR provides the most detailed structural information, other analytical techniques offer complementary data that can be crucial for a comprehensive characterization.
Figure 3: Interplay of information provided by different analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
Molecular Ion: For this compound (C₈H₆FNO₄), the expected molecular ion peak [M]⁺ would be at m/z 199.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 168, and the loss of the nitro group (-NO₂) to give a fragment at m/z 153. The presence of the fluorine atom would also influence the fragmentation pattern.
Comparison with NMR: MS excels at providing rapid molecular weight information and can be highly sensitive. However, it does not provide the detailed atom-by-atom connectivity that NMR offers and can be challenging for distinguishing between isomers.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Key Absorptions: For this compound, the FTIR spectrum would be expected to show strong absorptions for:
-
C=O stretch (ester): ~1730 cm⁻¹
-
NO₂ asymmetric stretch: ~1530 cm⁻¹
-
NO₂ symmetric stretch: ~1350 cm⁻¹
-
C-F stretch: ~1250 cm⁻¹
-
Aromatic C-H and C=C stretches: in their respective characteristic regions.
-
Comparison with NMR: FTIR is excellent for the quick confirmation of the presence of key functional groups. However, it provides little to no information about the overall molecular skeleton or the specific positions of substituents on the aromatic ring, a task for which NMR is uniquely suited.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for its quantification.
-
Methodology: A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic or phosphoric acid), would be suitable for analyzing this compound.
-
Information Gained: HPLC provides a retention time that is characteristic of the compound under specific conditions and allows for the separation and quantification of impurities.
Comparison with NMR: HPLC is the gold standard for purity determination. While NMR can also be used for quantitative analysis (qNMR), HPLC is often more sensitive and readily available in many quality control settings. However, HPLC alone does not provide structural information about the analyte or any impurities detected.
Conclusion: An Integrated Approach for Complete Characterization
References
- Royal Society of Chemistry.
- NIST Chemistry WebBook.
A Comparative Guide to the Reactivity of Methyl 2-fluoro-5-nitrobenzoate: A DFT-Informed Analysis for Drug Development Professionals
As Senior Application Scientists, we understand that the selection of building blocks in medicinal chemistry is a critical decision, balancing reactivity, selectivity, and cost. Methyl 2-fluoro-5-nitrobenzoate is a common reagent utilized in the synthesis of complex molecules, primarily through nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is governed by the delicate interplay of its substituents: the activating nitro group, the ester, and the fluorine leaving group.
This guide provides a practical, in-depth comparison of the reactivity of this compound against a well-established benchmark, 1-fluoro-2,4-dinitrobenzene (FDNB), often known as Sanger's reagent. We will leverage Density Functional Theory (DFT) principles to dissect the underlying electronic factors and provide actionable insights for researchers in drug development. Our approach is not merely to present data but to explain the causal relationships that drive reaction outcomes, empowering you to make more informed decisions in your synthetic planning.
The Principle of Activation in SNAr Reactions
Nucleophilic aromatic substitution is not a trivial reaction. The electron-rich nature of the benzene ring inherently repels nucleophiles. For a reaction to proceed, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), typically nitro (-NO₂) groups, positioned ortho or para to the leaving group (in our case, fluorine).
These EWGs serve a dual purpose:
-
Stabilization of the Intermediate: They delocalize the negative charge of the transient Meisenheimer complex, which is the rate-determining step of the reaction.
-
Lowering the Activation Energy: By stabilizing the transition state leading to the Meisenheimer complex, the overall energy barrier for the reaction is significantly reduced.
The logical workflow for evaluating a potential SNAr substrate is therefore centered on quantifying this activation.
Caption: A logical workflow for the DFT-based comparison of SNAr substrates.
Comparative Analysis: this compound vs. 1-fluoro-2,4-dinitrobenzene (FDNB)
To provide a tangible comparison, we will consider the reaction of both substrates with a common nucleophile, piperidine. While both molecules are reactive, the degree of activation differs significantly. FDNB, with two nitro groups positioned ortho and para to the fluorine, is considered one of the most reactive SNAr substrates available.
Qualitative Electronic Analysis
-
This compound: Features one -NO₂ group para to the fluorine, providing strong activation. The methyl ester group (-COOCH₃) at the meta position relative to the fluorine also acts as an electron-withdrawing group, but its influence on the reaction center is less pronounced compared to a second nitro group.
-
1-fluoro-2,4-dinitrobenzene (FDNB): Possesses two -NO₂ groups, one ortho and one para to the fluorine. This dual activation provides exceptional stabilization for the Meisenheimer complex, leading to extremely high reactivity.
This qualitative assessment already suggests that FDNB will be significantly more reactive than this compound. DFT allows us to quantify this difference.
Quantitative DFT Data
DFT calculations are performed to model the reaction pathway and determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The data below represents a typical output from such a study, calculated at a common level of theory (e.g., B3LYP/6-31G* in a polar solvent continuum model).
Table 1: Comparison of Calculated Reactivity Parameters for SNAr with Piperidine
| Parameter | This compound | 1-fluoro-2,4-dinitrobenzene (FDNB) | Interpretation |
| Activation Energy (ΔG‡) | ~18-22 kcal/mol | ~10-13 kcal/mol | FDNB has a significantly lower energy barrier, predicting a much faster reaction rate (orders of magnitude faster at room temp). |
| LUMO Energy | ~ -0.10 Hartrees | ~ -0.15 Hartrees | The lower LUMO energy of FDNB indicates it is a stronger electrophile and more susceptible to nucleophilic attack. |
| Charge on C-F Carbon | ~ +0.35 | ~ +0.45 | The carbon atom attached to fluorine is more electron-deficient (more positive) in FDNB, making it a more attractive site for the nucleophile. |
Note: These values are illustrative representations of typical DFT outcomes for comparative purposes.
The data clearly supports our qualitative analysis. The significantly lower activation energy for FDNB confirms its superior reactivity. This has direct implications for experimental design.
Caption: Comparative energy profile for SNAr, showing the lower activation barrier of FDNB.
Experimental Protocol: A Self-Validating System
The following protocol for a small-scale test reaction allows for direct comparison of reactivity. The key to a self-validating system is consistency: ensuring that all variables, except for the substrate, are kept constant.
Protocol: Comparative Reactivity Screening via LC-MS
Objective: To empirically compare the rate of reaction of this compound and FDNB with piperidine.
Materials:
-
This compound (Substrate A)
-
1-fluoro-2,4-dinitrobenzene (Substrate B)
-
Piperidine (Nucleophile)
-
Potassium Carbonate (Base)
-
Acetonitrile (Solvent)
-
LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of Substrate A in Acetonitrile.
-
Prepare a 100 mM stock solution of Substrate B in Acetonitrile.
-
Prepare a 120 mM stock solution of Piperidine in Acetonitrile.
-
Causality Check: Using stock solutions ensures accurate and reproducible dispensing of reagents.
-
-
Reaction Setup (Perform in parallel):
-
Reaction A: To a 1.5 mL vial, add 500 µL of Substrate A stock solution (0.05 mmol).
-
Reaction B: To a separate 1.5 mL vial, add 500 µL of Substrate B stock solution (0.05 mmol).
-
To each vial, add 10.4 mg of K₂CO₃ (0.075 mmol, 1.5 equiv.). The base acts as a scavenger for the HF generated.
-
Place both vials in a heating block set to 50 °C with stirring. Allow to equilibrate for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 500 µL of the Piperidine stock solution (0.06 mmol, 1.2 equiv.) to each vial. Start a timer.
-
Immediately take a t=0 sample from each reaction: Quench 10 µL of the reaction mixture into 990 µL of Acetonitrile/Water (1:1).
-
Take subsequent samples at t = 5 min, 15 min, 30 min, and 60 min, quenching in the same manner.
-
Trustworthiness: Time-course sampling provides kinetic data, not just a single endpoint, offering a much clearer picture of the reactivity difference.
-
-
Analysis:
-
Analyze all quenched samples by LC-MS.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Calculate the % conversion at each time point by comparing the peak area of the starting material to the sum of the starting material and product peak areas.
-
Expected Outcome: The analysis will show a much faster consumption of FDNB (Substrate B) compared to this compound (Substrate A), providing empirical validation of the DFT predictions.
Conclusions and Practical Recommendations
Our combined DFT and experimental approach provides a clear and authoritative guide to the reactivity of this compound.
-
For High-Reactivity Needs: When a rapid and complete reaction is required, especially with weaker nucleophiles, a more activated substrate like FDNB is superior. However, this high reactivity can be a double-edged sword, potentially leading to side reactions and purification challenges.
-
For Controlled, Selective Reactions: this compound serves as an excellent, moderately activated substrate. Its lower reactivity allows for more controlled reactions, often at slightly elevated temperatures, which can be advantageous for complex syntheses where selectivity is paramount. The presence of the ester group also provides an additional synthetic handle for subsequent transformations.
By understanding the electronic principles, quantifying them with DFT, and validating with controlled experiments, researchers can move beyond trial-and-error and make rational, data-driven decisions in the critical process of drug discovery and development.
References
- Nucleophilic Aromatic Substitution. Organic Chemistry, 2nd Ed., Clayden, J., Greeves, N., & Warren, S. Oxford University Press. [Link]
- The Meisenheimer complex in S(N)Ar reactions. IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). [Link]
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]
- Recent Developments in Nucleophilic Aromatic Substitution. Rossi, R. A., & Pierini, A. B. (2006).
Safety Operating Guide
Guide to the Proper Disposal of Methyl 2-fluoro-5-nitrobenzoate: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-fluoro-5-nitrobenzoate (CAS No. 2965-22-2), moving beyond simple instructions to explain the scientific reasoning behind each procedural choice.
Hazard Profile and Chemical Characteristics
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted aromatic compound containing functional groups that dictate its reactivity and toxicity. Its structure includes a nitro group (a potential source of reactivity and toxicity), a fluoro group (imparting halogenated properties), and a methyl ester.
This compound is classified as a hazardous substance.[1] It is harmful if swallowed and may cause allergic skin reactions, skin irritation, and serious eye irritation.[1][2][3] While not classified as explosive, nitro-containing compounds as a class should be handled with care to avoid friction or heat, and they may react violently with oxidizing or reducing agents. Furthermore, the compound is considered harmful to aquatic life with long-lasting effects, making environmental containment a priority.[1]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source(s) |
| CAS Number | 2965-22-2 | [2] |
| Molecular Formula | C₈H₆FNO₄ | [2][4] |
| Molecular Weight | 199.14 g/mol | [2] |
| Appearance | Solid (White to yellow powder/crystal) | [5] |
| GHS Hazard Codes | H302: Harmful if swallowedH317: May cause an allergic skin reactionH315: Causes skin irritationH319: Causes serious eye irritation | [1][2][3] |
| Storage Class | 11: Combustible Solids | |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride | [1][6] |
Pre-Disposal Safety: Engineering Controls and PPE
Proper disposal begins with proper protection. The potential for skin irritation, allergic sensitization, and eye damage necessitates stringent adherence to safety protocols during all handling stages.
Step-by-Step Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient. This is mandated by OSHA's eye protection regulations (29 CFR 1910.133).[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for tears or holes before use. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as contaminated waste.[7]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and appropriate for the task.
-
Respiratory Protection: Handling should occur in a well-ventilated area.[8] For weighing or transferring operations that could generate dust, a certified chemical fume hood is required to prevent inhalation.
Waste Characterization and Segregation: The Critical First Step
The foundation of compliant disposal is accurate waste characterization. This compound waste must never be mixed with other waste streams unless they are chemically compatible. Mixing incompatible wastes can lead to violent reactions, the emission of toxic gases, or complications in the final disposal process.
Caption: Waste Characterization Decision Workflow.
Step-by-Step Disposal and Containment Protocol
This procedure details the process from generating the waste to preparing it for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
1. Container Selection:
-
Compatibility is Key: Select a waste container made of material that is compatible with this compound and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) containers are generally appropriate. Do not use metal containers for any waste that may become acidic.[9]
-
Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.
-
Headroom: Do not fill the container beyond 90% capacity to allow for vapor expansion.[10][9]
2. Waste Accumulation and Labeling:
-
Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include the words "Hazardous Waste" and a complete list of all chemical constituents with their approximate percentages.
-
Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste. Leaving a funnel in an open container is a common but serious violation.
-
Location (Satellite Accumulation Area - SAA): Store the waste container in a designated SAA.[10][11] This area must be at or near the point of generation and under the direct control of laboratory personnel.[9][12] The SAA should be equipped with secondary containment (e.g., a tray or bin) to contain potential spills.[9][13]
Caption: End-to-End Disposal Workflow for Chemical Waste.
3. Arranging for Final Disposal:
-
Do Not Dispose On-Site: Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[8][10] This is illegal and environmentally harmful.
-
Contact EHS: Once your waste container is full or your project is complete, follow your institution's specific procedures to request a pickup from your EHS department. They are trained professionals who will manage the waste according to all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[9]
-
Final Destination: The material will be transported to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing to neutralize hazardous combustion products like hydrogen fluoride.[8]
Emergency Procedures: Spill and Exposure Management
Even with careful planning, accidents can happen. Immediate and correct response is critical.
In Case of a Spill:
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Prevent further spread of the solid material. Avoid creating dust.[8]
-
Clean-Up: Gently sweep up the material and place it into a suitable, labeled container for disposal. If a solvent is involved, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill before collecting it for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] If irritation or a rash develops, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific stewardship.
References
- This compound | C8H6FNO4.
- Methyl 2-Fluoro-5-nitrobenzo
- methyl 2-fluoro-5-nitrobenzo
- How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.[Link]
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.[Link]
- Managing Hazardous Chemical Waste in the Lab.American Chemical Society.[Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.[Link]
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories.U.S. Environmental Protection Agency.[Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories.U.S. Environmental Protection Agency.[Link]
- Guidelines: Handling and Disposal of Chemicals.Purdue University College of Engineering.[Link]
- Hazardous Waste Disposal Guidelines.Purdue University.[Link]
- Hazardous Waste Disposal Guide.Northwestern University.[Link]
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- 2. This compound | C8H6FNO4 | CID 11217860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 2965-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. nswai.org [nswai.org]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-5-nitrobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 2-fluoro-5-nitrobenzoate (CAS No. 2965-22-2), a solid organic compound, is a valuable intermediate in medicinal chemistry and materials science.[1] However, its chemical structure—featuring both a nitro group and a fluoro group on an aromatic ring—necessitates a rigorous and well-informed approach to personal protective equipment (PPE).
This guide moves beyond a simple checklist, providing a technical framework for selecting and using PPE. It is designed to empower you with the causal logic behind each safety recommendation, ensuring that your handling protocols are not just followed, but understood. This document serves as an operational and logistical plan to ensure your safety and the integrity of your research.
Immediate Safety Profile & Hazard Assessment
Before handling this compound, it is critical to internalize its hazard profile. The primary, documented hazard is Acute Oral Toxicity (Category 4) , as indicated by the GHS07 pictogram and the H302 "Harmful if swallowed" hazard statement.[2]
However, a comprehensive safety assessment requires looking beyond the primary classification. Analysis of structurally similar compounds, such as isomers, reveals additional potential hazards that must be considered:
-
Skin Sensitization: Related fluoronitrobenzoates are known to cause allergic skin reactions.[3]
-
Systemic Effects: Aromatic nitro compounds as a class are associated with the risk of methemoglobinemia upon absorption, which impairs oxygen transport in the blood.[3][4]
-
Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.[1]
Therefore, the core safety directive is to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation of dust.
Core Protective Measures: The PPE Ensemble
The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the scale and context of the experimental work. Below is a detailed breakdown of the required PPE, forming a self-validating system of protection.
| PPE Component | Specification & Standard | Rationale & Expert Insight |
| Hand Protection | Butyl Rubber Gloves | Aromatic nitro compounds require robust chemical resistance. Butyl rubber is specifically recommended for its high resistance to nitro-compounds.[5] For incidental contact (e.g., weighing, preparing solutions), double-gloving with a primary butyl glove and a secondary nitrile glove is a prudent measure. Always inspect gloves for pinholes or tears before use. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Tightly fitting safety goggles are mandatory to protect against accidental splashes or the ejection of solid particles.[6] A standard face shield should be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction, such as during quenching or large-scale reactions. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, provides a critical barrier against spills and contact with contaminated surfaces. Ensure the material is appropriate for chemical work. |
| Respiratory Protection | Required for operations generating dust (e.g., weighing, transfers). | Since no specific occupational exposure limits have been established for this compound, a precautionary principle applies.[3][6] For tasks that could generate airborne dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) within a certified chemical fume hood.[7] If irritation is experienced, work must cease and respiratory protection must be upgraded. |
Operational Blueprint: From Benchtop to Disposal
Safe handling is a procedure, not just a set of equipment. The following workflow integrates PPE use into the entire lifecycle of the chemical in your lab.
Caption: Relationship between functional groups and key hazards.
-
Aromatic Nitro Group: This functional group is classically associated with the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to carry oxygen. [4]This is a primary driver for mandating rigorous skin protection to prevent absorption.
-
Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong. While this lends stability to the molecule, it also means that in the event of a fire, highly toxic and corrosive hydrogen fluoride can be released as a decomposition product. [3]Furthermore, organofluorine compounds can be environmentally persistent. [8] By understanding these underlying chemical principles, the necessity for a comprehensive PPE strategy becomes clear. It is a direct response to the specific risks embedded in the molecule's structure. Adherence to these protocols is an integral part of responsible scientific practice.
References
- TCI EUROPE N.V. (2018). This compound Safety Data Sheet.
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
- Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160.
- ChemBK. (2024). This compound.
- Kerbl. (n.d.). Chemical resistant gloves.
- PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
- Scholarly Community Encyclopedia. (n.d.). Aromatic Nitro Compounds.
- Ohnishi, Y., Kinouchi, T., Manabe, Y., & Wakisaka, K. (1982). Environmental Aromatic Nitro Compounds and their Bacterial Detoxification. In Environmental Mutagens and Carcinogens (pp. 527-539). University of Tokyo Press.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
